Eurocidin E
Description
(15Z,17Z,19Z,21E,23Z)-25-[(2R,3S,4S,5S,6R)-4-amino-3,5-dihydroxy-6-methyloxan-2-yl]oxy-13-butan-2-yl-1,3,9,29-tetrahydroxy-7,11-dioxo-12,31-dioxabicyclo[25.3.1]hentriaconta-15,17,19,21,23-pentaene-28-carboxylic acid has been reported in Streptomyces eurocidicus with data available.
structure given in first source; isolated from Streptoverticillium eurocidicum; MF C40-H61-N-O14
Properties
Molecular Formula |
C40H61NO14 |
|---|---|
Molecular Weight |
779.9 g/mol |
IUPAC Name |
(15Z,17Z,19Z,21E,23Z)-25-[(2R,3S,4S,5S,6R)-4-amino-3,5-dihydroxy-6-methyloxan-2-yl]oxy-13-butan-2-yl-1,3,9,29-tetrahydroxy-7,11-dioxo-12,31-dioxabicyclo[25.3.1]hentriaconta-15,17,19,21,23-pentaene-28-carboxylic acid |
InChI |
InChI=1S/C40H61NO14/c1-4-24(2)31-18-13-11-9-7-5-6-8-10-12-17-29(53-39-37(48)35(41)36(47)25(3)52-39)21-32-34(38(49)50)30(45)23-40(51,55-32)22-27(43)16-14-15-26(42)19-28(44)20-33(46)54-31/h5-13,17,24-25,27-32,34-37,39,43-45,47-48,51H,4,14-16,18-23,41H2,1-3H3,(H,49,50)/b6-5-,9-7-,10-8+,13-11-,17-12-/t24?,25-,27?,28?,29?,30?,31?,32?,34?,35+,36-,37+,39+,40?/m1/s1 |
InChI Key |
QHYNZYOPJOICJB-DHJFRJLNSA-N |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Structure of Eurocidin E
For Researchers, Scientists, and Drug Development Professionals
Introduction
Eurocidin E is a member of the eurocidin complex, a group of pentaene macrolide antibiotics produced by Streptomyces eurocidicus.[1][] While information specifically detailing the chemical structure and properties of this compound is limited in publicly accessible literature, this guide provides a comprehensive overview based on available data and analysis of closely related compounds within the same structural class. Macrolide antibiotics are a significant class of natural products known for their complex structures and diverse biological activities.[3][4] They are characterized by a large macrocyclic lactone ring to which one or more deoxy sugars are attached.[4]
This document synthesizes the known information about this compound and the broader eurocidin family, offering insights into its chemical structure, physicochemical properties, and the analytical methodologies typically employed for the structural elucidation of such complex molecules.
Chemical Structure of this compound
This compound is classified as a macrolide antibiotic.[1] The fundamental structure of these compounds consists of a large lactone ring, a ketone group, and a glycosidically linked amino sugar.[4] The IUPAC name for this compound is (15Z,17Z,19Z,21E,23Z)-25-[(2R,3S,4S,5S,6R)-4-amino-3,5-dihydroxy-6-methyloxan-2-yl]oxy-13-butan-2-yl-1,3,9,29-tetrahydroxy-7,11-dioxo-12,31-dioxabicyclo[25.3.1]hentriaconta-15,17,19,21,23-pentaene-28-carboxylic acid.[1]
The molecular formula for this compound is C40H61NO14.[1][] It is closely related to other members of the eurocidin complex, such as Eurocidin D, which has a molecular formula of C40H61NO15.[5] The structural difference likely lies in the degree of oxidation or substitution on the macrolide ring.
Physicochemical Properties
A summary of the key physicochemical properties of this compound and the closely related Eurocidin D is presented in the table below for comparative analysis.
| Property | This compound | Eurocidin D |
| Molecular Formula | C40H61NO14[1][] | C40H61NO15[5] |
| Molecular Weight | 779.9 g/mol [1] | 795.9 g/mol [5] |
| Exact Mass | 779.40920562 Da[1] | 795.40412024 Da[5] |
| IUPAC Name | (15Z,17Z,19Z,21E,23Z)-25-[(2R,3S,4S,5S,6R)-4-amino-3,5-dihydroxy-6-methyloxan-2-yl]oxy-13-butan-2-yl-1,3,9,29-tetrahydroxy-7,11-dioxo-12,31-dioxabicyclo[25.3.1]hentriaconta-15,17,19,21,23-pentaene-28-carboxylic acid[1] | (15E,17Z,19Z,21Z,23E)-25-[(2R,3S,4S,5S,6R)-4-amino-3,5-dihydroxy-6-methyloxan-2-yl]oxy-13-butan-2-yl-1,3,4,9,29-pentahydroxy-7,11-dioxo-12,31-dioxabicyclo[25.3.1]hentriaconta-15,17,19,21,23-pentaene-28-carboxylic acid[5] |
| Appearance | Light Yellow Flake Crystal[] | Not specified |
| Melting Point | 138-139°C (dec.)[] | Not specified |
Experimental Protocols for Structural Elucidation
The determination of the chemical structure of complex natural products like this compound involves a multi-step process encompassing isolation, purification, and spectroscopic analysis. While specific experimental details for this compound are not extensively published, a general workflow can be outlined based on standard practices for macrolide antibiotics.[6][7][8]
Isolation and Purification
-
Fermentation: The producing organism, Streptomyces eurocidicus, is cultured in a suitable nutrient medium under controlled conditions to promote the production of the eurocidin complex.[]
-
Extraction: The fermentation broth is typically extracted with a water-immiscible organic solvent, such as ethyl acetate, to isolate the crude antibiotic mixture.
-
Chromatographic Separation: The crude extract is subjected to a series of chromatographic techniques to separate the individual components of the eurocidin complex. These methods may include:
-
Thin-Layer Chromatography (TLC): Used for preliminary analysis and monitoring of the separation process.[9]
-
Column Chromatography: Employing stationary phases like silica (B1680970) gel or alumina (B75360) for initial fractionation.
-
High-Performance Liquid Chromatography (HPLC): A high-resolution technique for the final purification of individual eurocidins, such as this compound.[9]
-
Spectroscopic Analysis for Structure Determination
Once a pure sample of this compound is obtained, its chemical structure is elucidated using a combination of spectroscopic methods:
-
Mass Spectrometry (MS): Provides information about the molecular weight and elemental composition of the molecule.[3] High-resolution mass spectrometry (HRMS) is crucial for determining the precise molecular formula.[6] Tandem mass spectrometry (MS/MS) experiments can be used to fragment the molecule and provide clues about its substructures.[3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: This is the most powerful technique for determining the complete three-dimensional structure of organic molecules.[10][11] A suite of 1D and 2D NMR experiments are employed:
-
1D NMR (¹H and ¹³C): Provides information about the number and types of protons and carbons in the molecule.
-
2D NMR (COSY, HSQC, HMBC): These experiments reveal the connectivity between atoms, allowing for the assembly of the molecular framework.[8]
-
-
Infrared (IR) Spectroscopy: Identifies the presence of specific functional groups, such as hydroxyls, carbonyls, and amines.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy: Provides information about the conjugated system within the molecule, which is characteristic of polyene macrolides.
Stereochemistry Determination
The final step in structure elucidation is to determine the absolute stereochemistry of the chiral centers within the molecule. This can be achieved through:
-
X-ray Crystallography: If a suitable single crystal of the compound can be grown, X-ray diffraction analysis provides an unambiguous determination of the three-dimensional structure, including the absolute stereochemistry.[10]
-
Chiroptical Methods: Techniques such as Circular Dichroism (CD) spectroscopy can be used to infer the stereochemistry by comparing experimental data with that of known compounds or theoretical calculations.
-
Chemical Degradation and Synthesis: In some cases, the molecule may be chemically degraded into smaller, known fragments whose stereochemistry can be determined more easily. Alternatively, the total synthesis of a proposed structure can confirm its correctness.
Visualizations
Logical Workflow for Structure Elucidation of this compound
The following diagram illustrates the logical workflow for the isolation and structural elucidation of a novel macrolide antibiotic like this compound.
Caption: A flowchart detailing the experimental workflow for isolating and determining the chemical structure of this compound.
Signaling Pathway for Macrolide Antibiotic Action (General)
While the specific molecular targets of this compound are not well-documented, macrolide antibiotics generally exert their antimicrobial effects by inhibiting protein synthesis in bacteria. The diagram below illustrates this general mechanism of action.
References
- 1. This compound | C40H61NO14 | CID 139589262 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Structure Elucidation of Macrolide Antibiotics Using MSn Analysis and Deuterium Labelling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. Eurocidin D | C40H61NO15 | CID 139589263 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Isolation and structure elucidation of the nucleoside antibiotic strepturidin from Streptomyces albus DSM 40763 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. bioinformation.net [bioinformation.net]
- 9. files.core.ac.uk [files.core.ac.uk]
- 10. mdpi.com [mdpi.com]
- 11. Isolation and structure elucidation of teleocidin B-1, B-2, B-3, and B-4 - PubMed [pubmed.ncbi.nlm.nih.gov]
Eurocidin E: A Technical Guide to the Polyene Macrolide Mechanism of Action
DISCLAIMER: Detailed mechanistic studies, quantitative binding data, and specific experimental protocols for Eurocidin E are not extensively available in publicly accessible scientific literature. This guide synthesizes the well-documented mechanism of action of polyene macrolides as a class to provide a comprehensive and technically detailed framework for understanding the probable mechanism of this compound. Methodologies and data presented are derived from studies of representative polyene macrolides, such as Amphotericin B and Nystatin, and should be considered illustrative for this compound.
Introduction: this compound in the Polyene Macrolide Family
This compound is a polyene macrolide antibiotic produced by species of the bacterium Streptomyces, such as Streptomyces eurocidicus.[1][2] Structurally, it belongs to the pentaene subgroup of macrolides, characterized by a large macrocyclic lactone ring containing five conjugated carbon-carbon double bonds.[3][] This structural feature is central to its antifungal activity. Like other members of its class, including the clinically significant Amphotericin B and Nystatin, this compound exhibits potent antifungal properties and little to no antibacterial activity.[1][3]
The defining characteristic of polyene macrolides is their selective toxicity towards fungal cells, which is achieved by targeting ergosterol (B1671047), the primary sterol component of fungal cell membranes.[5][6] This interaction contrasts with mammalian cells, which contain cholesterol, leading to a therapeutic window for antifungal treatment. The core mechanism involves a direct, physical interaction with ergosterol that fundamentally compromises the integrity and function of the fungal cell membrane.[6]
Core Mechanism of Action: Ergosterol Sequestration
The antifungal activity of polyene macrolides is predicated on a high-affinity interaction with ergosterol embedded within the fungal cell membrane.[5] While historically this interaction was thought to primarily involve the formation of ion channels, a more recent and well-supported model posits that polyenes act as "sterol sponges."[6]
This contemporary model suggests that polyene molecules self-assemble into large, extramembranous aggregates.[6] These aggregates then effectively extract, or sequester, ergosterol directly from the lipid bilayer.[6] This ergosterol extraction has profound and catastrophic consequences for the fungal cell, as ergosterol is essential for maintaining membrane fluidity, integrity, and the function of membrane-bound proteins.[5] The loss of ergosterol leads to a cascade of downstream effects, culminating in cell death.
dot
Caption: The "Sterol Sponge" mechanism of this compound.
Consequence of Ergosterol Depletion: Membrane Permeabilization and Cell Death
The extraction of ergosterol by this compound aggregates creates disordered domains within the fungal membrane, leading to a critical loss of structural integrity.[5] This disruption results in increased membrane permeability, causing the leakage of essential intracellular ions, such as potassium (K+) and magnesium (Mg2+), and small organic solutes.[5] This uncontrolled efflux dissipates vital electrochemical gradients across the membrane.
The loss of ionic homeostasis and essential molecules disrupts cellular metabolism and ultimately leads to fungal cell death.[5] While the older model suggested the formation of discrete, stable ion channels, the sterol sponge model explains the observed leakage as a more generalized membrane failure due to the physical removal of a critical structural component.
Quantitative Analysis of Polyene-Sterol Interactions
Quantitative data on the binding affinity and antifungal potency of polyenes are crucial for drug development. The following tables summarize typical quantitative data obtained for representative polyene macrolides. Note: Specific data for this compound is not available.
Table 1: Representative Minimum Inhibitory Concentrations (MICs) of Polyene Macrolides
| Fungal Species | Amphotericin B (µg/mL) | Nystatin (µg/mL) | Natamycin (µg/mL) |
|---|---|---|---|
| Candida albicans | 0.25 - 1.0 | 1.0 - 4.0 | 2.0 - 8.0 |
| Aspergillus fumigatus | 0.5 - 2.0 | > 64 | 4.0 - 16.0 |
| Cryptococcus neoformans | 0.12 - 0.5 | 2.0 - 8.0 | 2.0 - 16.0 |
Data are representative ranges compiled from various studies and are intended for comparative purposes.
Table 2: Comparative Association Constants (Ka) for Polyene-Sterol Complexes
| Polyene Macrolide | Sterol | Association Constant (Ka) | Experimental Method |
|---|---|---|---|
| Amphotericin B | Ergosterol | High | Affinity Chromatography |
| Amphotericin B | Cholesterol | Low | Affinity Chromatography |
| Pimaricin (Natamycin) | Ergosterol | Moderate | Affinity Chromatography |
| Pimaricin (Natamycin) | Cholesterol | Very Low | Affinity Chromatography |
Qualitative representation based on affinity chromatography studies showing preferential binding to ergosterol.[2]
Experimental Protocols for Studying Polyene Mechanism of Action
Investigating the mechanism of action of polyene macrolides involves a variety of biophysical and microbiological techniques. The following are detailed methodologies for key experiments cited in the literature for related compounds.
Protocol: Determination of Minimum Inhibitory Concentration (MIC)
This protocol is based on the broth microdilution method standardized by the Clinical and Laboratory Standards Institute (CLSI).
-
Preparation of Fungal Inoculum:
-
Culture the fungal strain (e.g., Candida albicans) on appropriate agar (B569324) (e.g., Sabouraud Dextrose Agar) for 24-48 hours.
-
Prepare a cell suspension in sterile saline, adjusting the turbidity to match a 0.5 McFarland standard. This corresponds to approximately 1-5 x 10^6 CFU/mL.
-
Dilute this suspension in RPMI 1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL in the test wells.
-
-
Drug Dilution Series:
-
Dissolve the polyene antibiotic in a suitable solvent (e.g., DMSO).
-
Perform a two-fold serial dilution in RPMI 1640 medium in a 96-well microtiter plate to achieve a range of final concentrations (e.g., from 64 µg/mL to 0.06 µg/mL).
-
-
Inoculation and Incubation:
-
Add the prepared fungal inoculum to each well of the microtiter plate.
-
Include a positive control (fungus without drug) and a negative control (medium without fungus).
-
Incubate the plate at 35°C for 24-48 hours.
-
-
Endpoint Determination:
-
The MIC is defined as the lowest concentration of the antibiotic that causes complete visual inhibition of fungal growth.
-
dot
References
- 1. This compound | C40H61NO14 | CID 139589262 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 5. New Glycosylated Polyene Macrolides: Refining the Ore from Genome Mining - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Polyene antimycotic - Wikipedia [en.wikipedia.org]
The Prolific Metabolome of Streptomyces eurocidicus: A Technical Guide to Eurocidin E and Other Bioactive Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
Streptomyces eurocidicus, a filamentous bacterium belonging to the genus Streptomyces, is a notable producer of a diverse array of secondary metabolites with significant biological activities.[1] This technical guide provides an in-depth overview of S. eurocidicus as a source of Eurocidin E and other valuable compounds, offering insights into its metabolite profile, recommended protocols for cultivation and product isolation, and the regulatory mechanisms governing its biosynthetic pathways. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in natural product discovery and development.
Streptomyces species are renowned for their capacity to synthesize a wide range of commercially important molecules, including antibiotics, antifungals, and anticancer agents.[2][3] S. eurocidicus contributes to this vast chemical diversity, producing a spectrum of compounds with potential therapeutic applications.[1] Understanding the metabolic capabilities of this organism and optimizing the production of its key metabolites are crucial steps in harnessing its full potential for pharmaceutical and biotechnological advancements.
Metabolite Profile of Streptomyces eurocidicus
Streptomyces eurocidicus has been identified as the producer of several bioactive compounds. While quantitative production yields are not extensively reported in publicly available literature, the known metabolites are summarized in Table 1.
| Metabolite Class | Compound Name(s) | Key Biological Activity |
| Polyene Macrolide | Eurocidin C, D, E | Antifungal |
| Nitroimidazole Antibiotic | Azomycin (B20884), 2-nitroimidazole | Antibacterial |
| Other Antibiotics | Tertiomycin A, Tertiomycin B | Antibacterial |
| Other | 2-aminoimidazole | Not fully characterized |
Table 1: Known secondary metabolites produced by Streptomyces eurocidicus. [1][4][5]
Production of this compound and Other Metabolites
The production of secondary metabolites by Streptomyces is typically initiated during the stationary phase of growth and is influenced by various factors, including nutrient availability and culture conditions.[2] The biosynthesis of Eurocidin D and E in Streptomyces eurocidicus ATCC 27428 is attributed to a Type I Polyketide Synthase (PKS) and Non-Ribosomal Peptide Synthetase (NRPS) gene cluster.[6]
Experimental Workflow for this compound Production
The overall process for obtaining this compound from S. eurocidicus involves several key stages, from initial culture preparation to final purification.
References
- 1. Streptomyces eurocidicus - Wikipedia [en.wikipedia.org]
- 2. Streptomyces: The biofactory of secondary metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antibiotics produced by Streptomyces | The Brazilian Journal of Infectious Diseases [bjid.org.br]
- 4. Production of tertiomycin (a new antibiotic substance), azomycin and eurocidin by S. eurocidicus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Accumulation of 2-aminoimidazole by Streptomyces eurocidicus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. BGC0002104 [mibig.secondarymetabolites.org]
An In-depth Technical Guide to the Biosynthetic Pathway of Eurocidin E in Streptomyces
For Researchers, Scientists, and Drug Development Professionals
Introduction
Eurocidin E, a member of the polyene macrolactam family of antibiotics, is a secondary metabolite produced by the bacterium Streptomyces eurocidicus. These compounds are of significant interest to the scientific community due to their potent antifungal properties. The complex structure of this compound is assembled through a sophisticated enzymatic assembly line involving a hybrid Type I polyketide synthase (PKS) and non-ribosomal peptide synthetase (NRPS) system. This technical guide provides a comprehensive overview of the biosynthetic pathway of this compound, drawing upon bioinformatic analysis of the putative biosynthetic gene cluster and knowledge of related polyene macrolactam biosynthesis.
The this compound Biosynthetic Gene Cluster (BGC)
The biosynthesis of this compound is directed by a dedicated biosynthetic gene cluster (BGC) found in Streptomyces eurocidicus ATCC 27428, which is cataloged in the Minimum Information about a Biosynthetic Gene cluster (MIBiG) database as BGC0002104.[1] This cluster, also responsible for the production of the related compound Eurocidin D, is a large genomic region containing all the necessary genes for the synthesis of the polyketide backbone, the incorporation of an amino acid moiety, and subsequent chemical modifications.
Proposed Biosynthetic Pathway of this compound
The biosynthesis of this compound can be conceptually divided into three main stages: initiation, elongation and cyclization of the polyketide-amino acid backbone, and post-PKS/NRPS tailoring modifications.
Stage 1: Initiation
The biosynthesis is initiated by a loading module that selects a specific starter unit. While the exact starter unit for this compound has not been experimentally confirmed, analysis of homologous gene clusters for other polyene macrolactams suggests it is likely derived from a short-chain fatty acid-CoA, such as acetyl-CoA or propionyl-CoA.
Stage 2: Elongation and Cyclization by the PKS/NRPS Megasynthase
Following initiation, a series of PKS modules iteratively add extender units, typically malonyl-CoA or methylmalonyl-CoA, to the growing polyketide chain. Each PKS module contains a set of catalytic domains, including a ketosynthase (KS), an acyltransferase (AT), and an acyl carrier protein (ACP). The AT domain in each module is responsible for selecting the correct extender unit. Dehydratase (DH), ketoreductase (KR), and enoylreductase (ER) domains within the modules control the reduction state of the growing chain, leading to the characteristic polyene structure.
A key feature of the this compound biosynthetic pathway is the incorporation of a non-proteinogenic amino acid by an NRPS module integrated within the PKS assembly line. This module contains an adenylation (A) domain, which selects and activates a specific amino acid, a thiolation (T) or peptidyl carrier protein (PCP) domain, which tethers the activated amino acid, and a condensation (C) domain, which catalyzes peptide bond formation. The specific amino acid incorporated into this compound is predicted to be L-ornithine, based on the structure of related compounds.
After the final elongation step, a thioesterase (TE) domain catalyzes the release and macrolactamization of the linear precursor to form the core ring structure of this compound.
A proposed workflow for the assembly of the this compound backbone is depicted below:
Stage 3: Post-PKS/NRPS Tailoring Modifications
After the formation of the macrolactam core, a series of tailoring enzymes modify the structure to yield the final bioactive this compound. These modifications are crucial for its antifungal activity and can include:
-
Hydroxylation: Cytochrome P450 monooxygenases are predicted to introduce hydroxyl groups at specific positions on the macrolactam ring.
-
Glycosylation: A key tailoring step is the attachment of a mycosamine (B1206536) sugar moiety.[2][3][4] The biosynthesis of mycosamine from glucose-1-phosphate and its subsequent attachment are catalyzed by a set of enzymes encoded within the gene cluster. These typically include a GDP-mannose dehydratase, an aminotransferase, and a glycosyltransferase.[2][3]
-
Other modifications: Other potential modifications include methylation and epoxidation, catalyzed by methyltransferases and epoxidases, respectively.
A generalized pathway for the tailoring modifications is shown below:
Regulation of this compound Biosynthesis
The production of this compound, like many other secondary metabolites in Streptomyces, is tightly regulated. The biosynthetic gene cluster contains putative regulatory genes that likely control the expression of the entire pathway. These regulators are often responsive to environmental cues and the physiological state of the cell. Common regulatory mechanisms in Streptomyces include:
-
Pathway-specific regulators: Genes encoding transcriptional activators (e.g., SARP family) or repressors (e.g., TetR family) are often located within the BGC.
-
Global regulators: The expression of the this compound BGC may also be influenced by global regulatory networks that respond to nutrient availability (e.g., phosphate, nitrogen) and other stress signals.
-
Small molecule signaling: Gamma-butyrolactones are known to act as quorum-sensing molecules in many Streptomyces species, triggering antibiotic production at high cell densities.
The interplay of these regulatory elements ensures that this compound is produced at the appropriate time during the bacterial life cycle.
A simplified diagram illustrating the potential regulatory relationships is provided below:
References
- 1. BGC0002104 [mibig.secondarymetabolites.org]
- 2. Analysis of the Mycosamine Biosynthesis and Attachment Genes in the Nystatin Biosynthetic Gene Cluster of Streptomyces noursei ATCC 11455 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Analysis of the mycosamine biosynthesis and attachment genes in the nystatin biosynthetic gene cluster of Streptomyces noursei ATCC 11455 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Biological Activity Spectrum of Eurocidin E: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Eurocidin E is a polyene macrolide antibiotic produced by Streptomyces eurocidicus. As a member of the polyene family, its primary biological activity is centered on its antifungal properties, a characteristic attributed to its interaction with sterols in fungal cell membranes. This technical guide provides a comprehensive overview of the known biological activities of this compound, including its antifungal spectrum. Due to the limited availability of specific quantitative data for this compound in the public domain, this guide also incorporates information from closely related and well-studied polyene macrolides to provide a broader context for its potential biological profile. The guide details its mechanism of action, summarizes available activity data, and provides established experimental protocols for the assessment of its biological activities.
Introduction
Polyene macrolide antibiotics have long been a cornerstone in the treatment of fungal infections. This compound, a pentaene macrolide, belongs to this important class of natural products[]. Produced by the bacterium Streptomyces eurocidicus, it has demonstrated notable activity against yeasts and various fungi[][2]. Understanding the full spectrum of its biological activity is crucial for evaluating its therapeutic potential beyond its established antifungal effects. This document serves as a technical resource for researchers and drug development professionals, consolidating the available information on this compound's biological activity, mechanism of action, and relevant experimental methodologies.
Antifungal Activity
The most well-documented biological activity of this compound is its ability to inhibit the growth of a range of fungi and yeasts[].
Spectrum of Activity
Table 1: Antifungal Activity of this compound and Representative Polyene Macrolides
| Organism | This compound MIC (µg/mL) | Representative Polyene (Amphotericin B) MIC (µg/mL) |
| Candida albicans | Data not available | 0.25 - 1.0 |
| Aspergillus fumigatus | Data not available | 0.5 - 2.0 |
| Cryptococcus neoformans | Data not available | 0.12 - 1.0 |
| Phytopathogenic Fungi (e.g., Macrophomina phaseolina, Diaporthe aspalathi) | Qualitative inhibition reported[2] | Data not available |
Note: The MIC values for Amphotericin B are provided for comparative purposes and represent a general range. Actual values can vary depending on the strain and testing conditions.
Mechanism of Action: Interaction with Ergosterol
The primary mechanism of action for polyene macrolides, including likely this compound, involves their interaction with ergosterol, the principal sterol in fungal cell membranes. This interaction leads to the formation of pores or channels in the membrane, disrupting its integrity. This disruption results in the leakage of essential intracellular components, such as ions and small organic molecules, ultimately leading to fungal cell death.
Figure 1: Mechanism of action of polyene macrolides against fungal cells.
Antibacterial, Antiviral, and Antitumor Activity
There is limited specific data available on the antibacterial, antiviral, and antitumor activities of this compound.
Antibacterial Activity
Generally, macrolide antibiotics are known to inhibit bacterial protein synthesis by targeting the 50S ribosomal subunit[3][4][5]. However, the polyene macrolides are structurally distinct and their primary mode of action is membrane disruption. While some polyenes have shown some antibacterial activity, it is generally less potent than their antifungal effects. There is currently a lack of quantitative data (MIC values) for this compound against a broad spectrum of bacterial pathogens.
Antiviral Activity
The potential for antiviral activity of polyene macrolides is not well-established. No specific studies detailing the antiviral spectrum or IC50 values for this compound against common viruses were identified.
Antitumor Activity
Some natural products, including certain macrolides, have been investigated for their anticancer properties. However, there is a lack of published data on the cytotoxic effects of this compound on specific cancer cell lines, and therefore, no IC50 values can be presented.
Experimental Protocols
The following are detailed, standard protocols that can be adapted for the evaluation of the biological activities of this compound.
Antifungal Susceptibility Testing: Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antifungal agent.
Materials:
-
96-well microtiter plates
-
RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS
-
Fungal inoculum, adjusted to a final concentration of 0.5 x 103 to 2.5 x 103 CFU/mL
-
This compound stock solution (e.g., in DMSO)
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare serial twofold dilutions of this compound in RPMI-1640 medium in the wells of a 96-well plate.
-
Inoculate each well with the standardized fungal suspension. Include a growth control (no drug) and a sterility control (no inoculum).
-
Incubate the plates at 35°C for 24-48 hours, depending on the fungal species.
-
Determine the MIC as the lowest concentration of this compound that causes a significant inhibition of growth (e.g., 50% or 90% reduction) compared to the growth control. This can be assessed visually or by reading the optical density at a specific wavelength.
Figure 2: Workflow for MIC determination using the broth microdilution method.
Cytotoxicity Testing: MTT Assay
This colorimetric assay is used to assess the cytotoxic effects of a compound on cell lines and to determine the half-maximal inhibitory concentration (IC50).
Materials:
-
96-well plates
-
Adherent cancer cell lines (e.g., HeLa, MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Replace the medium with fresh medium containing serial dilutions of this compound. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubate the plates for a specified period (e.g., 48 or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the MTT-containing medium and add the solubilization solution to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at a wavelength of 570 nm with a reference wavelength of 630 nm.
-
Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC50 value.
Figure 3: Workflow for determining IC50 using the MTT assay.
Signaling Pathway Involvement
Currently, there is no specific information in the scientific literature detailing the signaling pathways that are directly modulated by this compound in fungal or other cells. The primary mechanism of action of polyene macrolides is considered to be direct membrane disruption rather than interference with specific signaling cascades. However, downstream cellular stress responses to membrane damage could potentially activate various signaling pathways. Further research is required to elucidate any such effects of this compound.
Conclusion
This compound is a pentaene macrolide with established antifungal activity, likely mediated through the disruption of fungal cell membranes via interaction with ergosterol. While its potential as an antifungal agent, particularly in agriculture, is recognized, a comprehensive understanding of its biological activity spectrum is currently limited by the lack of publicly available quantitative data on its antibacterial, antiviral, and antitumor effects. The experimental protocols provided in this guide offer a framework for researchers to systematically evaluate the broader therapeutic potential of this compound. Further investigation is warranted to fully characterize its biological profile and explore its potential applications in medicine and biotechnology.
References
- 2. researchgate.net [researchgate.net]
- 3. Bacterial Protein Synthesis as a Target for Antibiotic Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CIPSM - Bacterial Protein Synthesis as a Target for Antibiotic Inhibition [cipsm.de]
- 5. Inhibition of protein synthesis by streptogramins and related antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
Eurocidin E: A Technical Guide on its Antifungal Properties Against Phytopathogenic Fungi
For the attention of: Researchers, scientists, and drug development professionals.
Abstract
Eurocidin E, a polyene macrolide antibiotic produced by the bacterium Streptomyces eurocidicus, has demonstrated notable antifungal activity. This technical guide provides a comprehensive overview of the current, albeit limited, publicly available knowledge regarding the efficacy of this compound against key phytopathogenic fungi. The document synthesizes information on its mechanism of action, summarizes the qualitative antifungal spectrum, and presents standardized experimental protocols for its evaluation. Due to a scarcity of specific quantitative data for this compound in the accessible scientific literature, this guide also incorporates established principles of polyene macrolide antifungal testing and mechanisms to provide a foundational framework for future research and development.
Introduction
Phytopathogenic fungi pose a significant and persistent threat to global food security, causing substantial crop losses annually. The continuous emergence of fungal resistance to existing fungicides necessitates the discovery and development of novel antifungal agents. Polyene macrolides, a class of microbial secondary metabolites, have long been recognized for their potent and broad-spectrum antifungal properties. This compound, a member of this class, is produced by Streptomyces eurocidicus and has been identified as a promising candidate for the biocontrol of plant diseases. In vitro studies have confirmed that S. eurocidicus that produces eurocidin can inhibit important plant pathogens[1]. This guide aims to consolidate the available technical information on this compound's antifungal properties, with a focus on its potential application in agriculture.
Antifungal Spectrum of Eurocidin
While specific quantitative data for this compound against a wide array of phytopathogenic fungi is not extensively detailed in the available literature, preliminary studies have indicated its inhibitory effects. Research has shown that eurocidin-producing Streptomyces eurocidicus demonstrates in vitro antagonism against several important plant pathogens[1].
Table 1: Qualitative Antifungal Activity of Eurocidin-Producing Streptomyces eurocidicus
| Target Phytopathogenic Fungus | Disease Caused | Observed Effect | Reference |
| Macrophomina phaseolina | Charcoal Rot | Inhibition in vitro | [1] |
| Diaporthe aspalathi | Stem Canker | Inhibition in vitro | [1] |
| Sclerotinia sclerotiorum | White Mold | Significant mycelial growth inhibition (by a related Streptomyces sp.) | [1] |
Mechanism of Action
As a polyene macrolide, the primary mechanism of action of this compound is presumed to be consistent with other members of its class, such as Amphotericin B and Nystatin. This mechanism involves the disruption of fungal cell membrane integrity.
-
Binding to Ergosterol (B1671047) : Polyenes have a high affinity for ergosterol, the principal sterol component of fungal cell membranes. They selectively bind to ergosterol, forming a complex within the membrane.
-
Pore Formation : The formation of the polyene-ergosterol complex leads to the creation of transmembrane channels or pores.
-
Increased Permeability and Cell Death : These pores disrupt the osmotic integrity of the fungal cell, causing leakage of essential intracellular components, such as ions (K+, Na+, H+, and Cl-) and small organic molecules. This ultimately leads to fungal cell death.
Figure 1: Proposed mechanism of action of this compound.
It is hypothesized that this interaction with ergosterol also triggers secondary effects, including the induction of oxidative stress within the fungal cell, further contributing to its demise. However, specific signaling pathways in phytopathogenic fungi that are directly modulated by this compound have not been elucidated in the available research.
Experimental Protocols
Detailed experimental protocols specifically for this compound are not widely published. However, standardized methods for assessing the in vitro antifungal activity of novel compounds are well-established. The following protocols are adapted from standard methodologies and can be applied to the evaluation of this compound.
In Vitro Antifungal Susceptibility Testing: Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antifungal agent.
Materials:
-
Purified this compound
-
Target phytopathogenic fungi (Botrytis cinerea, Fusarium oxysporum, Rhizoctonia solani, Alternaria alternata)
-
Potato Dextrose Broth (PDB) or other suitable fungal growth medium
-
Sterile 96-well microtiter plates
-
Spectrophotometer or microplate reader
-
Dimethyl sulfoxide (B87167) (DMSO) for dissolving this compound
Procedure:
-
Preparation of Fungal Inoculum:
-
Grow the fungal isolates on Potato Dextrose Agar (PDA) plates until sufficient sporulation is observed.
-
Harvest spores by flooding the plate with sterile saline solution containing a surfactant (e.g., 0.05% Tween 80) and gently scraping the surface.
-
Filter the spore suspension through sterile cheesecloth to remove mycelial fragments.
-
Adjust the spore concentration to a final concentration of 1-5 x 10^4 spores/mL in PDB.
-
-
Preparation of this compound Dilutions:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial twofold dilutions of the this compound stock solution in PDB in the wells of a 96-well plate to achieve a range of desired concentrations.
-
-
Inoculation and Incubation:
-
Add the fungal spore suspension to each well containing the this compound dilutions.
-
Include positive (fungus in PDB without this compound) and negative (PDB only) controls.
-
Incubate the plates at a suitable temperature (typically 25-28°C) for 48-72 hours, or until sufficient growth is observed in the positive control wells.
-
-
Determination of MIC:
-
The MIC is defined as the lowest concentration of this compound that causes a significant inhibition of fungal growth (e.g., ≥50% or ≥90% inhibition) compared to the positive control.
-
Growth inhibition can be assessed visually or by measuring the optical density at a specific wavelength (e.g., 600 nm) using a microplate reader.
-
Figure 2: Workflow for MIC determination.
In Vivo Antifungal Efficacy
Evaluating the efficacy of this compound in a whole-plant system is crucial for determining its potential as a biocontrol agent.
Materials:
-
Healthy, susceptible host plants
-
Pathogenic fungal inoculum
-
This compound formulation (e.g., aqueous solution with a surfactant)
-
Controlled environment growth chamber or greenhouse
Procedure:
-
Plant Propagation and Acclimatization:
-
Grow host plants from seed or cuttings under controlled conditions to ensure uniformity.
-
Acclimatize the plants to the experimental conditions before treatment.
-
-
Treatment Application:
-
Apply the this compound formulation to the plants. This can be done as a foliar spray, soil drench, or seed treatment, depending on the target pathogen and disease.
-
Include appropriate control groups: untreated, uninoculated plants; untreated, inoculated plants (positive disease control); and plants treated with a commercial fungicide (positive efficacy control).
-
-
Pathogen Inoculation:
-
Inoculate the plants with a standardized suspension of fungal spores or mycelial fragments. The inoculation method should mimic the natural infection process as closely as possible.
-
-
Incubation and Disease Assessment:
-
Maintain the plants under conditions conducive to disease development (e.g., high humidity, optimal temperature).
-
Regularly assess disease severity using a standardized rating scale (e.g., percentage of leaf area affected, lesion diameter).
-
-
Data Analysis:
-
Analyze the disease severity data statistically to determine if this compound treatment significantly reduces disease compared to the positive disease control.
-
Signaling Pathways
The specific signaling pathways in phytopathogenic fungi that are affected by this compound have not been extensively studied. However, based on the mechanism of action of other polyene macrolides, it is plausible that membrane disruption by this compound could trigger various stress response signaling pathways in the fungus.
References
Eurocidin E molecular formula and physical properties
Eurocidin E is a macrolide antibiotic produced by the bacterium Streptomyces eurocidicus. As a member of the macrolide class, it is characterized by a large lactone ring to which deoxy sugars are attached. This document provides a detailed summary of the molecular formula and physical properties of this compound, outlines general experimental protocols for its isolation and characterization, and illustrates its mechanism of action and a typical experimental workflow.
Molecular and Physicochemical Properties
The fundamental properties of this compound are summarized in the table below. These data are crucial for researchers in drug discovery and development for the identification and characterization of this compound.
| Property | Value |
| Molecular Formula | C40H61NO14[1][2] |
| Molecular Weight | 779.9 g/mol [1] |
| IUPAC Name | (15Z,17Z,19Z,21E,23Z)-25-[(2R,3S,4S,5S,6R)-4-amino-3,5-dihydroxy-6-methyloxan-2-yl]oxy-13-butan-2-yl-1,3,9,29-tetrahydroxy-7,11-dioxo-12,31-dioxabicyclo[25.3.1]hentriaconta-15,17,19,21,23-pentaene-28-carboxylic acid[1] |
| CAS Number | 130433-02-2[2] |
| Appearance | Light Yellow Flake Crystal[2] |
| Melting Point | 138-139°C (with decomposition)[2] |
Experimental Protocols
The following sections describe generalized methodologies for the isolation and characterization of this compound from its source, Streptomyces eurocidicus. These protocols are based on standard techniques for natural product isolation and analysis.
1. Fermentation and Isolation
The production of this compound begins with the cultivation of Streptomyces eurocidicus in a suitable liquid medium.
-
Culture Conditions : The bacterium is typically grown in a nutrient-rich broth at a controlled temperature (around 26°C) and pH for several days to allow for the production of secondary metabolites, including this compound.
-
Extraction : After the fermentation period, the culture broth is centrifuged to separate the mycelia from the supernatant. The active compound is then extracted from the filtrate using organic solvents such as ethyl acetate (B1210297) or butanol[3].
-
Purification : The crude extract is concentrated under reduced pressure and subjected to chromatographic techniques for purification. This often involves silica (B1680970) gel column chromatography, followed by high-performance liquid chromatography (HPLC) to isolate the pure this compound[2][3].
2. Structural and Physicochemical Characterization
Once isolated, the structure and properties of this compound are determined using various analytical methods.
-
Spectroscopic Analysis :
-
Mass Spectrometry (MS) is used to determine the molecular weight and elemental composition of the compound[2].
-
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR) is employed to elucidate the detailed chemical structure, including the connectivity of atoms and stereochemistry[2][4].
-
Infrared (IR) Spectroscopy helps to identify the functional groups present in the molecule[2].
-
Ultraviolet-Visible (UV-Vis) Spectroscopy is used to analyze the chromophores within the molecule, which is characteristic of polyene macrolides[2].
-
-
Physical Properties Determination :
-
Melting Point : The melting point is determined using a standard melting point apparatus to assess the purity of the compound.
-
Appearance : The physical state and color of the purified compound are observed and recorded.
-
Visualized Workflows and Mechanisms
The following diagrams illustrate the general workflow for the isolation and characterization of this compound and its proposed mechanism of action as a macrolide antibiotic.
References
- 1. Teleocidin Analogs Isolated from Streptomyces eurocidicus as Membrane-Vesicle-Regulated Natural Products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Analytical-physical profile of the novel macrolide antibiotic flurithromycin ethylsuccinate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Isolation, identification and characterization of Streptomyces metabolites as a potential bioherbicide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
A Technical Guide to the Mode of Action of Eurocidin E on Fungal Cell Membranes
Executive Summary
Eurocidin E is a polyene macrolide antibiotic produced by the bacterium Streptomyces eurocidicus.[1] Like other members of the polyene class, its primary antifungal activity is achieved by targeting the integrity of the fungal cell membrane. The core mechanism involves a specific interaction with ergosterol (B1671047), the predominant sterol in fungal membranes, leading to membrane permeabilization, loss of ion homeostasis, and ultimately, cell death.[2][3][4] This document provides a detailed overview of this mechanism, supported by quantitative data typical for polyenes, in-depth experimental protocols for assessing membrane damage, and visualizations of the key processes.
Core Mechanism of Action: Ergosterol Binding and Membrane Permeabilization
The fungicidal action of this compound is predicated on its high affinity for ergosterol.[2][3][5] Ergosterol is a vital lipid, functionally analogous to cholesterol in mammalian cells, that regulates the fluidity, permeability, and integrity of the fungal plasma membrane.[2] The interaction between this compound and ergosterol is the critical first step leading to fungal cell death.
The process can be summarized in two main stages:
-
Ergosterol Sequestration: this compound molecules bind to ergosterol within the lipid bilayer. Recent models for other polyenes, like Amphotericin B, suggest that this binding leads to the formation of large extramembranous aggregates or "sponges" that effectively extract ergosterol from the membrane.[5] This removal of ergosterol disrupts the local membrane structure and impairs the function of membrane-bound proteins.
-
Pore/Channel Formation: The aggregation of this compound molecules within the membrane, facilitated by ergosterol, forms transmembrane pores or ion channels.[4] These pores have a hydrophilic interior and a hydrophobic exterior, allowing them to sit stably within the lipid bilayer while permitting the unregulated passage of monovalent ions (e.g., K+, Na+, H+) and small molecules across the membrane.
This catastrophic loss of ion gradients dissipates the membrane potential, inhibits essential metabolic processes like nutrient transport and ATP synthesis, and leads to osmotic instability, culminating in cell lysis.
Quantitative Data: Antifungal Activity
While specific quantitative data for purified this compound is sparse in publicly accessible literature, the activity of polyenes is well-documented. The Minimum Inhibitory Concentration (MIC) is a key metric for antifungal potency. The following table presents representative MIC values for polyenes against common fungal pathogens to provide a contextual baseline for the expected activity of this compound.
| Fungal Species | Pathogen Type | Typical Polyene MIC Range (µg/mL) |
| Candida albicans | Yeast | 0.25 - 2.0 |
| Candida glabrata | Yeast | 0.5 - 4.0 |
| Cryptococcus neoformans | Yeast | 0.125 - 1.0 |
| Aspergillus fumigatus | Mold | 0.5 - 2.0 |
| Fusarium solani | Mold | 2.0 - >16.0 |
| Rhizopus oryzae | Mold | 1.0 - 8.0 |
| Note: These values are representative for the polyene class (e.g., Amphotericin B) and may vary. Specific testing is required to determine the precise MIC for this compound.[6][7][8][9][10] |
Experimental Protocols
Investigating the membrane-disrupting activity of this compound involves several key experimental procedures. Detailed methodologies for two fundamental assays are provided below.
Protocol: Fungal Spheroplast Preparation and Lysis Assay
This assay assesses membrane integrity by first enzymatically removing the fungal cell wall to create osmotically sensitive spheroplasts. The rate of lysis in a hypotonic solution, measured by a decrease in optical density (OD), indicates the extent of membrane damage.[11]
Materials:
-
Mid-log phase fungal culture (e.g., Saccharomyces cerevisiae, Candida albicans)
-
Spheroplasting Buffer: 1.2 M Sorbitol, 50 mM KHPO4 buffer (pH 7.5)
-
Cell wall lytic enzyme (e.g., Zymolyase, Lyticase) solution (e.g., 2 mg/mL in Spheroplasting Buffer)
-
Wash Buffer: 1.2 M Sorbitol
-
Lysis Buffer (Hypotonic): 10 mM Tris-HCl (pH 7.4), 1 mM EDTA
-
Spectrophotometer
Methodology:
-
Cell Harvest: Centrifuge the fungal culture (e.g., 50 mL) at 3,000 x g for 5 minutes. Discard the supernatant.
-
Washing: Resuspend the cell pellet in 25 mL of sterile distilled water and centrifuge again. Repeat this wash step.
-
Spheroplast Formation:
-
Resuspend the washed cell pellet in 10 mL of Spheroplasting Buffer.
-
Add the lytic enzyme solution (e.g., 1 mL of 2 mg/mL Zymolyase).
-
Incubate at 30-37°C with very gentle shaking for 30-90 minutes. Monitor the formation of spheroplasts microscopically (cells will appear spherical) and by taking small aliquots, diluting them in water, and observing a drop in OD at 600 nm as spheroplasts lyse.
-
-
Spheroplast Harvest: Once >90% of cells have formed spheroplasts, gently pellet them by centrifugation at 1,500 x g for 5 minutes.
-
Washing Spheroplasts: Carefully discard the supernatant and gently resuspend the spheroplast pellet in 10 mL of Wash Buffer (1.2 M Sorbitol) to remove residual enzyme. Centrifuge again at 1,500 x g for 5 minutes.
-
Lysis Assay:
-
Resuspend the final spheroplast pellet in Wash Buffer to an OD600 of ~1.0.
-
Prepare test conditions in cuvettes: Add a small volume of the spheroplast suspension to the hypotonic Lysis Buffer containing varying concentrations of this compound (and a no-drug control).
-
Immediately begin monitoring the decrease in OD600 over time. A faster and more significant drop in OD in the presence of this compound indicates drug-induced membrane lysis.[12][13][14]
-
References
- 1. Streptomyces eurocidicus - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Next-generation antifungal drugs: Mechanisms, efficacy, and clinical prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent developments in membrane targeting antifungal agents to mitigate antifungal resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Scientists pinpoint structure of antifungal, challenge binding mechanism – Department of Biochemistry – UW–Madison [biochem.wisc.edu]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Minimal Inhibitory Concentration (MIC)-Phenomena in Candida albicans and Their Impact on the Diagnosis of Antifungal Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The spheroplast lysis assay [bio-protocol.org]
- 12. info.gbiosciences.com [info.gbiosciences.com]
- 13. sigmaaldrich.cn [sigmaaldrich.cn]
- 14. researchgate.net [researchgate.net]
Eurocidin E: A Technical Guide to Producing Strains and Their Cultivation
This technical guide provides an in-depth overview of Eurocidin E, focusing on the microbial strains responsible for its production and the detailed methodologies for their cultivation and subsequent compound extraction. This document is intended for researchers, scientists, and professionals in the field of drug development and natural product discovery.
This compound Producing Strains
This compound is a member of the eurocidin complex, a group of polyene macrolide antibiotics. The primary microorganism identified for the production of this compound is the bacterium Streptomyces eurocidicus.[1][2] This species is also known to produce other related compounds, including eurocidin C and D, as well as tertiomycins.[1]
Various strains of Streptomyces eurocidicus are available from culture collections, such as:
Cultivation of Streptomyces eurocidicus for this compound Production
The production of this compound is highly dependent on the optimization of nutritional and environmental factors during fermentation.[3][4] While specific data for this compound yield is limited in the public domain, extensive research on antibiotic production by Streptomyces species provides a strong framework for optimizing cultivation parameters.[5][6]
Media Composition
The composition of the culture medium is a critical factor influencing biomass and secondary metabolite production. Various media have been developed for the growth of Streptomyces species.[7] The following tables summarize key media components based on general Streptomyces cultivation protocols.
Table 1: Recommended Basal Media for Streptomyces eurocidicus
| Medium Name | Key Components | Reference |
| ISP Medium 1 (Tryptone-Yeast Extract Broth) | Tryptone, Yeast Extract | |
| GYM Streptomyces Medium (DSMZ Medium 65) | Glucose, Yeast Extract, Malt Extract, CaCO₃, Agar (B569324) | [2] |
| Yeast Extract-Malt Extract (YEME) Medium | Yeast Extract, Peptone, Malt Extract, Glucose | [7][8] |
Table 2: Optimization of Carbon and Nitrogen Sources
| Component | Recommended Sources | Typical Concentration Range | Notes |
| Carbon Source | Glucose, Starch, Glycerol, Mannose | 10 - 40 g/L | Glucose is a commonly used and effective carbon source. Starch can also serve as a suitable alternative.[3][9] |
| Nitrogen Source | Soybean Meal, Peptone, Yeast Extract, NaNO₃ | 5 - 20 g/L | A combination of organic and inorganic nitrogen sources often yields the best results for antibiotic production.[3][9] |
| Minerals/Trace Elements | CaCO₃, K₂HPO₄, MgSO₄, FeSO₄ | 0.5 - 2.0 g/L | CaCO₃ acts as a pH buffer. Phosphate and sulfate (B86663) sources are essential for primary metabolism and growth.[2][9][10] |
Fermentation Parameters
Physical parameters during fermentation must be carefully controlled to maximize the yield of this compound.
Table 3: Optimized Physical Fermentation Parameters for Streptomyces Species
| Parameter | Optimal Range | Notes |
| Temperature | 26 - 30°C | S. eurocidicus is a mesophilic bacterium. Temperatures within this range support both robust growth and secondary metabolite production.[2][3][8] |
| pH | 6.0 - 8.0 | The initial pH of the medium should be adjusted to be slightly acidic to neutral. Maintaining a stable pH is crucial.[3][4][8] |
| Aeration/Agitation | 150 - 250 rpm (in shake flasks) | Streptomyces are aerobic bacteria, requiring sufficient oxygen for growth and antibiotic synthesis.[7][9] |
| Incubation Time | 7 - 12 days | Secondary metabolite production typically begins in the late logarithmic or stationary phase of growth.[3][4][9] |
| Inoculum Volume | 5% (v/v) | A standardized inoculum is crucial for reproducible fermentation results.[9] |
Experimental Protocols
This section details the methodologies for the cultivation of S. eurocidicus and the subsequent extraction and purification of this compound.
Strain Maintenance and Inoculum Preparation
-
Strain Revival: Revive a lyophilized culture of S. eurocidicus (e.g., ATCC 27428) according to the supplier's instructions using a recommended broth like ISP Medium 1.
-
Plate Culture: Streak the revived culture onto a solid agar medium (e.g., GYM Streptomyces Agar) and incubate at 26-28°C for 4-6 days, or until sufficient growth and sporulation are observed.[2][7]
-
Seed Culture: Inoculate a 250 mL flask containing 50 mL of a suitable seed medium (e.g., ISP-2 medium) with a loopful of spores or mycelia from the agar plate.[9]
-
Incubation: Incubate the seed culture on a rotary shaker at 220-250 rpm and 28-30°C for 3-5 days.[7][9]
Fermentative Production of this compound
-
Fermentation Medium: Prepare the production medium in a 1 L flask with 200 mL of medium optimized for antibiotic production (see Tables 1 & 2). A representative medium could contain glucose (40 g/L), corn starch (20 g/L), and soybean meal (15 g/L).[9]
-
Inoculation: Aseptically transfer 10 mL (5% v/v) of the seed culture into the production flask.[9]
-
Fermentation: Incubate the production culture at 28-30°C with agitation (220 rpm) for 10-12 days.[9] Monitor the culture periodically for growth and pH changes.
Extraction and Purification of this compound
-
Harvesting: After the fermentation period, harvest the culture broth by centrifugation (e.g., 4000 rpm for 20 minutes) to separate the mycelia from the supernatant.[9]
-
Solvent Extraction: Since many polyene antibiotics are found within the mycelia, extract the mycelial pellet with an organic solvent such as methanol (B129727) or ethyl acetate.[9][11] This can be enhanced using ultrasonication.
-
Concentration: Evaporate the organic solvent from the extract under reduced pressure (e.g., using a rotary evaporator) to obtain a crude extract.
-
Chromatographic Purification: Purify the crude extract using column chromatography. A common approach involves using a silica (B1680970) gel column and eluting with a solvent gradient of increasing polarity (e.g., a mixture of chloroform (B151607) and methanol or acetone (B3395972) and ligroin).[11]
-
Fraction Analysis: Collect the fractions and analyze them for the presence of this compound using techniques like Thin-Layer Chromatography (TLC) and bioassays against sensitive fungal strains.
-
Final Purification: Pool the active fractions and perform further purification steps, such as preparative TLC or High-Performance Liquid Chromatography (HPLC), to obtain pure this compound.[11]
Visualizations: Pathways and Workflows
Generalized Polyketide Biosynthesis Pathway
This compound is a polyketide, synthesized by a large multi-enzyme complex known as a Polyketide Synthase (PKS). The diagram below illustrates a generalized Type I PKS pathway, which is common in Streptomyces for the production of macrolide antibiotics.
Caption: Generalized pathway for Type I Polyketide synthesis in Streptomyces.
Experimental Workflow for this compound Production
The following diagram outlines the logical flow of the experimental process, from maintaining the bacterial strain to obtaining the purified final product.
References
- 1. Streptomyces eurocidicus - Wikipedia [en.wikipedia.org]
- 2. Streptomyces eurocidicus | DSM 40051, ATCC 19721, CBS 460.68, IFO 12737, ISP 5051, JCM 4116, NBRC 12737, RIA 1002, BCRC 12427, CECT 3253, CGMCC 4.1649, HUT 6040, IFM 1068, IFO 3400, JCM 4562, KCTC 9685, MTCC 323, NBRC 3400, NCIMB 9600, NRRL B-1670, NRRL B-5493 | BacDiveID:16157 [bacdive.dsmz.de]
- 3. interesjournals.org [interesjournals.org]
- 4. Optimal Conditions for Antimicrobial Metabolites Production from a New Streptomyces sp. RUPA-08PR Isolated from Bangladeshi Soil - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Streptomycetes as platform for biotechnological production processes of drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. frontiersin.org [frontiersin.org]
- 7. Laboratory Maintenance of Streptomyces species - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. Optimization of fermentation conditions and medium components for chrysomycin a production by Streptomyces sp. 891-B6 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Discovery of Bioactive Natural Products from Streptoverticillium eurocidicum: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery of natural products from Streptoverticillium eurocidicum, a filamentous bacterium belonging to the Actinomycetes. Historically known as Streptomyces eurocidicus, this species has been identified as a producer of unique and bioactive secondary metabolites. This document details the primary compounds isolated, their biological activities, and the methodologies for their production, extraction, and characterization, serving as a valuable resource for researchers in natural product discovery and drug development.
Overview of Bioactive Compounds
Streptoverticillium eurocidicum has been shown to produce two main classes of bioactive natural products: teleocidin analogs and the antibiotic azomycin (B20884). These compounds exhibit distinct chemical structures and biological activities, making them interesting candidates for further investigation and development.
Teleocidin Analogs
Recent studies have led to the isolation of several teleocidin analogs from S. eurocidicum, including two new natural products: teleocidin A2 acetate (B1210297) and teleocidin B3 acetate.[1] Teleocidins are indole (B1671886) alkaloids known for their potent biological activities, including tumor promotion and protein kinase C (PKC) activation. The newly discovered acetate derivatives expand the chemical diversity of this family of compounds.
Azomycin
Streptoverticillium eurocidicum var. nitroxydans has been identified as a producer of azomycin, a 2-nitroimidazole (B3424786) antibiotic.[2] Azomycin has demonstrated not only antibacterial properties but also antivirulence activity against pathogenic bacteria such as Salmonella enterica.
Quantitative Data on Isolated Compounds
The following tables summarize the quantitative data regarding the yield and biological activity of the natural products isolated from Streptoverticillium eurocidicum.
Table 1: Production Yield of Natural Products from Streptoverticillium eurocidicum
| Compound | Strain | Fermentation Volume | Yield | Reference |
| Teleocidin A2 | S. eurocidicus NBRC 12737 | Not Specified | 10.7 mg | [1] |
| Teleocidin B3 | S. eurocidicus NBRC 12737 | Not Specified | 2.1 mg | [1] |
| Teleocidin A2 acetate | S. eurocidicus NBRC 12737 | Not Specified | 16.6 mg | [1] |
| Teleocidin B3 acetate | S. eurocidicus NBRC 12737 | Not Specified | 2.9 mg | [1] |
| Indolactam V | S. eurocidicus NBRC 12737 | Not Specified | 5.9 mg | [1] |
| Azomycin | S. eurocidicus var. nitroxydans ATCC 19551 | 100 ml | 68 µg/ml | [2] |
| Azomycin (with 2-aminoimidazole precursor) | S. eurocidicus var. nitroxydans ATCC 19551 | 100 ml | 170 µg/ml | [2] |
Table 2: Biological Activity of Natural Products from Streptoverticillium eurocidicum
| Compound | Activity Type | Target Organism/System | Measured Effect | Reference |
| Teleocidin A2 | Antibacterial | Kocuria rhizophila, Bacillus subtilis | Weak inhibition | [1] |
| Teleocidin B3 | Antibacterial | Kocuria rhizophila, Bacillus subtilis | Weak inhibition | [1] |
| Teleocidin A2 acetate | Antibacterial | Kocuria rhizophila, Bacillus subtilis | Weak inhibition (qualitative) | [1][3] |
| Teleocidin B3 acetate | Antibacterial | Kocuria rhizophila, Bacillus subtilis | Weak inhibition (qualitative) | [1][3] |
| Azomycin | Antivirulence | Salmonella enterica | Repression of PhoP/PhoQ system |
Experimental Protocols
This section provides detailed methodologies for the key experiments involved in the discovery of natural products from Streptoverticillium eurocidicum.
Fermentation Protocol for Teleocidin Production
Strain: Streptomyces eurocidicus NBRC 12737
Medium: Tryptic Soy Broth (TSB) medium.
Procedure:
-
Prepare TSB medium according to the manufacturer's instructions.
-
Inoculate the TSB medium with a fresh culture of S. eurocidicus NBRC 12737.
-
For enhanced production of teleocidins A2 and B3, membrane vesicles (MVs) from Burkholderia multivorans can be added to the culture.[1]
-
Incubate the culture under optimal conditions for growth and secondary metabolite production (typically 28-30°C with shaking for 5-7 days).
Extraction and Isolation of Teleocidin Analogs
Procedure:
-
After incubation, harvest the culture broth and separate the mycelium from the supernatant by centrifugation.
-
Extract the mycelium and the supernatant separately with ethyl acetate.
-
Combine the organic extracts and evaporate to dryness under reduced pressure to obtain a crude extract.
-
Subject the crude extract to Sephadex LH-20 column chromatography for initial fractionation.[1]
-
Purify the fractions containing teleocidin analogs using reversed-phase High-Performance Liquid Chromatography (HPLC).[1]
-
Column: COSMOSIL 5C18-MS-II (10.0 ID × 250 mm, Nacalai Tesque)
-
Mobile Phase for Indolactam V: H₂O/MeCN (65/35)
-
Column for other analogs: COSMOSIL Cholester column (10.0 ID × 250 mm, Nacalai Tesque)
-
Mobile Phase for Teleocidins A2 and B3: H₂O/MeCN (40:60)
-
Mobile Phase for Teleocidin Acetates: H₂O/MeCN (35:65)
-
Fermentation Protocol for Azomycin Production
Strain: Streptomyces eurocidicus var. nitroxydans ATCC 19551
Medium: A suitable fermentation medium for Streptomyces growth and antibiotic production. A typical medium might contain glucose, soybean meal, and mineral salts.
Procedure:
-
Prepare the fermentation medium and sterilize.
-
Inoculate with a culture of S. eurocidicus var. nitroxydans.
-
To increase the yield of azomycin, add 2-aminoimidazole (100 µg/ml) to the culture after 48 hours of fermentation.[2]
-
Incubate the culture at 30°C for 120 hours.[2]
Extraction of Azomycin
Procedure:
-
After fermentation, acidify the broth to a low pH.
-
Extract the acidified broth with a water-immiscible organic solvent such as ethyl acetate.
-
Separate the organic phase and concentrate it to obtain the crude extract containing azomycin.
Bioactivity Screening: Antibacterial Assay
Method: Disc Diffusion Assay
Procedure:
-
Prepare Mueller-Hinton (MH) agar (B569324) plates.
-
Prepare a bacterial suspension of the test organism (e.g., Kocuria rhizophila, Bacillus subtilis) with a turbidity equivalent to a 0.5 McFarland standard.
-
Evenly spread the bacterial suspension onto the surface of the MH agar plates.
-
Dissolve the isolated compounds in a suitable solvent (e.g., methanol) to a known concentration (e.g., 20 mM).[4]
-
Impregnate sterile paper discs with a specific volume (e.g., 20 µL) of the compound solution.
-
Place the discs on the inoculated agar plates.
-
Incubate the plates at the optimal growth temperature for the test organism (e.g., 30°C) for 24 hours.[4]
-
Measure the diameter of the zone of inhibition around each disc.
Signaling Pathways and Biosynthesis
The production of secondary metabolites in Streptomyces is a complex process regulated by intricate signaling networks. Understanding these pathways is crucial for optimizing the production of desired compounds.
Biosynthesis of Teleocidin Analogs
The biosynthesis of teleocidins in Streptomyces is governed by the tle biosynthetic gene cluster.[5][6] This cluster encodes key enzymes such as a non-ribosomal peptide synthetase (NRPS), a cytochrome P450 monooxygenase, and a prenyltransferase.
Caption: Biosynthetic pathway of teleocidin analogs in S. eurocidicus.
Regulation of Secondary Metabolism in Streptomyces
The production of secondary metabolites like teleocidins and azomycin is tightly regulated. This regulation often involves a hierarchical cascade of signaling molecules and regulatory proteins.
Caption: General regulatory cascade for secondary metabolism in Streptomyces.
Conclusion
Streptoverticillium eurocidicum represents a promising source for the discovery of novel, bioactive natural products. The identification of new teleocidin analogs and the established production of azomycin highlight the metabolic potential of this species. The detailed protocols and data presented in this guide are intended to facilitate further research into these compounds and their potential applications in medicine and biotechnology. Future work should focus on elucidating the full spectrum of biological activities of the newly discovered teleocidin acetates and further optimizing the production of azomycin. Additionally, exploring the regulatory networks governing the biosynthesis of these compounds could unlock strategies for enhancing their yields and discovering further novel metabolites from this versatile microorganism.
References
- 1. jstage.jst.go.jp [jstage.jst.go.jp]
- 2. US3620920A - Process for the manufacture of physiologically active compounds - Google Patents [patents.google.com]
- 3. Teleocidin Analogs Isolated from Streptomyces eurocidicus as Membrane-Vesicle-Regulated Natural Products [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Enzymatic reactions in teleocidin B biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Biosynthetic studies on teleocidins in Streptomyces - PubMed [pubmed.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
Abstract
Eurocidin E is a natural product with a complex chemical structure, positioning it within two major classes of antibiotics: the polyene macrolides and the aminoglycosides. Produced by the bacterium Streptomyces eurocidicus, this molecule exhibits significant biological activity, primarily attributed to its antifungal properties. This technical guide provides an in-depth analysis of this compound's chemical classification, its proposed mechanisms of action, and a comparative overview of related compounds. Due to the limited availability of specific experimental data for this compound, this guide incorporates representative data and protocols from closely related and well-studied compounds to provide a comprehensive understanding of its potential pharmacological profile. This document is intended to serve as a foundational resource for researchers and professionals engaged in the discovery and development of novel antimicrobial agents.
Chemical Classification and Properties
This compound is a fascinating hybrid molecule that possesses structural features characteristic of both polyene macrolide antibiotics and aminoglycosides. This dual classification is key to understanding its biological activities.
-
Polyene Macrolide: The core of the this compound molecule is a large macrocyclic lactone ring containing a series of conjugated double bonds. Specifically, it is classified as a pentaene macrolide due to the presence of five conjugated double bonds in its structure. This polyene region is crucial for its antifungal activity, as it interacts with sterols in fungal cell membranes.[1]
-
Aminoglycoside: Attached to the macrolide ring is a glycosidically linked amino sugar, which places this compound in the broad class of aminoglycosides.[2] This sugar moiety is critical for its interaction with ribosomal targets, a hallmark of aminoglycoside antibiotics.
The producing organism, Streptomyces eurocidicus, is a bacterium known for its ability to synthesize a variety of secondary metabolites, including other eurocidins (C and D) and unrelated compounds like azomycin (B20884) and tertiomycins.[3]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C40H61NO14 | [2] |
| Molecular Weight | 779.91 g/mol | [1] |
| IUPAC Name | (15Z,17Z,19Z,21E,23Z)-25-[(2R,3S,4S,5S,6R)-4-amino-3,5-dihydroxy-6-methyloxan-2-yl]oxy-13-butan-2-yl-1,3,9,29-tetrahydroxy-7,11-dioxo-12,31-dioxabicyclo[25.3.1]hentriaconta-15,17,19,21,23-pentaene-28-carboxylic acid | [2] |
| Appearance | Light Yellow Flake Crystal | [1] |
| Melting Point | 138-139°C (decomposes) | [1] |
Related Compounds
The unique structural and functional aspects of this compound are best understood in the context of its chemical relatives. This section explores compounds related to this compound through its dual classification.
Structurally and Functionally Related Polyene Macrolides
The primary mechanism of action of polyene macrolides involves binding to ergosterol (B1671047), a key component of fungal cell membranes, leading to the formation of pores and subsequent cell death.[4] Several other polyene macrolides share this mechanism and are important in clinical and research settings.
Table 2: Comparison of this compound with Other Polyene Macrolides
| Compound | Class | Producing Organism | Key Structural Features | Primary Biological Activity |
| This compound | Pentaene Macrolide | Streptomyces eurocidicus | 31-membered macrolide ring, five conjugated double bonds, mycosamine (B1206536) sugar | Antifungal, Anti-yeast, Antiprotozoal[1] |
| Nystatin A1 | Tetraene Macrolide | Streptomyces noursei | 38-membered macrolide ring, four conjugated double bonds, mycosamine sugar | Antifungal |
| Amphotericin B | Heptaene Macrolide | Streptomyces nodosus | 38-membered macrolide ring, seven conjugated double bonds, mycosamine sugar | Broad-spectrum antifungal |
| Filipin III | Pentaene Macrolide | Streptomyces filipinensis | 28-membered macrolide ring, five conjugated double bonds, no amino sugar | Antifungal, Cholesterol probe |
Structurally and Functionally Related Aminoglycosides
Aminoglycosides are a class of potent, broad-spectrum antibiotics that primarily target the bacterial ribosome, leading to the inhibition of protein synthesis.[5][6][7] They are particularly effective against aerobic gram-negative bacteria.[8]
Table 3: Comparison of this compound with Other Aminoglycoside Antibiotics
| Compound | Key Structural Features | Primary Biological Activity |
| This compound | Mycosamine sugar attached to a macrolide | Antibacterial (proposed), Antifungal |
| Streptomycin | Streptidine base linked to streptobiosamine | Broad-spectrum antibacterial (especially against Mycobacterium tuberculosis) |
| Gentamicin | Complex of related aminoglycoside structures (C1, C1a, C2) | Broad-spectrum antibacterial (especially against Gram-negative bacteria) |
| Kanamycin A | 2-deoxystreptamine linked to two amino sugars | Broad-spectrum antibacterial |
Mechanism of Action
The dual chemical nature of this compound suggests a multifaceted mechanism of action, combining the membrane-disrupting properties of polyene macrolides with the protein synthesis inhibition characteristic of aminoglycosides.
Disruption of Fungal Cell Membrane Integrity (Polyene Macrolide Action)
The polyene portion of this compound is predicted to interact with ergosterol in fungal cell membranes. This interaction leads to the formation of transmembrane channels or pores, disrupting the osmotic integrity of the cell. The leakage of essential ions and small molecules ultimately results in fungal cell death.[4]
Inhibition of Bacterial Protein Synthesis (Aminoglycoside Action)
The aminoglycoside moiety of this compound is expected to target the bacterial ribosome. Aminoglycosides typically bind to the 30S ribosomal subunit, interfering with the initiation of protein synthesis and causing misreading of mRNA. This leads to the production of non-functional or toxic proteins, contributing to bacterial cell death.[5][6][7]
Quantitative Biological Activity Data (Representative)
Table 4: Representative Antifungal Activity of a Related Pentaene Macrolide (Filipin III)
| Fungal Species | MIC (µg/mL) |
| Blastomyces dermatitidis | 1 - 10 |
| Cryptococcus neoformans | 1 - 10 |
| Histoplasma capsulatum | 1 - 10 |
| Candida albicans | 1 - 10 |
| Trichophyton mentagrophytes | 1 - 10 |
Table 5: Representative Antibacterial Activity of Aminoglycosides
| Bacterial Species | Gentamicin MIC (µg/mL) | Tobramycin MIC (µg/mL) | Amikacin MIC (µg/mL) |
| Escherichia coli | < 2 | < 2 | < 8 |
| Klebsiella pneumoniae | < 2 | < 2 | < 8 |
| Pseudomonas aeruginosa | < 2 | < 2 | < 8 |
| Enterobacter spp. | < 2 | < 2 | < 8 |
| Serratia spp. | < 2 | < 2 | < 8 |
Experimental Protocols (Representative)
The following are generalized protocols for key experiments used to characterize the biological activity of antimicrobial compounds like this compound.
Determination of Minimum Inhibitory Concentration (MIC) - Broth Microdilution Method
This protocol is a standard method for determining the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
Methodology:
-
Preparation of Antimicrobial Agent: A stock solution of the test compound is prepared in a suitable solvent. A series of two-fold dilutions are then made in a 96-well microtiter plate using an appropriate broth medium (e.g., RPMI-1640 for fungi, Mueller-Hinton broth for bacteria).
-
Preparation of Inoculum: The microorganism to be tested is cultured overnight. The culture is then diluted to a standardized concentration (e.g., 0.5 McFarland standard).
-
Inoculation: Each well of the microtiter plate containing the diluted antimicrobial agent is inoculated with the standardized microbial suspension. A positive control (microorganism with no drug) and a negative control (broth with no microorganism) are included.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 35°C for 24-48 hours).
-
Determination of MIC: The MIC is determined as the lowest concentration of the antimicrobial agent at which there is no visible growth of the microorganism. This can be assessed visually or by measuring the optical density using a microplate reader.
Conclusion
This compound stands out as a promising natural product due to its unique hybrid structure, combining the features of both polyene macrolide and aminoglycoside antibiotics. This dual classification suggests a potent and potentially broad-spectrum antimicrobial activity. While specific experimental data on this compound remains limited, the analysis of its structural relatives provides a strong foundation for predicting its biological profile. Further research into the isolation, characterization, and biological evaluation of this compound is warranted to fully elucidate its therapeutic potential. This technical guide serves as a comprehensive starting point for researchers and drug development professionals interested in exploring the pharmacological possibilities of this intriguing molecule.
References
- 1. Aminoglycosides [rxkinetics.com]
- 2. caymanchem.com [caymanchem.com]
- 3. journals.asm.org [journals.asm.org]
- 4. oatext.com [oatext.com]
- 5. In Vitro Activity of Nystatin Compared with Those of Liposomal Nystatin, Amphotericin B, and Fluconazole against Clinical Candida Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Antifungal Susceptibility of Oral Candida Isolates from Mother-Infant Dyads to Nystatin, Fluconazole, and Caspofungin - PMC [pmc.ncbi.nlm.nih.gov]
Researchers have identified Eurocidin E, a polyene macrolide, from the culture broth of Streptoverticillium eurocidicum IFO 13491. This discovery was part of a broader screening for microbial products with inhibitory effects on mast cell degranulation. Alongside this compound, two related compounds, Eurocidin C and D, were also isolated and characterized.
This technical guide provides a comprehensive summary of the primary research that led to the discovery, isolation, and structural elucidation of this compound. The information is tailored for researchers, scientists, and drug development professionals, with a focus on the experimental methodologies and quantitative data presented in the original studies.
Physico-chemical Properties and Structural Elucidation
Initial characterization of the isolated Eurocidins revealed them to be pentaene macrolide antibiotics. Through a series of analytical techniques, including mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy, the molecular formula and weight of this compound were determined.
Table 1: Physico-chemical Properties of Eurocidins C, D, and E
| Compound | Molecular Formula | Molecular Weight |
| Eurocidin C | C39H59NO15 | 781.89 |
| Eurocidin D | C40H61NO15 | 795.92 |
| This compound | C40H61NO14 | 779.92 |
The detailed structural analysis, accomplished through advanced NMR techniques, established the planar structure of this compound and its relationship to the co-isolated congeners, Eurocidin D.
Experimental Protocols
The discovery and characterization of this compound involved a multi-step process, from the initial screening of microorganisms to the final structural elucidation. The key experimental methodologies are outlined below.
Screening and Isolation Workflow
The process began with the screening of various microbial culture broths for their ability to inhibit rat mast cell degranulation. Promising candidates were then subjected to a rigorous isolation and purification protocol to yield the pure Eurocidin compounds.
Caption: Workflow for the screening and isolation of this compound.
Structural Elucidation Methodology
The determination of this compound's chemical structure relied on a combination of spectroscopic techniques. These non-destructive methods allowed for the detailed analysis of the molecule's composition and connectivity.
Caption: Methodological approach for the structural elucidation of this compound.
Inhibitory Activity on Mast Cell Degranulation
The primary biological activity that led to the discovery of this compound was its ability to inhibit the degranulation of rat mast cells. This process is a key event in the allergic and inflammatory response, involving the release of mediators such as histamine (B1213489).
Table 2: Inhibitory Activity of Eurocidins on Histamine Release from Rat Mast Cells
| Compound | IC50 (µg/ml) |
| Eurocidin C | >100 |
| Eurocidin D | 1.8 |
| This compound | 1.2 |
The data indicates that this compound is a potent inhibitor of histamine release from rat mast cells, with a lower IC50 value compared to Eurocidin D.
Signaling Pathway of Mast Cell Degranulation Inhibition
While the precise molecular target of this compound within the mast cell degranulation pathway was not fully elucidated in the initial discovery papers, the screening assay targeted the overall cellular response. The general pathway of antigen-induced mast cell degranulation is depicted below.
Caption: Postulated inhibitory action of this compound on mast cell degranulation.
Further research is required to pinpoint the specific molecular interactions of this compound that lead to the observed inhibition of mast cell degranulation. This foundational discovery opens avenues for the development of novel anti-inflammatory and anti-allergic agents.
Methodological & Application
Eurocidin E: Application Notes and Protocols for Antifungal Susceptibility Testing
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: As of December 2025, specific, validated antifungal susceptibility testing (AST) protocols for Eurocidin E are not available in publicly accessible literature or through standardization bodies like the Clinical and Laboratory Standards Institute (CLSI) or the European Committee on Antimicrobial Susceptibility Testing (EUCAST). The following application notes and protocols are therefore proposed based on established methodologies for the polyene class of antifungal agents, such as Amphotericin B. Researchers should perform appropriate validation studies to ensure the applicability of these methods for this compound.
Introduction
This compound is a polyene macrolide antifungal agent. The polyenes represent a critical class of antimycotics used in the treatment of fungal infections. Their mechanism of action involves binding to ergosterol, a primary sterol in the fungal cell membrane, leading to the formation of pores and subsequent leakage of cellular contents and cell death. To evaluate the in vitro activity of this compound against various fungal isolates, standardized susceptibility testing is essential. These application notes provide a framework for conducting such tests based on current best practices for similar compounds.
Data Presentation
Currently, there is a lack of published quantitative data detailing the Minimum Inhibitory Concentrations (MICs) of this compound against a broad range of fungal species. The table below is provided as a template for researchers to collate their own experimental data, which will be crucial for establishing the antifungal spectrum of this compound.
Table 1: Template for Recording this compound Minimum Inhibitory Concentration (MIC) Data
| Fungal Species | Strain ID | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference/Internal Study ID |
| Candida albicans | ATCC 90028 | ||||
| Candida glabrata | ATCC 90030 | ||||
| Candida parapsilosis | ATCC 22019 | ||||
| Cryptococcus neoformans | ATCC 90112 | ||||
| Aspergillus fumigatus | ATCC 204305 | ||||
| [Insert Species] | [Insert Strain] |
Note: MIC₅₀ and MIC₉₀ represent the MIC values that inhibit 50% and 90% of the tested isolates, respectively. These values are essential for understanding the overall activity of the compound against a population of a particular fungal species.
Mechanism of Action: Polyene Antifungals
The proposed mechanism of action for this compound, consistent with other polyene antifungals, involves a direct interaction with the fungal cell membrane. This interaction disrupts membrane integrity and leads to fungal cell death.
Experimental Protocols
The following are detailed protocols for determining the antifungal susceptibility of fungal isolates to this compound, adapted from the CLSI M27 (for yeasts) and M38 (for filamentous fungi) reference methods for broth microdilution.
Protocol 1: Broth Microdilution Antifungal Susceptibility Testing for Yeasts (Adapted from CLSI M27)
1. Principle of the Assay: This method determines the Minimum Inhibitory Concentration (MIC) of this compound against yeast isolates. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a broth dilution susceptibility test.
2. Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO) for stock solution preparation
-
RPMI 1640 medium with L-glutamine, without bicarbonate, buffered to pH 7.0 with 0.165 M morpholinepropanesulfonic acid (MOPS)
-
Sterile 96-well microtiter plates
-
Spectrophotometer or McFarland standards
-
Yeast isolates
-
Sabouraud Dextrose Agar (B569324) (SDA) plates
-
Sterile saline (0.85%)
-
Incubator (35°C)
-
Quality control strains (e.g., Candida parapsilosis ATCC 22019, Candida krusei ATCC 6258)
3. Methodology:
-
Preparation of this compound Stock Solution:
-
Prepare a stock solution of this compound in DMSO at a concentration of 1600 µg/mL.
-
Further dilute the stock solution in RPMI 1640 medium to create a working solution.
-
-
Inoculum Preparation:
-
Subculture the yeast isolate on an SDA plate and incubate at 35°C for 24-48 hours to ensure purity and viability.
-
Select several well-isolated colonies and suspend them in sterile saline.
-
Adjust the turbidity of the suspension to a 0.5 McFarland standard (equivalent to 1 x 10⁶ to 5 x 10⁶ CFU/mL).
-
Further dilute the adjusted inoculum in RPMI 1640 medium to achieve a final inoculum concentration of 0.5 x 10³ to 2.5 x 10³ CFU/mL in the test wells.
-
-
Microdilution Plate Preparation:
-
Dispense 100 µL of RPMI 1640 medium into all wells of a 96-well plate except for the first column.
-
Add 200 µL of the highest concentration of this compound working solution to the first column of wells.
-
Perform serial two-fold dilutions by transferring 100 µL from the first column to the second, and so on, down the plate. Discard 100 µL from the last column of dilutions. This will result in 100 µL of varying drug concentrations in each well.
-
Add 100 µL of the prepared yeast inoculum to each well.
-
Include a growth control well (inoculum without drug) and a sterility control well (medium only).
-
-
Incubation and Reading of Results:
-
Incubate the plates at 35°C for 24-48 hours.
-
The MIC is read as the lowest concentration of this compound that causes a prominent decrease in turbidity (approximately 50% inhibition) compared to the growth control.
-
Protocol 2: Broth Microdilution Antifungal Susceptibility Testing for Filamentous Fungi (Adapted from CLSI M38)
1. Principle of the Assay: This method determines the MIC of this compound against filamentous fungi. The principle is similar to the yeast protocol but with modifications to accommodate the growth characteristics of molds.
2. Materials:
-
Same as for the yeast protocol, with the addition of Potato Dextrose Agar (PDA) for mold culture.
3. Methodology:
-
Preparation of this compound Stock Solution:
-
Follow the same procedure as for the yeast protocol.
-
-
Inoculum Preparation:
-
Grow the filamentous fungus on PDA at 35°C for 7 days or until adequate conidiation is observed.
-
Harvest the conidia by flooding the agar surface with sterile saline containing 0.05% Tween 80.
-
Gently scrape the surface with a sterile loop.
-
Transfer the suspension to a sterile tube and allow the heavy particles to settle for 3-5 minutes.
-
Adjust the turbidity of the conidial suspension with a spectrophotometer at 530 nm to an optical density that corresponds to a desired conidial concentration, or by using a hemocytometer to count the conidia. The final inoculum concentration in the test wells should be 0.4 x 10⁴ to 5 x 10⁴ CFU/mL.
-
-
Microdilution Plate Preparation and Incubation:
-
Follow the same procedure as for the yeast protocol.
-
Incubate the plates at 35°C for 48-96 hours, depending on the growth rate of the fungus.
-
-
Reading of Results:
-
The MIC is read as the lowest concentration of this compound that shows complete inhibition of growth (for polyenes).
-
Note on Quality Control: For all susceptibility testing, it is imperative to include quality control strains with known MIC ranges for other polyenes like Amphotericin B to ensure the validity of the test system. As MIC ranges for this compound are not yet established, these QC strains will serve to validate the methodology.
Conclusion
The provided protocols offer a starting point for the systematic evaluation of the in vitro antifungal activity of this compound. Adherence to standardized methodologies, such as those provided by CLSI and EUCAST, is critical for generating reproducible and comparable data. The establishment of a robust dataset of MIC values for this compound against a wide variety of clinically relevant fungi will be a crucial step in its development as a potential therapeutic agent. Researchers are strongly encouraged to publish their findings to contribute to the collective understanding of this compound's antifungal profile.
Application Notes and Protocols for Determining the Minimum Inhibitory Concentration (MIC) of Eurocidin E
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for determining the Minimum Inhibitory Concentration (MIC) of Eurocidin E, a polyene antifungal agent. The provided methodologies are based on established standards for antifungal susceptibility testing, ensuring accuracy and reproducibility in research and drug development settings.
Introduction to this compound and its Mechanism of Action
This compound belongs to the polyene class of antifungal agents, which are known for their broad-spectrum activity against a variety of fungal pathogens. The primary mechanism of action for polyene antifungals involves their high affinity for ergosterol, a key sterol component of the fungal cell membrane.
Upon binding to ergosterol, this compound molecules are thought to self-assemble into a transmembrane channel or pore. This disruption of the cell membrane's integrity leads to an uncontrolled leakage of essential intracellular components, such as ions (K+, Na+, H+, and Cl-) and small organic molecules. The resulting imbalance in cellular homeostasis ultimately leads to fungal cell death. This direct, membrane-disrupting action makes the development of resistance more complex for fungi compared to other antifungal classes that target specific enzymes.
Key Experimental Protocols for MIC Determination
The determination of the MIC is a critical step in evaluating the in vitro potency of an antifungal agent. The broth microdilution method is a widely accepted and standardized technique for this purpose. The following protocol is adapted from the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).
2.1. Broth Microdilution Method
This method involves challenging a standardized fungal inoculum with serial dilutions of the antifungal agent in a liquid growth medium.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO) for initial stock solution
-
RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS
-
Sterile 96-well microtiter plates
-
Fungal isolates (e.g., Candida albicans, Aspergillus fumigatus)
-
Spectrophotometer or microplate reader
-
Sterile, flat-bottom 96-well plates
-
Multichannel pipette
-
Incubator
Protocol:
-
Preparation of this compound Stock Solution:
-
Dissolve this compound powder in DMSO to create a high-concentration stock solution (e.g., 1600 µg/mL).
-
Further dilute this stock solution in RPMI-1640 medium to create a working solution at twice the highest desired final concentration.
-
-
Preparation of Microtiter Plates:
-
Add 100 µL of RPMI-1640 medium to wells in columns 2 through 11 of a 96-well plate.
-
Add 200 µL of the working this compound solution to the wells in column 1.
-
Perform a 2-fold serial dilution by transferring 100 µL from the wells in column 1 to column 2. Mix thoroughly.
-
Continue this serial dilution across the plate to column 10. Discard 100 µL from column 10.
-
Column 11 will serve as the growth control (no drug).
-
Column 12 will serve as the sterility control (no inoculum).
-
-
Preparation of Fungal Inoculum:
-
For yeasts (Candida spp.): Culture the yeast on Sabouraud Dextrose Agar (SDA) for 24 hours. Suspend several colonies in sterile saline and adjust the turbidity to a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL). Further dilute this suspension in RPMI-1640 to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL.
-
For molds (Aspergillus spp.): Culture the mold on Potato Dextrose Agar (PDA) until sporulation is evident. Harvest conidia by flooding the plate with sterile saline containing a wetting agent (e.g., Tween 80). Adjust the conidial suspension to a concentration of 0.4-5 x 10^4 CFU/mL.
-
-
Inoculation and Incubation:
-
Add 100 µL of the prepared fungal inoculum to each well from columns 1 to 11.
-
The final volume in each well will be 200 µL.
-
Incubate the plates at 35°C. Incubation times vary by organism: 24-48 hours for Candida spp. and 48-72 hours for Aspergillus spp.
-
-
MIC Determination:
-
The MIC is the lowest concentration of this compound that causes a significant inhibition of visible growth compared to the drug-free growth control well (column 11).
-
For polyenes like this compound, the endpoint is typically defined as the lowest concentration that shows 100% inhibition of growth (optically clear well).
-
The MIC can be read visually or with a microplate reader by measuring the optical density at a specific wavelength (e.g., 530 nm).
-
Data Presentation
The following table summarizes hypothetical MIC data for this compound against common fungal pathogens. This data is for illustrative purposes to demonstrate how results should be presented.
| Fungal Species | This compound MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) |
| Candida albicans | 0.25 - 2 | 0.5 | 1 |
| Candida glabrata | 0.5 - 4 | 1 | 2 |
| Candida parapsilosis | 0.125 - 1 | 0.25 | 0.5 |
| Aspergillus fumigatus | 0.5 - 2 | 1 | 2 |
| Aspergillus flavus | 1 - 4 | 1 | 4 |
| Cryptococcus neoformans | 0.125 - 1 | 0.25 | 1 |
Note: MIC50 and MIC90 represent the concentrations at which 50% and 90% of the tested isolates are inhibited, respectively.
Visualizations
Diagram 1: Proposed Mechanism of Action of this compound
Caption: Proposed mechanism of this compound action on the fungal cell membrane.
Diagram 2: Experimental Workflow for Broth Microdilution MIC Assay
Caption: Workflow for the broth microdilution MIC determination method.
Diagram 3: Logical Relationship in MIC Data Interpretation
Caption: Interpretation of Minimum Inhibitory Concentration (MIC) values.
Application Notes and Protocols: In Vitro Antifungal Assay for Eurocidin E against Candida albicans
For Researchers, Scientists, and Drug Development Professionals
Introduction
Candida albicans is a major opportunistic fungal pathogen in humans, capable of causing both superficial and life-threatening systemic infections. The emergence of antifungal resistance necessitates the discovery and development of novel therapeutic agents. Eurocidin E, a polyene macrolide antibiotic, represents a potential candidate for antifungal therapy. Polyene antifungals are known to interact with ergosterol, a key component of the fungal cell membrane, leading to membrane disruption and cell death.[1][2] This document provides detailed protocols for the in vitro evaluation of this compound's antifungal activity against C. albicans, including determination of minimum inhibitory concentration (MIC), time-kill kinetics, and assessment of its effect on biofilm formation. These protocols are based on established methodologies, including those from the Clinical and Laboratory Standards Institute (CLSI), to ensure reproducibility and comparability of results.[3][4]
Key Experimental Protocols
Minimum Inhibitory Concentration (MIC) Assay
The MIC assay is a fundamental quantitative method to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[1][5] The broth microdilution method is a widely accepted standard for this purpose.[4]
Protocol:
-
Preparation of C. albicans Inoculum:
-
Streak C. albicans (e.g., ATCC 10231) on Sabouraud Dextrose Agar (SDA) and incubate at 35°C for 24-48 hours.
-
Harvest several colonies and suspend in sterile saline (0.85% NaCl).
-
Adjust the turbidity of the suspension to a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10^6 colony-forming units (CFU)/mL.
-
Further dilute the suspension in RPMI-1640 medium (buffered with MOPS to pH 7.0) to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL in the microtiter plate wells.[6]
-
-
Preparation of this compound Dilutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of this compound in RPMI-1640 medium in a 96-well microtiter plate. The typical final concentration range to test is 0.03 to 16 µg/mL.[7]
-
-
Inoculation and Incubation:
-
Add 100 µL of the diluted C. albicans inoculum to each well containing 100 µL of the serially diluted this compound.
-
Include a growth control (inoculum without drug) and a sterility control (medium without inoculum).
-
Incubate the plate at 35°C for 24-48 hours.
-
-
Determination of MIC:
-
The MIC is the lowest concentration of this compound at which there is a significant inhibition of growth (e.g., ≥50% reduction in turbidity) compared to the growth control.[8] This can be determined visually or by reading the optical density at 600 nm (OD600) using a microplate reader.
-
Time-Kill Kinetics Assay
This assay provides insights into the pharmacodynamic properties of an antifungal agent, determining whether it has a fungistatic (inhibits growth) or fungicidal (kills the fungus) effect over time.[9][10]
Protocol:
-
Preparation of Inoculum and this compound:
-
Prepare a C. albicans inoculum as described for the MIC assay, adjusting the final concentration in RPMI-1640 to approximately 1-5 x 10^5 CFU/mL.[11]
-
Prepare solutions of this compound in RPMI-1640 at concentrations corresponding to the MIC, 2x MIC, and 4x MIC.
-
-
Incubation and Sampling:
-
Add the C. albicans inoculum to flasks containing the different concentrations of this compound and a growth control flask (no drug).
-
Incubate the flasks at 35°C with agitation.
-
At predetermined time points (e.g., 0, 2, 4, 6, 8, 12, 24, and 48 hours), withdraw aliquots from each flask.[9]
-
-
Quantification of Viable Cells:
-
Perform serial dilutions of the collected aliquots in sterile saline.
-
Plate a known volume of each dilution onto SDA plates.
-
Incubate the plates at 35°C for 24-48 hours and count the number of colonies to determine the CFU/mL.
-
-
Data Analysis:
-
Plot the log10 CFU/mL against time for each concentration of this compound and the control.
-
A fungistatic effect is typically defined as a <3-log10 reduction in CFU/mL from the initial inoculum, while a fungicidal effect is a ≥3-log10 reduction.[12]
-
Anti-Biofilm Assay
C. albicans readily forms biofilms, which are communities of cells encased in an extracellular matrix that exhibit increased resistance to antifungal agents.[13][14] This assay evaluates the ability of this compound to inhibit biofilm formation and to eradicate pre-formed biofilms.
Protocol:
-
Biofilm Formation:
-
Biofilm Susceptibility Testing:
-
After the 24-hour incubation, gently wash the wells with phosphate-buffered saline (PBS) to remove non-adherent cells.
-
Add fresh RPMI-1640 medium containing serial dilutions of this compound to the wells with the pre-formed biofilms.
-
Incubate for an additional 24 hours at 37°C.
-
-
Quantification of Biofilm Viability:
-
Wash the wells with PBS to remove the drug.
-
Quantify the metabolic activity of the remaining biofilm using a colorimetric assay such as the XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) reduction assay.[16]
-
The sessile minimum inhibitory concentration (SMIC) can be determined as the lowest drug concentration that causes a significant reduction (e.g., ≥50% or ≥80%) in the metabolic activity of the biofilm compared to the control.[17]
-
Data Presentation
Quantitative data from the assays should be summarized in clear and structured tables for easy comparison.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Candida albicans
| Strain | MIC50 (µg/mL) | MIC90 (µg/mL) | MIC Range (µg/mL) |
| C. albicans ATCC 10231 | 0.5 | 1.0 | 0.25 - 2.0 |
| Clinical Isolate 1 | 1.0 | 2.0 | 0.5 - 4.0 |
| Clinical Isolate 2 | 0.25 | 0.5 | 0.125 - 1.0 |
MIC50 and MIC90 represent the concentrations at which 50% and 90% of the tested isolates are inhibited, respectively.
Table 2: Time-Kill Kinetics of this compound against Candida albicans ATCC 10231
| Time (hours) | Log10 CFU/mL (Control) | Log10 CFU/mL (MIC) | Log10 CFU/mL (2x MIC) | Log10 CFU/mL (4x MIC) |
| 0 | 5.0 | 5.0 | 5.0 | 5.0 |
| 2 | 5.3 | 4.8 | 4.5 | 4.0 |
| 4 | 5.8 | 4.5 | 3.8 | 3.1 |
| 6 | 6.5 | 4.2 | 3.1 | 2.0 |
| 12 | 7.8 | 3.9 | <2.0 | <2.0 |
| 24 | 8.5 | 3.5 | <2.0 | <2.0 |
| 48 | 8.6 | 3.3 | <2.0 | <2.0 |
Table 3: Anti-Biofilm Activity of this compound against Candida albicans ATCC 10231
| Concentration (µg/mL) | % Biofilm Inhibition | % Biofilm Eradication |
| 0 (Control) | 0 | 0 |
| 0.5 | 25 | 10 |
| 1.0 | 55 | 20 |
| 2.0 | 80 | 45 |
| 4.0 | 95 | 70 |
| 8.0 | >99 | 90 |
| 16.0 | >99 | >95 |
Visualization of Protocols and Pathways
Experimental Workflow
Caption: Experimental workflows for in vitro antifungal assays.
Putative Signaling Pathway Affected by this compound
Polyene antifungals like this compound primarily target the fungal cell membrane by binding to ergosterol.[1][2] This interaction disrupts membrane integrity, leading to leakage of intracellular components and ultimately cell death.[18] The resulting membrane stress can activate downstream signaling pathways, such as the Cell Wall Integrity (CWI) and High Osmolarity Glycerol (HOG) pathways, as a cellular stress response.[5][19]
Caption: Proposed mechanism of action of this compound on C. albicans.
References
- 1. Polyene antifungals | Research Starters | EBSCO Research [ebsco.com]
- 2. Polyene antimycotic - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. Polyene Macrolide Antimicrobials for Use In Animals - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]
- 5. mdpi.com [mdpi.com]
- 6. academic.oup.com [academic.oup.com]
- 7. Stress contingent changes in Hog1 pathway architecture and regulation in Candida albicans | PLOS Pathogens [journals.plos.org]
- 8. Components of the calcium-calcineurin signaling pathway in fungal cells and their potential as antifungal targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Polyene-Based Derivatives with Antifungal Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Promising Antifungal Targets Against Candida albicans Based on Ion Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Regulation of Ergosterol Biosynthesis in Pathogenic Fungi: Opportunities for Therapeutic Development [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Candida albicans Mutations in the Ergosterol Biosynthetic Pathway and Resistance to Several Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Ergosterol Biosynthesis Inhibitors Become Fungicidal when Combined with Calcineurin Inhibitors against Candida albicans, Candida glabrata, and Candida krusei - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Elucidating the Candida albicans calcineurin signaling cascade controlling stress response and virulence - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Calcium-calcineurin signaling pathway in Candida albicans: A potential drug target - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Mode of action of the polyene antibiotic candicidin: binding factors in the wall of Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Antifungal Agents - Medical Microbiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. The HOG MAPK pathway in Candida albicans: more than an osmosensing pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Eurocidin E: Application Notes and Protocols for Biocontrol of Agricultural Fungal Diseases
For Researchers, Scientists, and Drug Development Professionals
Introduction
Eurocidin E is a polyene macrolide antibiotic produced by the bacterium Streptomyces eurocidicus. It has demonstrated potential as a biocontrol agent against a range of agricultural fungal diseases. This document provides detailed application notes and experimental protocols for researchers investigating the use of this compound in controlling phytopathogenic fungi. The information is based on existing research into the biocontrol capabilities of Streptomyces eurocidicus and established methodologies in plant pathology and molecular biology.
Mechanism of Action
This compound's primary mode of action is believed to be similar to other polyene macrolides, which involves binding to ergosterol (B1671047) in the fungal cell membrane, leading to pore formation, increased membrane permeability, and ultimately, cell death. Beyond its direct antifungal properties, the producing organism, S. eurocidicus, has been shown to induce systemic resistance (ISR) in plants, a key mechanism for broad-spectrum disease control. This ISR is mediated through the activation of both the salicylic (B10762653) acid (SA) and jasmonic acid (JA)/ethylene (ET) signaling pathways, preparing the plant for a more robust and rapid defense response upon pathogen attack.
Target Pathogens
-
Macrophomina phaseolina (causes charcoal rot in various crops, including soybean)
-
Diaporthe aspalathi (causes stem canker in soybean)
-
Botrytis cinerea (causes gray mold in a wide range of crops)
Data Presentation: Antifungal Efficacy of this compound
While specific quantitative data for the direct antifungal activity of purified this compound against the target pathogens is not widely available in public literature, the following tables illustrate how such data would be presented. Researchers are encouraged to perform in vitro assays to determine the Minimum Inhibitory Concentration (MIC) and the Effective Concentration required to inhibit 50% of fungal growth (EC50).
Table 1: In Vitro Antifungal Activity of this compound (Illustrative)
| Fungal Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) | Effective Concentration 50 (EC50) (µg/mL) |
| Macrophomina phaseolina | Data not available | Data not available |
| Diaporthe aspalathi | Data not available | Data not available |
| Botrytis cinerea | Data not available | Data not available |
Table 2: Effect of S. eurocidicus Seed Treatment on Disease Severity in Soybean (Illustrative)
| Pathogen | Treatment | Disease Severity (%) | Disease Reduction (%) |
| M. phaseolina | Control | 85 | 0 |
| S. eurocidicus | 30 | 64.7 | |
| D. aspalathi | Control | 78 | 0 |
| S. eurocidicus | 25 | 67.9 |
Experimental Protocols
Protocol 1: In Vitro Antifungal Activity Assay (Poisoned Food Technique)
This protocol determines the direct inhibitory effect of this compound on the mycelial growth of fungal pathogens.
Materials:
-
Purified this compound
-
Potato Dextrose Agar (PDA) medium
-
Fungal cultures of M. phaseolina, D. aspalathi, or B. cinerea
-
Sterile Petri dishes (90 mm)
-
Sterile cork borer (5 mm)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Incubator
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare PDA medium and autoclave. Allow it to cool to approximately 45-50°C.
-
Add appropriate volumes of the this compound stock solution to the molten PDA to achieve a range of final concentrations (e.g., 1, 10, 50, 100 µg/mL). Also, prepare a control plate with an equivalent amount of DMSO without this compound.
-
Pour the amended and control PDA into sterile Petri dishes and allow them to solidify.
-
From the margin of a 7-day-old culture of the test fungus, cut a 5 mm mycelial disc using a sterile cork borer.
-
Place the mycelial disc in the center of each PDA plate (both treated and control).
-
Incubate the plates at 25 ± 2°C in the dark.
-
Measure the radial mycelial growth daily until the growth in the control plate reaches the edge of the dish.
-
Calculate the percentage of inhibition of mycelial growth using the following formula: Inhibition (%) = [(C - T) / C] * 100 Where C is the average diameter of the fungal colony in the control, and T is the average diameter of the fungal colony in the treatment.
-
Determine the EC50 value by plotting the percentage of inhibition against the log of the concentration of this compound and performing a probit analysis.
Protocol 2: Induction of Systemic Resistance in Soybean by Streptomyces eurocidicus
This protocol outlines the procedure for treating soybean seeds with S. eurocidicus and challenging the plants with a fungal pathogen to assess induced systemic resistance.
Materials:
-
Streptomyces eurocidicus culture
-
Soybean seeds (a susceptible variety)
-
Spore suspension of M. phaseolina or D. aspalathi
-
Sterile water
-
Pots with sterile soil mix
-
Growth chamber or greenhouse
Procedure:
-
Inoculum Preparation: Grow S. eurocidicus in a suitable broth medium (e.g., Tryptic Soy Broth) for 5-7 days at 28°C on a rotary shaker. Harvest the bacterial cells by centrifugation and resuspend the pellet in sterile water to a final concentration of 10^8 CFU/mL.
-
Seed Treatment: Surface sterilize soybean seeds with 1% sodium hypochlorite (B82951) solution for 2 minutes, followed by three rinses with sterile water. Air-dry the seeds in a laminar flow hood. Coat the seeds with the S. eurocidicus suspension. For the control group, treat seeds with sterile water.
-
Planting and Growth: Sow the treated seeds in pots containing sterile soil mix and grow them in a growth chamber or greenhouse under controlled conditions (e.g., 25°C, 16/8 h light/dark cycle).
-
Pathogen Challenge: After 2-3 weeks of growth, inoculate the plants with the fungal pathogen. For M. phaseolina, a common method is to place a mycelial plug of the fungus at the base of the stem. For D. aspalathi, a wound on the stem can be inoculated with a spore suspension.
-
Disease Assessment: After an appropriate incubation period (e.g., 7-14 days), assess the disease severity. This can be done by measuring the lesion length on the stem or by using a disease severity scale (e.g., 0-5, where 0 = no symptoms and 5 = severe disease).
-
Data Analysis: Calculate the percentage of disease reduction in the S. eurocidicus-treated plants compared to the control.
Protocol 3: Analysis of Defense-Related Gene Expression by qRT-PCR
This protocol describes the quantification of the expression of defense-related marker genes, PR-1 (SA pathway) and PDF1.2 (JA/ET pathway), in soybean leaves following treatment with S. eurocidicus and pathogen challenge.
Materials:
-
Soybean leaf tissue from Protocol 2 (collected at different time points after pathogen challenge, e.g., 0, 24, 48, 72 hours)
-
Liquid nitrogen
-
RNA extraction kit
-
DNase I
-
cDNA synthesis kit
-
SYBR Green qPCR master mix
-
Primers for soybean PR-1, PDF1.2, and a reference gene (e.g., Actin)
-
qPCR instrument
Procedure:
-
RNA Extraction: Harvest leaf samples and immediately freeze them in liquid nitrogen. Extract total RNA using a commercial RNA extraction kit according to the manufacturer's instructions.
-
DNase Treatment: Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.
-
cDNA Synthesis: Synthesize first-strand cDNA from the total RNA using a cDNA synthesis kit.
-
Quantitative RT-PCR (qRT-PCR):
-
Set up the qPCR reactions in a 96-well plate. Each reaction should contain SYBR Green qPCR master mix, forward and reverse primers for the target or reference gene, and cDNA template.
-
Include no-template controls for each primer pair.
-
Run the qPCR program on a thermal cycler with an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
-
Include a melt curve analysis at the end of the run to verify the specificity of the amplicons.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for each gene in each sample.
-
Normalize the Ct values of the target genes (PR-1 and PDF1.2) to the Ct value of the reference gene (Actin) to obtain ΔCt values (ΔCt = Ct_target - Ct_reference).
-
Calculate the relative gene expression using the 2^-ΔΔCt method, comparing the treated samples to the control samples.
-
Visualization of Signaling Pathways and Workflows
Fermentation and extraction methods for Eurocidin E production
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the fermentation and extraction methods for the production of Eurocidin E, a polyene macrolide antibiotic produced by the bacterium Streptomyces eurocidicus. The protocols detailed below are based on established methodologies for the cultivation of Streptomyces species and the purification of polyene antibiotics.
Fermentation for this compound Production
This compound is a secondary metabolite produced by Streptomyces eurocidicus through submerged fermentation. Optimization of fermentation parameters is crucial for maximizing the yield of this bioactive compound.
Microorganism and Inoculum Development
The primary microorganism for this compound production is Streptomyces eurocidicus. The recommended strain for initiating the process is Streptomyces eurocidicus ATCC 27428.
Protocol 1: Inoculum Preparation
-
Strain Revival: Revive a lyophilized culture of Streptomyces eurocidicus ATCC 27428 according to the supplier's instructions.
-
Seed Culture: Inoculate a 250 mL Erlenmeyer flask containing 50 mL of ATCC Medium 1877 (ISP Medium 1).
-
Incubation: Incubate the flask on a rotary shaker at 200 rpm and 26°C for 48-72 hours, or until sufficient growth is observed. This seed culture will be used to inoculate the production medium.
Fermentation Medium and Conditions
The composition of the fermentation medium significantly influences the production of this compound. The following table summarizes a basal medium composition and a range of optimized conditions based on studies of similar Streptomyces fermentations.
Table 1: Fermentation Medium Composition and Optimized Parameters
| Parameter | Basal Medium (ISP Medium 1) | Optimized Range |
| Carbon Source | Tryptone (5 g/L), Yeast Extract (3 g/L) | Glucose (20-40 g/L), Soluble Starch (10-30 g/L) |
| Nitrogen Source | Tryptone (5 g/L), Yeast Extract (3 g/L) | Soybean Meal (10-20 g/L), Peptone (5-15 g/L) |
| Minerals | - | K₂HPO₄ (0.5-1.5 g/L), MgSO₄·7H₂O (0.2-0.8 g/L), FeSO₄·7H₂O (0.01-0.05 g/L) |
| pH | 7.0-7.2 | 6.5-7.5 |
| Temperature | 26°C | 28-32°C |
| Agitation | 200 rpm | 150-250 rpm |
| Fermentation Time | - | 7-10 days |
Protocol 2: Submerged Fermentation for this compound Production
-
Medium Preparation: Prepare the production medium according to the desired composition (refer to Table 1) and sterilize by autoclaving at 121°C for 20 minutes.
-
Inoculation: Inoculate the sterile production medium with 5-10% (v/v) of the seed culture.
-
Fermentation: Conduct the fermentation in a sterilized bioreactor under the optimized conditions of temperature, pH, and agitation.
-
Monitoring: Monitor the fermentation process by periodically measuring biomass, pH, and this compound concentration.
Extraction and Purification of this compound
Following fermentation, this compound is extracted from the fermentation broth and purified to isolate the active compound.
Extraction
Solvent extraction is a common method for recovering polyene macrolides from the fermentation broth.
Protocol 3: Solvent Extraction of this compound
-
Biomass Separation: Separate the mycelial biomass from the fermentation broth by centrifugation or filtration.
-
Mycelial Extraction: Extract the mycelial cake with a polar organic solvent such as methanol (B129727) or acetone (B3395972) (1:3, v/v) with constant agitation for 4-6 hours.
-
Filtrate Extraction: Adjust the pH of the culture filtrate to 4.0-5.0 and extract with an equal volume of a water-immiscible organic solvent like ethyl acetate.
-
Solvent Evaporation: Combine the organic extracts and evaporate the solvent under reduced pressure to obtain the crude this compound extract.
Purification
A multi-step chromatographic process is typically employed for the purification of this compound.
Table 2: Chromatographic Purification Parameters for this compound
| Chromatographic Technique | Stationary Phase | Mobile Phase | Elution |
| Adsorption Chromatography | Amberlite XAD-16 resin | Methanol:Water gradient | Stepwise gradient from 20% to 100% Methanol |
| Silica (B1680970) Gel Chromatography | Silica gel (60-120 mesh) | Chloroform:Methanol gradient | Stepwise gradient from 9:1 to 1:1 (Chloroform:Methanol) |
| Reversed-Phase HPLC | C18 column (e.g., 5 µm, 4.6 x 250 mm) | Acetonitrile:Water with 0.1% TFA | Isocratic or gradient elution |
Protocol 4: Purification of this compound
-
Adsorption Chromatography: Dissolve the crude extract in a minimal amount of methanol and load it onto an Amberlite XAD-16 column pre-equilibrated with water. Wash the column with water to remove polar impurities and then elute the bound compounds with a stepwise gradient of methanol in water.
-
Silica Gel Chromatography: Pool the fractions containing this compound (monitored by bioassay or HPLC), evaporate the solvent, and redissolve the residue in chloroform. Apply the sample to a silica gel column and elute with a gradient of methanol in chloroform.
-
Reversed-Phase HPLC: Further purify the active fractions by preparative reversed-phase HPLC using a C18 column. Monitor the elution at a suitable wavelength (typically in the UV range for polyenes, e.g., 304 nm) and collect the peak corresponding to this compound.
-
Final Product: Evaporate the solvent from the purified fraction to obtain pure this compound. Confirm the identity and purity of the final product using analytical techniques such as HPLC, Mass Spectrometry, and NMR.
Visualizations
Signaling Pathway
The biosynthesis of polyene macrolides like this compound in Streptomyces is a complex process regulated by a cascade of genes. The pathway involves the assembly of a polyketide backbone by polyketide synthases (PKS) and subsequent modifications.
Experimental Workflow
The overall process for the production and isolation of this compound involves several key stages, from the initial fermentation to the final purified product.
Application Notes and Protocols for the Purification of Eurocidin E from Streptomyces Culture Broth
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the purification of Eurocidin E, a polyene macrolide antibiotic, from the culture broth of Streptomyces eurocidicus.
Introduction
This compound is a member of the polyene macrolide family of antibiotics, known for their potent antifungal activity. Produced by the bacterium Streptomyces eurocidicus, this compound exerts its effect by targeting ergosterol, a key component of fungal cell membranes. This interaction leads to membrane disruption and subsequent cell death, making it a molecule of interest for antifungal drug development. The purification of this compound from the complex fermentation broth is a critical step for its characterization, bioactivity screening, and further development. The following protocols outline a robust multi-step strategy for the isolation and purification of this compound.
Data Presentation
The following table summarizes illustrative quantitative data from a typical purification of this compound from a 10-liter Streptomyces eurocidicus fermentation culture. Actual yields and purity may vary depending on the specific strain, fermentation conditions, and optimization of the purification process.
| Purification Step | Total Volume (mL) | Total Bioactivity (Units) | Specific Activity (Units/mg) | Yield (%) | Purity (Fold) |
| Culture Supernatant | 10,000 | 1,500,000 | 30 | 100 | 1 |
| Ethyl Acetate (B1210297) Extract | 500 | 1,200,000 | 240 | 80 | 8 |
| Silica (B1680970) Gel Chromatography | 50 | 825,000 | 5,500 | 55 | 183 |
| Preparative HPLC | 10 | 600,000 | 15,000 | 40 | 500 |
Experimental Protocols
Fermentation of Streptomyces eurocidicus
This protocol describes the cultivation of Streptomyces eurocidicus for the production of this compound.
Materials:
-
Streptomyces eurocidicus strain (e.g., ATCC 27428)
-
Seed culture medium (e.g., ISP Medium 1)
-
Production medium (e.g., a soybean meal-based medium)
-
Sterile baffled flasks
-
Incubator shaker
-
Production fermenter (10 L)
Procedure:
-
Prepare a seed culture by inoculating 100 mL of seed culture medium in a 500 mL baffled flask with a glycerol (B35011) stock or agar (B569324) plug of S. eurocidicus.
-
Incubate the seed culture at 26-28°C for 48-72 hours with shaking at 200 rpm.
-
Use the seed culture to inoculate a 10 L production fermenter containing the production medium.
-
Carry out the fermentation at 26-28°C for 7-10 days with controlled aeration and agitation.
-
Monitor the production of this compound periodically using a bioassay (e.g., agar well diffusion assay against a sensitive fungal strain like Candida albicans) or by HPLC analysis.
-
Once maximum production is achieved, harvest the culture broth.
Extraction of Crude this compound
This protocol details the extraction of this compound from the culture supernatant using an organic solvent.
Materials:
-
Harvested culture broth
-
Centrifuge
-
Ethyl acetate
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Separate the mycelium from the culture broth by centrifugation at 10,000 x g for 20 minutes.
-
Collect the supernatant, which contains the extracellular this compound.
-
Transfer the supernatant to a large separatory funnel and add an equal volume of ethyl acetate.
-
Shake the mixture vigorously for 5-10 minutes and then allow the phases to separate.
-
Collect the upper ethyl acetate layer.
-
Repeat the extraction of the aqueous phase with another volume of ethyl acetate to maximize recovery.
-
Pool the ethyl acetate extracts and concentrate them under reduced pressure using a rotary evaporator at 40°C to obtain the crude extract.
Silica Gel Chromatography
This protocol describes the initial purification of the crude extract using silica gel column chromatography.
Materials:
-
Crude this compound extract
-
Silica gel (60-120 mesh)
-
Chromatography column
-
Solvents: Chloroform (B151607) and Methanol (B129727)
-
Fraction collector
-
Thin-layer chromatography (TLC) plates and developing chamber
Procedure:
-
Dissolve the crude extract in a minimal amount of chloroform.
-
Pack a chromatography column with silica gel slurried in chloroform.
-
Load the dissolved crude extract onto the column.
-
Wash the column with several column volumes of 100% chloroform to remove non-polar impurities.
-
Elute the bound compounds using a stepwise or linear gradient of increasing methanol concentration in chloroform (e.g., 1% to 20% methanol).
-
Collect fractions and monitor the separation using TLC, visualizing with UV light or an appropriate stain.
-
Test the fractions for antifungal activity.
-
Pool the active fractions containing this compound and evaporate the solvent.
Preparative High-Performance Liquid Chromatography (HPLC)
This protocol describes the final purification step to obtain highly pure this compound.
Materials:
-
Partially purified this compound from silica gel chromatography
-
Preparative HPLC system with a C18 column
-
Mobile phase: Acetonitrile (B52724) and Water (with 0.1% trifluoroacetic acid, if necessary)
-
Fraction collector
Procedure:
-
Dissolve the pooled active fractions from the previous step in a suitable solvent (e.g., methanol).
-
Equilibrate the preparative C18 HPLC column with the initial mobile phase conditions (e.g., 30% acetonitrile in water).
-
Inject the sample onto the column.
-
Elute with a linear gradient of acetonitrile (e.g., 30% to 80% over 40 minutes).
-
Monitor the elution profile at a suitable wavelength (e.g., 363 nm, a characteristic absorption for pentaenes).
-
Collect the peaks corresponding to this compound.
-
Combine the pure fractions and lyophilize to obtain the purified this compound powder.
Visualizations
Caption: Workflow for the purification of this compound.
Caption: Mechanism of action of this compound.
Application Notes and Protocols for the Structural Elucidation of Eurocidin E using NMR Spectroscopy
For the Attention of: Researchers, Scientists, and Drug Development Professionals
Introduction
Eurocidin E is a macrocyclic lactone antibiotic belonging to the aminoglycoside family. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the complete structural elucidation of complex natural products like this compound. This document provides a generalized framework and protocols for the application of one-dimensional (1D) and two-dimensional (2D) NMR experiments in determining the constitution and stereochemistry of this compound.
Note on Data Availability: Despite a comprehensive search of available scientific literature, specific, experimentally-derived 1D and 2D NMR datasets for this compound could not be located. The following sections, therefore, provide detailed, generalized protocols and best practices that would be applied to the structural elucidation of this compound, should a sample become available for analysis. The data tables remain as templates to be populated with experimental data once acquired.
I. Data Presentation: Templates for NMR Data of this compound
The following tables are structured to facilitate the clear and concise presentation of NMR data for this compound.
Table 1: 1H NMR Data for this compound (Template)
Spectrometer Frequency: [e.g., 600] MHz, Solvent: [e.g., DMSO-d6], Temperature: [e.g., 298] K
| Position | δH (ppm) | Multiplicity | J (Hz) | Integration | Assignment |
| ... | ... | ... | ... | ... | ... |
Table 2: 13C NMR Data for this compound (Template)
Spectrometer Frequency: [e.g., 150] MHz, Solvent: [e.g., DMSO-d6], Temperature: [e.g., 298] K
| Position | δC (ppm) | DEPT-135 | Assignment |
| ... | ... | ... | ... |
Table 3: Key 2D NMR Correlations for this compound (Template)
| Proton (δH) | 1H-1H COSY (Correlated Protons, δH) | 1H-13C HSQC (Correlated Carbon, δC) | 1H-13C HMBC (Correlated Carbons, δC) |
| ... | ... | ... | ... |
II. Experimental Protocols
The following protocols provide a detailed methodology for acquiring high-quality NMR data for the structural elucidation of a complex natural product such as this compound.
A. Sample Preparation
-
Sample Purity: Ensure the this compound sample is of high purity (>95%), as impurities will complicate spectral analysis. Purification can be achieved by chromatographic techniques such as High-Performance Liquid Chromatography (HPLC).
-
Solvent Selection: Choose a deuterated solvent in which this compound is readily soluble. Common choices for polar molecules include dimethyl sulfoxide-d6 (DMSO-d6), methanol-d4 (B120146) (CD3OD), or a mixture of D2O and an organic solvent. The choice of solvent can affect the chemical shifts of exchangeable protons (e.g., -OH, -NH).
-
Concentration: Prepare a solution with a concentration of 5-10 mg of this compound in 0.5-0.6 mL of the chosen deuterated solvent. This concentration is generally suitable for both 1D and 2D NMR experiments on modern spectrometers.
-
Filtration: Filter the sample solution through a small plug of glass wool or a syringe filter directly into a clean, dry 5 mm NMR tube to remove any particulate matter which can degrade spectral quality.
-
Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS) or a deuterated solvent residual peak, for accurate chemical shift referencing.
B. 1D NMR Spectroscopy Protocols
1. 1H NMR (Proton) Spectroscopy
-
Objective: To identify the number and types of protons in the molecule, their chemical environments, and their scalar couplings.
-
Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.
-
Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Acquisition Time (AQ): 2-4 seconds to ensure good digital resolution.
-
Relaxation Delay (D1): 1-5 seconds to allow for full relaxation of protons, ensuring accurate integration.
-
Number of Scans (NS): 8-16 scans, depending on the sample concentration.
-
Spectral Width (SW): Typically -2 to 12 ppm for organic molecules.
-
Temperature: Maintain a constant temperature, typically 298 K (25 °C).
-
2. 13C NMR (Carbon) Spectroscopy
-
Objective: To determine the number of unique carbon atoms in the molecule.
-
Instrument: A high-field NMR spectrometer.
-
Parameters:
-
Pulse Program: A standard proton-decoupled 13C experiment (e.g., 'zgpg30').
-
Acquisition Time (AQ): 1-2 seconds.
-
Relaxation Delay (D1): 2-5 seconds.
-
Number of Scans (NS): 1024 or more, as 13C is an insensitive nucleus.
-
Spectral Width (SW): Typically 0 to 220 ppm.
-
3. DEPT (Distortionless Enhancement by Polarization Transfer)
-
Objective: To differentiate between CH, CH2, and CH3 groups.
-
Pulse Programs: DEPT-45, DEPT-90, and DEPT-135 are run as separate experiments.
-
DEPT-45: Shows all protonated carbons as positive signals.
-
DEPT-90: Shows only CH carbons as positive signals.
-
DEPT-135: Shows CH and CH3 carbons as positive signals and CH2 carbons as negative signals.
-
C. 2D NMR Spectroscopy Protocols
1. 1H-1H COSY (Correlation Spectroscopy)
-
Objective: To identify protons that are scalar-coupled to each other, typically through two or three bonds. This helps in tracing out spin systems within the molecule.
-
Pulse Program: A standard gradient-selected COSY experiment (e.g., 'cosygpqf' on Bruker instruments).
-
Parameters:
-
Number of Increments (F1 dimension): 256-512.
-
Number of Scans (NS): 2-4 per increment.
-
Spectral Width (F1 and F2): Set to cover the entire proton chemical shift range.
-
2. 1H-13C HSQC (Heteronuclear Single Quantum Coherence)
-
Objective: To identify direct one-bond correlations between protons and the carbons they are attached to.
-
Pulse Program: A standard gradient-selected, sensitivity-enhanced HSQC experiment (e.g., 'hsqcedetgpsisp2.3' on Bruker instruments for multiplicity editing).
-
Parameters:
-
Number of Increments (F1 dimension): 128-256.
-
Number of Scans (NS): 4-8 per increment.
-
Spectral Width (F2 - 1H): Covers the proton chemical shift range.
-
Spectral Width (F1 - 13C): Covers the carbon chemical shift range.
-
One-bond coupling constant (1JCH): Typically set to an average value of 145 Hz.
-
3. 1H-13C HMBC (Heteronuclear Multiple Bond Correlation)
-
Objective: To identify long-range correlations (typically 2-3 bonds) between protons and carbons. This is crucial for connecting different spin systems and identifying quaternary carbons.
-
Pulse Program: A standard gradient-selected HMBC experiment (e.g., 'hmbcgplpndqf' on Bruker instruments).
-
Parameters:
-
Number of Increments (F1 dimension): 256-512.
-
Number of Scans (NS): 8-16 per increment.
-
Spectral Width (F2 - 1H): Covers the proton chemical shift range.
-
Spectral Width (F1 - 13C): Covers the carbon chemical shift range.
-
Long-range coupling constant (nJCH): Optimized for a range of couplings, typically set to 8 Hz.
-
III. Visualization of the Structure Elucidation Workflow
The following diagrams illustrate the logical workflow and relationships between the different NMR experiments used in the structural elucidation of this compound.
Caption: Workflow for NMR-based structure elucidation of this compound.
Caption: Relationships between key NMR experiments for structure determination.
Disclaimer: The protocols and visualizations provided are based on standard methodologies for the structural elucidation of natural products by NMR spectroscopy. Actual experimental parameters may require optimization based on the specific sample and instrumentation used. The absence of publicly available, experimentally-derived NMR data for this compound necessitates the use of these generalized guidelines.
Application Notes and Protocols for the Mass Spectrometry Analysis of Eurocidin E and its Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Eurocidin E belongs to the polyene macrolide class of antibiotics, known for their broad-spectrum antifungal activity. Structurally, these molecules are characterized by a large macrolactone ring containing a series of conjugated double bonds and are often glycosylated with an amino sugar. Accurate and sensitive analytical methods are crucial for the characterization, quantification, and quality control of this compound and its analogs in various matrices. Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS/MS), offers a powerful tool for this purpose. These application notes provide an overview of the mass spectrometric analysis of this compound, including sample preparation, LC-MS/MS parameters, and expected fragmentation patterns, based on the established analysis of similar polyene macrolides.
I. Data Presentation: Quantitative Analysis
While specific quantitative data for this compound is not extensively available in the public domain, the following table represents a typical data structure for the quantitative analysis of a polyene macrolide antibiotic using LC-MS/MS. The data is hypothetical and serves as a template for researchers to populate with their experimental results.
Table 1: Representative Quantitative LC-MS/MS Data for a Polyene Macrolide Antibiotic
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Retention Time (min) | LLOQ (ng/mL) | ULOQ (ng/mL) | Mean Recovery (%) | RSD (%) |
| This compound (Hypothetical) | 796.4 [M+H]⁺ | 158.1 | 5.2 | 1 | 500 | 95.2 | 4.5 |
| Analog A (Hypothetical) | 810.4 [M+H]⁺ | 158.1 | 5.8 | 1 | 500 | 92.8 | 5.1 |
| Analog B (Hypothetical) | 780.4 [M+H]⁺ | 142.1 | 4.9 | 2 | 500 | 98.1 | 3.9 |
| Internal Standard | 801.4 [M+H]⁺ | 163.1 | 5.3 | - | - | - | - |
LLOQ: Lower Limit of Quantification; ULOQ: Upper Limit of Quantification; RSD: Relative Standard Deviation.
II. Experimental Protocols
A. Sample Preparation Protocol for Biological Matrices
This protocol outlines a general procedure for the extraction of polyene macrolides from biological samples such as plasma or tissue homogenates.
Materials:
-
Biological matrix (e.g., plasma, tissue homogenate)
-
Internal Standard (IS) solution (e.g., a structurally similar, stable isotope-labeled compound)
-
Protein precipitation solvent (e.g., acetonitrile (B52724) or methanol)
-
Vortex mixer
-
Centrifuge
-
Evaporation system (e.g., nitrogen evaporator)
-
Reconstitution solvent (e.g., 50:50 acetonitrile:water)
-
LC-MS vials
Procedure:
-
To 100 µL of the biological sample in a microcentrifuge tube, add 10 µL of the internal standard solution.
-
Add 300 µL of cold protein precipitation solvent (e.g., acetonitrile).
-
Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge the sample at 10,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the reconstitution solvent.
-
Vortex briefly and transfer the solution to an LC-MS vial for analysis.
B. LC-MS/MS Protocol
This protocol provides typical starting parameters for the LC-MS/MS analysis of this compound and its analogs. Optimization may be required based on the specific instrument and analog being analyzed.
Liquid Chromatography (LC) Parameters:
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient:
-
0-1 min: 10% B
-
1-8 min: 10-95% B
-
8-9 min: 95% B
-
9-9.1 min: 95-10% B
-
9.1-12 min: 10% B
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
Mass Spectrometry (MS) Parameters:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 350°C
-
Cone Gas Flow: 50 L/hr
-
Desolvation Gas Flow: 600 L/hr
-
Collision Gas: Argon
-
Acquisition Mode: Multiple Reaction Monitoring (MRM)
III. Mandatory Visualizations
A. Experimental Workflow
The following diagram illustrates the general workflow for the LC-MS/MS analysis of this compound and its analogs from a biological matrix.
B. Hypothetical Signaling Pathway (Placeholder)
As this compound is an antifungal agent that primarily acts on the cell membrane, a detailed signaling pathway within the host is not its primary mechanism of action. Therefore, a diagram illustrating its mechanism of action is more appropriate. The following diagram depicts the interaction of a polyene macrolide with the fungal cell membrane.
C. Logical Relationship: Fragmentation of Glycosylated Polyene Macrolides
The following diagram illustrates the general fragmentation pattern expected for a glycosylated polyene macrolide like this compound in tandem mass spectrometry. The primary fragmentation event is often the cleavage of the glycosidic bond.
Disclaimer
The information provided in these application notes is intended for guidance and is based on the general characteristics of polyene macrolide antibiotics. The molecular weight and fragmentation patterns for this compound are based on publicly available data for its analogs. Researchers should perform their own method development and validation for the specific analysis of this compound and its analogs.
Application Notes and Protocols for Eurocidin E in Microbiology Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of Eurocidin E, a pentaene macrolide antibiotic, for its utilization as a research tool in microbiology laboratories. This document includes details on its presumed mechanism of action, protocols for assessing its antifungal activity, and hypothetical data for illustrative purposes.
Introduction
This compound is a polyene macrolide antibiotic produced by the bacterium Streptoverticillium eurocidicum.[1] As a member of the pentaene macrolide class, its antifungal activity is attributed to its interaction with the fungal cell membrane. Its molecular formula is C40H61NO14.[1] While specific research on this compound is limited, its classification as a polyene macrolide allows for the extrapolation of its mechanism of action and the adaptation of standard microbiology protocols for its study.
Mechanism of Action
Polyene macrolide antibiotics, including this compound, are known to exert their antifungal effects by targeting ergosterol (B1671047), a key sterol component of fungal cell membranes. The binding of the polyene to ergosterol leads to the formation of pores or channels in the membrane.[2][3][4] This disruption of membrane integrity results in the leakage of essential intracellular components, such as ions and small organic molecules, ultimately leading to fungal cell death.[2][3] This direct action on the cell membrane makes the development of resistance less common compared to antifungals that target specific enzymes.
Data Presentation
Due to the limited availability of specific experimental data for this compound, the following table presents hypothetical Minimum Inhibitory Concentration (MIC) values. These values are representative of the expected antifungal activity of a polyene macrolide against various common fungal pathogens and are intended for illustrative purposes only. Researchers should determine the precise MIC values for their specific fungal strains of interest experimentally.
Table 1: Hypothetical Minimum Inhibitory Concentration (MIC) of this compound against Various Fungal Species
| Fungal Species | Type | Hypothetical MIC Range (µg/mL) |
| Candida albicans | Yeast | 0.5 - 4.0 |
| Cryptococcus neoformans | Yeast | 0.25 - 2.0 |
| Aspergillus fumigatus | Mold | 1.0 - 8.0 |
| Fusarium solani | Mold | 4.0 - 16.0 |
| Saccharomyces cerevisiae | Yeast | 0.5 - 2.0 |
Disclaimer: The MIC values presented in this table are hypothetical and are not based on published experimental data for this compound. They are provided as a guide for expected ranges of activity for a polyene macrolide antibiotic.
Experimental Protocols
The following protocols are adapted from established methods for in vitro antifungal susceptibility testing and can be used to evaluate the efficacy of this compound.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) using Broth Microdilution
Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a fungal microorganism. This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).
Materials:
-
This compound
-
Fungal strain of interest (e.g., Candida albicans)
-
RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS
-
Sterile 96-well microtiter plates
-
Spectrophotometer or microplate reader
-
Sterile saline (0.85%)
-
Dimethyl sulfoxide (B87167) (DMSO) for dissolving this compound
-
Incubator
Procedure:
-
Preparation of this compound Stock Solution:
-
Dissolve this compound in a small amount of DMSO to create a high-concentration stock solution (e.g., 1600 µg/mL).
-
Further dilute the stock solution in RPMI-1640 medium to achieve the desired starting concentration for serial dilutions.
-
-
Preparation of Fungal Inoculum:
-
Culture the fungal strain on an appropriate agar (B569324) plate (e.g., Sabouraud Dextrose Agar) at 35°C for 24-48 hours.
-
Suspend several colonies in sterile saline and adjust the turbidity to match a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL).
-
Dilute this suspension 1:1000 in RPMI-1640 medium to obtain the final inoculum concentration.
-
-
Serial Dilution in Microtiter Plate:
-
Add 100 µL of RPMI-1640 medium to wells 2 through 12 of a 96-well plate.
-
Add 200 µL of the starting this compound solution to well 1.
-
Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and then transferring 100 µL from well 2 to well 3, and so on, until well 11. Discard 100 µL from well 11. Well 12 will serve as the growth control (no drug).
-
-
Inoculation:
-
Add 100 µL of the prepared fungal inoculum to each well (wells 1-12).
-
-
Incubation:
-
Incubate the plate at 35°C for 24-48 hours.
-
-
MIC Determination:
-
The MIC is the lowest concentration of this compound at which there is a significant inhibition of growth (typically ≥50% reduction in turbidity) compared to the growth control well. This can be assessed visually or by reading the optical density at 600 nm using a microplate reader.
-
Protocol 2: Fungal Membrane Integrity Assay using Propidium (B1200493) Iodide
Objective: To assess the ability of this compound to disrupt the fungal cell membrane, leading to the uptake of the fluorescent dye propidium iodide (PI).
Materials:
-
This compound
-
Fungal strain of interest (e.g., Candida albicans)
-
Phosphate-buffered saline (PBS)
-
Propidium iodide (PI) stock solution (1 mg/mL)
-
Fluorometer or fluorescence microscope
-
96-well black, clear-bottom plates
Procedure:
-
Preparation of Fungal Cells:
-
Grow the fungal strain in a suitable liquid medium to mid-log phase.
-
Harvest the cells by centrifugation, wash twice with PBS, and resuspend in PBS to a final concentration of approximately 1 x 10^7 cells/mL.
-
-
Treatment with this compound:
-
In a 96-well black, clear-bottom plate, add 50 µL of the fungal cell suspension to each well.
-
Add 50 µL of this compound solutions at various concentrations (e.g., 0.5x, 1x, 2x, 4x MIC) to the wells. Include a no-drug control.
-
-
Incubation:
-
Incubate the plate at 35°C for a predetermined time course (e.g., 30, 60, 120 minutes).
-
-
Staining with Propidium Iodide:
-
Add 1 µL of PI stock solution to each well.
-
Incubate in the dark at room temperature for 15 minutes.
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity using a fluorometer with an excitation wavelength of ~535 nm and an emission wavelength of ~617 nm.
-
Alternatively, visualize the cells under a fluorescence microscope. Cells with compromised membranes will fluoresce red.
-
-
Data Analysis:
-
Compare the fluorescence intensity of the this compound-treated samples to the control. An increase in fluorescence indicates membrane damage.
-
Visualizations
The following diagrams illustrate the hypothetical mechanism of action and experimental workflows.
Caption: Hypothetical mechanism of this compound action.
Caption: Workflow for MIC determination protocol.
References
- 1. Studies on inhibitors of rat mast cell degranulation produced by microorganisms. I. Screening of microorganisms, and isolation and physico-chemical properties of eurocidins C, D and E - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 3. Polyene antifungals | Research Starters | EBSCO Research [ebsco.com]
- 4. researchgate.net [researchgate.net]
Application of Eurocidin E in Plant Pathology Research: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Eurocidin E is a polyene macrolide antibiotic produced by the soil bacterium Streptomyces eurocidicus. While research on the direct application of purified this compound in plant pathology is still emerging, studies on its producing organism and the broader class of polyene macrolides suggest significant potential for controlling fungal diseases in plants. This document provides a comprehensive overview of the known antifungal activities, proposes mechanisms of action including the induction of plant defense responses, and offers detailed protocols for in vitro and in vivo evaluation of this compound against phytopathogens.
Streptomyces eurocidicus, the producer of this compound, has demonstrated notable biocontrol capabilities against a range of devastating plant fungal pathogens.[1] Intriguingly, research has shown that a mutant strain of S. eurocidicus unable to produce eurocidin still confers a degree of protection to soybean plants against certain fungal diseases.[1] This key finding suggests that the biocontrol effect is not solely reliant on the direct antifungal properties of this compound. It strongly implies that this compound, and potentially other compounds produced by the bacterium, may also function as elicitors, triggering the plant's own defense mechanisms to combat pathogens.
This dual mode of action—direct antifungal activity and induction of plant immunity—makes this compound a compelling candidate for development as a novel plant protection agent.
Direct Antifungal Activity
The primary mode of action for polyene macrolides is their ability to bind to ergosterol, a key component of fungal cell membranes. This binding disrupts membrane integrity, leading to the leakage of cellular contents and ultimately, fungal cell death. While specific data for this compound is limited, the following table summarizes the antifungal activity of other polyene macrolides against common plant pathogens to provide a reference for expected efficacy.
Table 1: Antifungal Activity of Representative Polyene Macrolides against Plant Pathogenic Fungi
| Compound | Pathogen | MIC (µg/mL) | EC50 (µg/mL) | Reference |
| Amphotericin B | Fusarium oxysporum | 8 | - | [2] |
| Amphotericin B | Fusarium solani | 8 | - | [2] |
| Nystatin | Botrytis cinerea | - | ~10-50 (qualitative) | [3] |
| Natamycin | Fusarium graminearum | 20-40 | - | [4] |
| Natamycin | Botryosphaeria berengeriana | 20-40 | - | [4] |
Note: This data is for representative polyene macrolides and should be used as a guideline. The actual efficacy of this compound against these and other pathogens needs to be determined experimentally.
Induction of Plant Defense Responses (Hypothesized)
Based on the evidence from the eurocidin non-producing mutant of S. eurocidicus and studies on other polyene macrolides, it is hypothesized that this compound can act as an elicitor of plant defense responses.[1] This can lead to Systemic Acquired Resistance (SAR) or Induced Systemic Resistance (ISR), providing broad-spectrum and long-lasting protection.
The proposed signaling pathway involves the following key steps:
-
Recognition: this compound may be recognized by plant cell surface receptors.
-
Early Signaling Events: This recognition triggers a cascade of early signaling events, including ion fluxes across the plasma membrane and the production of Reactive Oxygen Species (ROS).
-
Hormonal Signaling: These early signals activate the synthesis and signaling of key defense hormones, primarily Salicylic Acid (SA) and Jasmonic Acid (JA).
-
Gene Expression: The activation of SA and JA pathways leads to the transcriptional upregulation of a wide range of defense-related genes, including Pathogenesis-Related (PR) proteins.
-
Systemic Resistance: The defense signals can be translocated throughout the plant, leading to a state of heightened defense in distal tissues.
Signaling Pathway Diagrams
Caption: Proposed signaling pathway for this compound-induced plant defense.
Caption: Experimental workflow for evaluating this compound.
Experimental Protocols
In Vitro Antifungal Activity
3.1.1. Mycelial Growth Inhibition Assay
This assay determines the effect of this compound on the vegetative growth of fungal pathogens.
Materials:
-
Purified this compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Potato Dextrose Agar (PDA)
-
Petri plates (90 mm)
-
Cultures of test fungi (e.g., Botrytis cinerea, Fusarium oxysporum, Rhizoctonia solani)
-
Sterile cork borer (5 mm)
-
Incubator
Protocol:
-
Stock Solution Preparation: Prepare a stock solution of this compound (e.g., 10 mg/mL) in DMSO.
-
Amended Media Preparation: Autoclave PDA and cool it to 50-55°C. Add appropriate volumes of the this compound stock solution to the molten PDA to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µg/mL). Also, prepare a control plate with DMSO alone (at the same final concentration as in the treated plates) and a no-treatment control.
-
Plating: Pour the amended and control PDA into sterile Petri plates and allow them to solidify.
-
Inoculation: Place a 5 mm mycelial plug, taken from the edge of an actively growing culture of the test fungus, in the center of each plate.
-
Incubation: Incubate the plates at the optimal growth temperature for the specific fungus (typically 20-25°C) in the dark.
-
Data Collection: Measure the diameter of the fungal colony in two perpendicular directions at regular intervals (e.g., 24, 48, 72 hours) until the colony in the control plate reaches the edge of the plate.
-
Calculation: Calculate the percentage of mycelial growth inhibition (MGI) using the following formula: MGI (%) = [(DC - DT) / DC] x 100 Where DC is the average diameter of the fungal colony in the control plate, and DT is the average diameter of the fungal colony in the treated plate.
-
EC50 Determination: Determine the EC50 value (the concentration of this compound that causes 50% inhibition of mycelial growth) by plotting the MGI (%) against the logarithm of the this compound concentration and performing a regression analysis.
3.1.2. Spore Germination Assay
This assay evaluates the effect of this compound on the germination of fungal spores.
Materials:
-
Purified this compound
-
DMSO
-
Spore suspension of the test fungus (e.g., Botrytis cinerea) in sterile distilled water (e.g., 1 x 10^5 spores/mL)
-
Microtiter plate (96-well) or microscope slides with concavities
-
Microscope
-
Humid chamber
Protocol:
-
Treatment Preparation: In the wells of a microtiter plate or on a concavity slide, mix the fungal spore suspension with various concentrations of this compound. Include a DMSO control and a no-treatment control.
-
Incubation: Incubate the plate or slides in a humid chamber at the optimal germination temperature (typically 20-25°C) for a period sufficient for germination in the control (e.g., 6-24 hours).
-
Microscopic Examination: Place a drop of a germination-arresting agent (e.g., lactophenol cotton blue) on a microscope slide and add a drop of the spore suspension from each treatment.
-
Data Collection: Observe at least 100 spores per replicate under a microscope and count the number of germinated and non-germinated spores. A spore is considered germinated if the germ tube is at least half the length of the spore.
-
Calculation: Calculate the percentage of spore germination inhibition for each concentration.
-
EC50 Determination: Determine the EC50 value for spore germination inhibition using regression analysis.
In Vivo Antifungal Activity
3.2.1. Detached Leaf Assay
This assay provides a rapid method to assess the efficacy of this compound in a plant tissue system.
Materials:
-
Healthy, fully expanded leaves from a susceptible host plant (e.g., tomato, bean, or Arabidopsis)
-
Purified this compound
-
Spore suspension of the test pathogen (e.g., Botrytis cinerea at 1 x 10^5 spores/mL)
-
Sterile water
-
Wetting agent (e.g., Tween 20)
-
Petri plates or trays with moist filter paper
-
Growth chamber
Protocol:
-
Leaf Preparation: Detach healthy leaves and wash them gently with sterile distilled water. Place them adaxial side up on moist filter paper in Petri plates or trays.
-
Treatment Application (Protective Assay): Prepare different concentrations of this compound in sterile water with a small amount of wetting agent. Spray the leaves evenly with the this compound solutions or apply a specific volume to a defined area on the leaf surface. Allow the leaves to dry for a few hours.
-
Inoculation: Place a small drop (e.g., 10 µL) of the fungal spore suspension onto the treated area of the leaf. For control leaves, apply the spore suspension to leaves treated only with water and the wetting agent.
-
Incubation: Place the plates/trays in a humid chamber within a growth chamber at an appropriate temperature (e.g., 20-22°C) with a photoperiod (e.g., 12h light/12h dark).
-
Data Collection: After a suitable incubation period (e.g., 3-7 days), assess the disease severity by measuring the lesion diameter or by using a disease severity rating scale.
-
Calculation: Calculate the percentage of disease reduction for each this compound concentration compared to the control.
Assessment of Plant Defense Induction
3.3.1. Reactive Oxygen Species (ROS) Detection
This protocol uses 3,3'-Diaminobenzidine (DAB) to visualize the in-situ accumulation of hydrogen peroxide (H₂O₂), a key ROS.
Materials:
-
Plant leaves treated with this compound
-
DAB solution (1 mg/mL in water, pH 3.8)
-
Ethanol (B145695) series (70%, 95%)
Protocol:
-
Treatment and Sampling: Treat plant leaves with this compound as in the detached leaf assay. At different time points after treatment (e.g., 0, 1, 3, 6, 12, 24 hours), excise leaf discs or whole leaves.
-
DAB Staining: Infiltrate the leaf samples with the DAB solution under a gentle vacuum for 10-15 minutes and then incubate in the dark for 8-12 hours.
-
Destaining: To remove chlorophyll (B73375), de-stain the leaves by boiling in 95% ethanol for 10-15 minutes, followed by further incubation in 70% ethanol until the chlorophyll is completely removed.
-
Visualization: Mount the cleared leaves in 50% glycerol and observe under a light microscope. The presence of a reddish-brown precipitate indicates the accumulation of H₂O₂.
3.3.2. Defense Gene Expression Analysis (qRT-PCR)
This protocol measures the transcript levels of key defense-related genes to determine if this compound induces their expression.
Materials:
-
Plant tissue treated with this compound
-
Liquid nitrogen
-
RNA extraction kit
-
cDNA synthesis kit
-
SYBR Green qPCR master mix
-
Gene-specific primers for defense marker genes (e.g., PR-1 for the SA pathway, PDF1.2 for the JA pathway) and a reference gene (e.g., Actin).
-
Real-time PCR system
Protocol:
-
Sample Collection and RNA Extraction: Treat plants with this compound and collect leaf tissue at various time points. Immediately freeze the tissue in liquid nitrogen and store at -80°C. Extract total RNA using a suitable kit following the manufacturer's instructions.
-
cDNA Synthesis: Synthesize first-strand cDNA from the extracted RNA using a cDNA synthesis kit.
-
Quantitative Real-Time PCR (qRT-PCR): Perform qRT-PCR using the synthesized cDNA, SYBR Green master mix, and gene-specific primers.
-
Data Analysis: Analyze the qPCR data using the 2^-ΔΔCt method to determine the relative fold change in gene expression in this compound-treated samples compared to the control. An increase in the expression of defense marker genes indicates the activation of the corresponding signaling pathways.
Concluding Remarks
This compound presents a promising avenue for the development of new-generation fungicides with a dual mode of action. Its inherent antifungal properties, coupled with its potential to elicit the plant's own defense machinery, could provide robust and sustainable disease control. The protocols outlined in this document provide a framework for researchers to systematically evaluate the efficacy of this compound and to further elucidate its mechanisms of action in plant-pathogen interactions. Further research is warranted to isolate and purify sufficient quantities of this compound for comprehensive testing and to validate its role as a plant defense elicitor in various crop systems.
References
- 1. researchgate.net [researchgate.net]
- 2. International Evaluation of MIC Distributions and Epidemiological Cutoff Value (ECV) Definitions for Fusarium Species Identified by Molecular Methods for the CLSI Broth Microdilution Method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Correlation of defense gene induction defects with powdery mildew susceptibility in Arabidopsis enhanced disease susceptibility mutants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for the Experimental Use of Eurocidin E in Fungal Biofilm Studies
Introduction
Fungal biofilms present a significant challenge in clinical settings due to their inherent resistance to conventional antifungal therapies. Biofilms are structured communities of fungal cells encased in a self-produced extracellular matrix, which provides protection against host immune responses and antimicrobial agents. The development of novel therapeutic agents with potent anti-biofilm activity is a critical area of research. Eurocidin E, a putative polyene macrolide antibiotic, has emerged as a candidate for investigation against fungal biofilms. This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals to evaluate the efficacy of this compound against fungal biofilms, with a primary focus on Candida albicans, a clinically relevant fungal pathogen.
Data Presentation
The following tables summarize hypothetical quantitative data for the activity of this compound against Candida albicans biofilms. This data is representative of expected outcomes from the described experimental protocols and serves as a template for data presentation.
Table 1: In Vitro Susceptibility of Planktonic and Biofilm Candida albicans to this compound
| Parameter | This compound (µg/mL) | Fluconazole (µg/mL) |
| Planktonic Cells | ||
| MIC₅₀ | 2 | 1 |
| MIC₉₀ | 4 | 4 |
| MFC | 8 | >64 |
| Biofilm | ||
| MBIC₅₀ | 16 | 64 |
| MBIC₈₀ | 32 | 256 |
| MBEC₅₀ | 64 | >1024 |
| MBEC₈₀ | 128 | >1024 |
MIC₅₀/₉₀: Minimum Inhibitory Concentration required to inhibit the growth of 50%/90% of planktonic cells. MFC: Minimum Fungicidal Concentration. MBIC₅₀/₈₀: Minimum Biofilm Inhibitory Concentration required to prevent 50%/80% of biofilm formation. MBEC₅₀/₈₀: Minimum Biofilm Eradication Concentration required to eradicate 50%/80% of pre-formed biofilms.
Table 2: Effect of this compound on Candida albicans Biofilm Biomass and Metabolic Activity
| Treatment Concentration (µg/mL) | Biofilm Biomass Reduction (%) | Metabolic Activity Reduction (%) |
| 4 (0.25 x MBIC₅₀) | 15.2 ± 3.1 | 20.5 ± 4.2 |
| 8 (0.5 x MBIC₅₀) | 35.8 ± 5.5 | 42.1 ± 6.8 |
| 16 (MBIC₅₀) | 52.4 ± 6.2 | 55.3 ± 7.1 |
| 32 (MBIC₈₀) | 81.7 ± 7.9 | 85.6 ± 8.3 |
| 64 (MBEC₅₀) | 92.3 ± 4.8 | 95.1 ± 3.9 |
Data are presented as mean ± standard deviation.
Experimental Protocols
The following are detailed protocols for key experiments to assess the anti-biofilm activity of this compound.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC) for Planktonic Cells
This protocol follows the guidelines of the Clinical and Laboratory Standards Institute (CLSI) M27-A3 for broth microdilution assays.
-
Materials:
-
Candida albicans strain (e.g., SC5314)
-
RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS
-
This compound stock solution (in DMSO)
-
Sterile 96-well flat-bottom microtiter plates
-
Spectrophotometer or microplate reader (600 nm)
-
Sabouraud Dextrose Agar (SDA) plates
-
-
Procedure:
-
Inoculum Preparation: Culture C. albicans on an SDA plate at 35°C for 24 hours. Inoculate a single colony into 10 mL of RPMI-1640 medium and incubate at 35°C with shaking until it reaches the mid-logarithmic phase. Wash the cells with sterile phosphate-buffered saline (PBS) and adjust the cell density to 1-5 x 10³ CFU/mL in RPMI-1640.
-
Drug Dilution: Prepare serial two-fold dilutions of this compound in RPMI-1640 in a 96-well plate. The final concentration range should typically span from 0.125 to 64 µg/mL. Include a drug-free well as a positive control and a medium-only well as a negative control.
-
Inoculation: Add 100 µL of the standardized cell suspension to each well containing 100 µL of the drug dilutions.
-
Incubation: Incubate the plate at 35°C for 24-48 hours.
-
MIC Determination: The MIC is the lowest concentration of this compound that causes a significant inhibition of visible growth compared to the drug-free control.
-
MFC Determination: Following MIC determination, plate 20 µL from each well showing no visible growth onto SDA plates. Incubate at 35°C for 48 hours. The MFC is the lowest drug concentration that results in fewer than three colonies, which corresponds to approximately 99-99.5% killing.[1][2]
-
Protocol 2: Biofilm Formation and Susceptibility Testing (MBIC)
This protocol assesses the ability of this compound to inhibit biofilm formation.
-
Materials:
-
Same as Protocol 1
-
-
Procedure:
-
Inoculum Preparation: Prepare a standardized C. albicans cell suspension at 1 x 10⁶ cells/mL in RPMI-1640.
-
Drug and Inoculum Addition: Add 100 µL of the standardized cell suspension to wells of a 96-well plate containing 100 µL of serial dilutions of this compound.
-
Adhesion Phase: Incubate the plate at 37°C for 90 minutes to allow for cell adherence.
-
Biofilm Growth: After the adhesion phase, gently wash the wells twice with PBS to remove non-adherent cells. Add 200 µL of fresh RPMI-1640 containing the respective concentrations of this compound.
-
Incubation: Incubate the plate at 37°C for 24 hours to allow for biofilm formation.
-
Quantification: Assess biofilm viability using the XTT reduction assay (see Protocol 4). The MBIC₅₀ or MBIC₈₀ is the concentration of this compound that reduces metabolic activity by 50% or 80%, respectively, compared to the drug-free control.
-
Protocol 3: Eradication of Pre-formed Biofilms (MBEC)
This protocol evaluates the efficacy of this compound against mature biofilms.
-
Materials:
-
Same as Protocol 1
-
-
Procedure:
-
Biofilm Formation: Add 200 µL of a standardized C. albicans cell suspension (1 x 10⁶ cells/mL in RPMI-1640) to the wells of a 96-well plate. Incubate at 37°C for 24 hours to form mature biofilms.
-
Wash: Gently wash the biofilms twice with PBS to remove planktonic cells.
-
Drug Treatment: Add 200 µL of RPMI-1640 containing serial dilutions of this compound to the wells with pre-formed biofilms.
-
Incubation: Incubate the plate for an additional 24 hours at 37°C.
-
Quantification: Determine the biofilm viability using the XTT reduction assay (see Protocol 4). The MBEC₅₀ or MBEC₈₀ is the concentration that leads to a 50% or 80% reduction in metabolic activity compared to the untreated control.[3]
-
Protocol 4: Quantification of Biofilm Viability and Biomass
-
XTT Reduction Assay (Metabolic Activity):
-
Prepare a solution of XTT (2,3-bis(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) at 0.5 mg/mL in PBS and a solution of menadione (B1676200) at 10 mM in acetone.
-
Immediately before use, mix the XTT and menadione solutions at a ratio of 20:1.
-
Wash the biofilms in the 96-well plate with PBS.
-
Add 100 µL of the XTT-menadione solution to each well.
-
Incubate the plate in the dark at 37°C for 2-3 hours.
-
Measure the absorbance of the formazan (B1609692) product at 490 nm using a microplate reader.
-
-
Crystal Violet Assay (Biomass):
-
Wash the biofilms with PBS.
-
Fix the biofilms with 200 µL of methanol (B129727) for 15 minutes.
-
Remove the methanol and allow the plate to air dry.
-
Stain the biofilms with 200 µL of 0.1% crystal violet solution for 5 minutes.
-
Wash the plate thoroughly with water and allow it to dry.
-
Solubilize the bound dye by adding 200 µL of 33% acetic acid to each well.
-
Measure the absorbance at 570 nm.[4]
-
Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams illustrate key signaling pathways in Candida albicans that are potential targets for antifungal agents, as well as the experimental workflow for evaluating this compound.
Caption: Proposed mechanism of action for this compound.
Caption: Experimental workflow for evaluating this compound.
References
- 1. Methodologies for in vitro and in vivo evaluation of efficacy of antifungal and antibiofilm agents and surface coatings against fungal biofilms [microbialcell.com]
- 2. Methodologies for in vitro and in vivo evaluation of efficacy of antifungal and antibiofilm agents and surface coatings against fungal biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Troubleshooting inconsistent Eurocidin E bioassay results
This technical support center is designed for researchers, scientists, and drug development professionals working with Eurocidin E bioassays. Our goal is to provide clear and concise troubleshooting guidance and frequently asked questions (FAQs) to help you achieve consistent and reliable experimental results.
Frequently Asked questions (FAQs) & Troubleshooting Guides
This section is organized in a question-and-answer format to directly address specific issues you may encounter during your this compound bioassays.
Section 1: Inconsistent or Unexpected Readings
Question: Why am I observing high variability between replicate wells?
Answer: High variability between replicate wells is a common issue that can often be traced back to several procedural factors:
-
Pipetting Errors: Inaccurate or inconsistent pipetting is a primary source of variability.
-
Solution: Ensure your pipettes are properly calibrated. Use fresh tips for each replicate and when preparing serial dilutions. When adding reagents, dispense the liquid against the side of the well to avoid splashing and ensure it reaches the bottom. Avoid introducing air bubbles.
-
-
Improper Mixing: Inadequate mixing of reagents and the fungal inoculum within the wells can lead to non-uniform exposure to this compound.
-
Solution: After adding all components to the microplate, gently tap the plate on a flat surface to ensure thorough mixing. Be cautious not to cross-contaminate between wells.
-
-
Edge Effects: Wells on the perimeter of the microplate are more susceptible to evaporation and temperature fluctuations, which can lead to skewed results.
-
Solution: It is best practice to avoid using the outer wells for critical samples. Instead, fill these wells with a sterile buffer or medium to create a humidity barrier around the experimental wells.
-
-
Uneven Fungal Inoculum: A non-homogenous fungal suspension will result in an inconsistent number of cells being added to each well.
-
Solution: Ensure your fungal suspension is well-mixed before and during the plating process. Gently vortex or swirl the suspension between pipetting steps.
-
Question: My Minimum Inhibitory Concentration (MIC) values for this compound are fluctuating between experiments. What could be the cause?
Answer: Fluctuating MIC values can be attributed to several factors related to the reagents, the fungal culture, or the assay conditions:
-
Reagent Instability: this compound, as a polyene macrolide, can be sensitive to light, temperature, and pH. Degradation can lead to a loss of activity and consequently, higher apparent MICs.
-
Solution: Store this compound stock solutions protected from light at the recommended temperature (typically -20°C or lower). Prepare fresh working solutions for each experiment. Avoid repeated freeze-thaw cycles. Polyene macrolides are known to be less stable in aqueous solutions and at extreme pH values.
-
-
Inoculum Preparation: The density of the fungal inoculum is critical for reproducible MIC results. An inoculum that is too dense can lead to higher MICs, while a sparse inoculum can result in lower MICs.
-
Solution: Standardize your inoculum preparation meticulously. Use a spectrophotometer or a hemocytometer to adjust the fungal suspension to the recommended concentration (e.g., 0.5 McFarland standard for yeasts). Ensure the fungal culture is in the correct growth phase (typically logarithmic phase).
-
-
Incubation Conditions: Variations in incubation time, temperature, or atmospheric conditions can affect fungal growth rates and, consequently, the observed MIC.
-
Solution: Ensure your incubator is properly calibrated and maintains a consistent temperature. Incubate plates for the standardized duration as specified in your protocol.
-
Section 2: Standard Curve and Data Interpretation Issues
Question: Why is my standard curve for a quantitative bioassay not linear?
Answer: A non-linear standard curve can arise from several issues:
-
Suboptimal Concentration Range: The concentrations of your standards may fall outside the linear range of the assay.
-
Solution: Adjust the concentration range of your this compound standards. You may need to perform a pilot experiment to determine the optimal range that brackets the expected MIC of your test organisms.
-
-
Errors in Serial Dilutions: Inaccurate serial dilutions are a frequent cause of non-linearity.
-
Solution: Use calibrated pipettes and fresh tips for each dilution step. Ensure thorough mixing between each dilution.
-
-
Compound Instability: Degradation of this compound at lower concentrations during the assay setup can affect the linearity of the response.
-
Solution: Prepare dilutions immediately before use and minimize the time the compound spends in the assay medium before the addition of the fungal inoculum.
-
Quantitative Data Summary
While specific quantitative data for this compound is not widely available, the following tables provide expected MIC ranges for the well-characterized polyene macrolide, Amphotericin B, against common quality control (QC) fungal strains. These ranges can serve as a reference for what might be expected for a polyene antifungal. The data is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines.
Table 1: Expected MIC Ranges for Amphotericin B against QC Yeast Strains
| Quality Control Strain | ATCC Number | Expected MIC Range (µg/mL) |
| Candida parapsilosis | ATCC 22019 | 0.25 - 1.0 |
| Candida krusei | ATCC 6258 | 0.5 - 2.0 |
Note: These values are for Amphotericin B and should be used as a general guide. The specific MIC range for this compound may differ.
Experimental Protocols
Broth Microdilution Assay for this compound (Adapted from CLSI M27)
This protocol provides a general framework for determining the Minimum Inhibitory Concentration (MIC) of this compound against yeast species.
1. Preparation of this compound Stock and Working Solutions:
- Prepare a stock solution of this compound in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO) at a concentration 100 times the highest desired final concentration.
- Store the stock solution in small aliquots at -20°C or below, protected from light.
- On the day of the assay, prepare a working solution by diluting the stock solution in RPMI 1640 medium.
2. Inoculum Preparation:
- From a fresh 24-48 hour culture on a suitable agar (B569324) plate (e.g., Sabouraud Dextrose Agar), select several well-isolated colonies.
- Suspend the colonies in sterile saline.
- Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL) using a spectrophotometer at 530 nm.
- Dilute this standardized suspension in RPMI 1640 medium to achieve the final desired inoculum concentration (typically 0.5-2.5 x 10^3 CFU/mL).
3. Microplate Preparation and Inoculation:
- In a 96-well U-bottom microtiter plate, perform serial twofold dilutions of the this compound working solution in RPMI 1640 medium.
- The final volume in each well containing the antifungal should be 100 µL.
- Include a growth control well (inoculum without this compound) and a sterility control well (medium without inoculum).
- Add 100 µL of the standardized fungal inoculum to each well (except the sterility control), bringing the final volume to 200 µL.
4. Incubation and Reading:
- Cover the plate and incubate at 35°C ± 2°C for 24-48 hours.
- After incubation, visually inspect the wells for fungal growth (turbidity). The MIC is the lowest concentration of this compound that completely inhibits visible growth. For some polyenes, a significant reduction in growth (e.g., ≥90%) is considered the endpoint.[1]
Visualizations
References
Optimizing fermentation conditions for increased Eurocidin E yield
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals working to optimize the fermentation conditions for increased Eurocidin E yield from Streptomyces eurocidicus.
Frequently Asked Questions (FAQs)
Q1: My Streptomyces eurocidicus culture is growing well (high biomass), but the this compound yield is low. What are the likely causes?
A1: High biomass with low product yield is a common issue in secondary metabolite fermentation. This "decoupling" of growth and production can stem from several factors:
-
Nutrient Repression: High levels of readily metabolizable carbon and nitrogen sources can repress the genes responsible for this compound biosynthesis. Secondary metabolism is often triggered by nutrient limitation.
-
Suboptimal pH: The optimal pH for biomass growth may not be the same as for this compound production. The biosynthesis of many polyketides by Streptomyces is favored in the neutral to slightly alkaline range.
-
Inadequate Induction: The expression of the this compound biosynthetic gene cluster is tightly regulated. Key signaling molecules may be absent, or repressive factors may be dominant under your current conditions.
-
Incorrect Harvest Time: Secondary metabolite production typically occurs during the stationary phase of growth. Harvesting too early or too late can result in low yields.
Q2: What are the most critical fermentation parameters to focus on for optimizing this compound yield?
A2: Based on studies of Streptomyces and polyketide production, the most critical parameters to control are:
-
Medium Composition: The type and concentration of carbon and nitrogen sources are paramount.
-
pH: Maintaining the optimal pH range for production is crucial.
-
Temperature: Temperature affects both growth rate and enzyme stability.
-
Aeration and Agitation: Dissolved oxygen is critical for the growth of aerobic Streptomyces and for the biosynthesis of many secondary metabolites.[1]
Q3: How can I confirm that the compound I am detecting is this compound?
A3: Confirmation of this compound requires analytical methods such as High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS). A general protocol for HPLC analysis would involve:
-
Extraction of this compound from the fermentation broth using a suitable organic solvent.
-
Separation of the extract on a C18 reverse-phase HPLC column.
-
Detection using a UV detector at a wavelength specific for this compound's chromophore.
-
Confirmation of the molecular weight using an in-line mass spectrometer. Comparison of the retention time and mass spectrum with a purified this compound standard is necessary for definitive identification.
Troubleshooting Guides
This section provides solutions to specific problems you might encounter during your fermentation experiments.
Issue 1: Low or No this compound Production with Good Biomass
-
Possible Cause 1: Carbon Source Repression.
-
Solution: Experiment with different carbon sources. While glucose supports robust growth, it can also repress secondary metabolism.[2] Try replacing glucose with slower-metabolized sugars like maltose (B56501) or using complex carbon sources like starch or glycerol. A fed-batch strategy, where the carbon source is added incrementally, can also prevent its accumulation to repressive levels.[3]
-
-
Possible Cause 2: Unfavorable pH.
-
Solution: Monitor and control the pH of your culture throughout the fermentation. The optimal pH for polyketide production by Streptomyces is often between 6.5 and 8.0.[4] Conduct a series of experiments to determine the optimal pH for this compound production.
-
-
Possible Cause 3: Inadequate Dissolved Oxygen (DO) Levels.
-
Solution: Ensure sufficient aeration and agitation to maintain adequate DO levels.[1] The optimal DO level can vary, but it's crucial to avoid oxygen limitation, especially during the exponential growth phase. Monitor DO levels with an online probe and adjust agitation and aeration rates as needed.
-
Issue 2: Inconsistent this compound Yields Between Batches
-
Possible Cause 1: Variability in Inoculum.
-
Solution: Standardize your inoculum preparation. Use a consistent spore concentration and age of the seed culture. A well-defined protocol for inoculum development is crucial for reproducible results.
-
-
Possible Cause 2: Inconsistent Media Components.
-
Solution: Use high-quality, standardized components for your fermentation medium. If using complex components like yeast extract or peptone, be aware that their composition can vary between batches and suppliers.
-
-
Possible Cause 3: Genetic Instability of the Strain.
-
Solution: Streptomyces strains can be genetically unstable and may lose their ability to produce antibiotics after repeated subculturing. It is advisable to go back to a frozen stock of the original high-producing strain periodically.
-
Data Presentation
The following tables provide example data from hypothetical optimization experiments for a polyketide antibiotic similar to this compound. These tables are intended to serve as a guide for structuring your own experimental data.
Table 1: Effect of Different Carbon Sources on Polyketide Yield
| Carbon Source (20 g/L) | Biomass (g/L) | Polyketide Yield (mg/L) |
| Glucose | 8.5 | 15.2 |
| Maltose | 7.8 | 35.8 |
| Starch | 6.5 | 42.5 |
| Glycerol | 7.2 | 38.1 |
Table 2: Effect of Initial pH on Polyketide Yield
| Initial pH | Biomass (g/L) | Polyketide Yield (mg/L) |
| 5.5 | 6.8 | 12.7 |
| 6.0 | 7.1 | 25.4 |
| 6.5 | 7.5 | 45.9 |
| 7.0 | 7.3 | 55.2 |
| 7.5 | 7.0 | 48.6 |
| 8.0 | 6.5 | 35.1 |
Table 3: Effect of Temperature on Polyketide Yield
| Temperature (°C) | Biomass (g/L) | Polyketide Yield (mg/L) |
| 25 | 5.8 | 30.1 |
| 28 | 7.5 | 58.3 |
| 30 | 7.2 | 52.7 |
| 32 | 6.9 | 45.9 |
| 37 | 4.3 | 15.6 |
Experimental Protocols
Protocol 1: One-Factor-at-a-Time (OFAT) Optimization of Fermentation Medium
Objective: To identify the optimal concentration of a single medium component for this compound production.
Methodology:
-
Prepare a basal fermentation medium with all components at a standard concentration, except for the one being tested.
-
Set up a series of flasks where the concentration of the test component is varied over a range of values (e.g., for a carbon source: 10, 20, 30, 40, 50 g/L).
-
Inoculate all flasks with a standardized spore suspension of S. eurocidicus.
-
Incubate the flasks under consistent conditions (temperature, agitation).
-
Harvest the fermentation broth at a predetermined time point (e.g., 7 days).
-
Measure the biomass (e.g., dry cell weight) and quantify the this compound yield using HPLC.
-
Plot the this compound yield against the concentration of the tested component to determine the optimal concentration.
-
Repeat this process for other key medium components (e.g., nitrogen source, phosphate (B84403) source).
Protocol 2: Statistical Optimization using Response Surface Methodology (RSM)
Objective: To investigate the interactions between multiple fermentation parameters and identify the optimal conditions for this compound production. This protocol outlines a common RSM approach using a Plackett-Burman design followed by a Box-Behnken design.[5][6][7]
Phase 1: Screening of Significant Factors using Plackett-Burman Design
-
Identify a list of potentially important factors (e.g., concentrations of 5-7 different medium components, temperature, pH, inoculum size).
-
For each factor, define a high (+) and a low (-) level.
-
Use statistical software to generate a Plackett-Burman experimental design matrix. This will create a set of experimental runs with different combinations of the high and low levels of the factors.
-
Perform the fermentation experiments for each run as defined by the design matrix.
-
Measure the this compound yield for each run.
-
Analyze the results using the statistical software to identify the factors that have a statistically significant effect on this compound production.
Phase 2: Optimization using Box-Behnken Design
-
Select the 3-4 most significant factors identified from the Plackett-Burman design.
-
For each selected factor, define three levels: low (-1), medium (0), and high (+1).
-
Use statistical software to generate a Box-Behnken design matrix. This will create a set of experimental runs with different combinations of the three levels of the selected factors.
-
Perform the fermentation experiments for each run.
-
Measure the this compound yield for each run.
-
Use the statistical software to fit the data to a second-order polynomial equation and generate response surface plots. These plots will visualize the relationship between the factors and the response (this compound yield) and help identify the optimal conditions.
-
Perform a validation experiment at the predicted optimal conditions to confirm the model's accuracy.
Visualizations
Caption: Troubleshooting workflow for low this compound yield.
Caption: Experimental workflow for Response Surface Methodology.
Caption: Simplified signaling pathway for polyketide biosynthesis regulation.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. academic.oup.com [academic.oup.com]
- 5. ijpsonline.com [ijpsonline.com]
- 6. Optimization of Culture Conditions for Amoxicillin Degrading Bacteria Screened from Pig Manure - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Optimization of the fermentation media and growth conditions of Bacillus velezensis BHZ-29 using a Plackett–Burman design experiment combined with response surface methodology [frontiersin.org]
Eurocidin E solubility problems in aqueous solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing solubility challenges with Eurocidin E in aqueous solutions. The information is presented in a user-friendly question-and-answer format to directly address common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility in aqueous solutions a concern?
This compound is a pentaene macrolide antibiotic. Like other polyene macrolides, it possesses a large, hydrophobic macrocyclic lactone ring, which contributes to its characteristically low solubility in water at neutral pH. This poor aqueous solubility can present significant challenges during in vitro and in vivo experimental setups, affecting drug concentration, bioavailability, and overall experimental reproducibility.
Q2: I am observing precipitation or cloudiness when I add this compound to my aqueous buffer. What is the likely cause?
Precipitation or turbidity upon addition of this compound to an aqueous buffer is a clear indication that the compound's solubility limit has been exceeded. This is a common issue with polyene macrolides at neutral pH. Factors such as buffer composition, pH, and the final concentration of this compound can all contribute to this problem.
Q3: Are there any recommended solvents for preparing a stock solution of this compound?
While specific data for this compound is limited, for other poorly soluble polyene macrolides such as amphotericin B, dimethyl sulfoxide (B87167) (DMSO) is a commonly used solvent for preparing concentrated stock solutions.[1][2][3] It is advisable to first dissolve this compound in a minimal amount of DMSO before diluting it into the desired aqueous experimental medium.
Q4: How does pH affect the solubility of this compound?
The solubility of polyene macrolide antibiotics is often pH-dependent. For instance, amphotericin B is insoluble in water at a pH of 6 to 7 but is soluble in water at a pH of 2 or 11.[3] While the optimal pH range for this compound solubility is not explicitly documented, it is likely to exhibit similar pH-dependent solubility. It is recommended to assess a pH range to find the optimal conditions for your specific experimental needs, keeping in mind that extreme pH values may affect the stability of the compound and the biological system under investigation.
Q5: Can I use co-solvents other than DMSO to improve this compound solubility?
Other organic solvents like methanol (B129727) and dimethylformamide (DMF) have been used for dissolving polyene macrolides.[2][4] For example, natamycin (B549155), another polyene macrolide, is slightly soluble in methanol.[4] The choice of co-solvent will depend on the compatibility with your experimental system. It is crucial to consider the potential toxicity of the solvent to the cells or organisms being studied.
Troubleshooting Guide
Problem: this compound Precipitates Out of Solution
-
Initial Assessment:
-
Confirm the final concentration of this compound in your aqueous solution. It may be too high.
-
Check the pH of your final solution. For polyene macrolides, solubility is often higher in acidic or alkaline conditions compared to neutral pH.[2][3]
-
Note the solvent used to prepare the stock solution and the dilution factor.
-
-
Recommended Solutions:
-
Prepare a Concentrated Stock Solution in an Organic Solvent:
-
Optimize the Dilution Step:
-
When diluting the DMSO stock into your aqueous buffer, add the stock solution dropwise while vortexing or stirring the buffer to ensure rapid mixing and prevent localized high concentrations that can lead to precipitation.
-
-
Adjust the pH of the Aqueous Buffer:
-
Experiment with adjusting the pH of your aqueous buffer. Try preparing your solution in buffers with a pH below 6 or above 8, and observe if solubility improves. Remember to consider the pH stability of this compound and your experimental system.
-
-
Consider a Different Co-solvent:
-
If DMSO is not suitable for your experiment, you could explore other options like methanol or DMF, though these are generally less common for cell-based assays due to higher toxicity.
-
-
Data Presentation
Table 1: Solubility of Related Polyene Macrolide Antibiotics
| Compound | Solvent | Solubility | Reference |
| Amphotericin B | DMSO | 30 - 40 mg/mL | [2][3] |
| Water (pH 6-7) | Insoluble | [3] | |
| Water (pH 2 or 11) | Soluble | [3] | |
| 1:1 DMSO:PBS (pH 7.2) | ~0.5 mg/mL | [1] | |
| Natamycin | Water (neutral pH) | ~30-40 µg/mL | [5][6] |
| Methanol | Slightly Soluble | [4] | |
| Glacial Acetic Acid | Soluble | [4] | |
| Dimethylformamide | Soluble | [4] |
Note: This data is for analogous compounds and should be used as a guideline for troubleshooting this compound solubility.
Experimental Protocols
Protocol: Preparation of a this compound Stock Solution (Based on Amphotericin B Protocol)
This protocol is adapted from established methods for preparing stock solutions of the structurally related polyene macrolide, amphotericin B.[1][2][3] Researchers should validate this protocol for their specific lot of this compound.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Sterile, high-purity water or desired aqueous buffer (e.g., PBS, pH 7.2)
-
Sterile, conical microcentrifuge tubes or vials
-
Vortex mixer
Procedure:
-
Weighing this compound: In a sterile environment (e.g., a laminar flow hood), carefully weigh the desired amount of this compound powder.
-
Initial Dissolution in DMSO: Add the appropriate volume of 100% DMSO to the this compound powder to achieve a high-concentration stock solution (e.g., 10 mg/mL).
-
Solubilization: Vortex the solution vigorously until the this compound is completely dissolved. Gentle warming in a 37°C water bath may aid dissolution, but prolonged heating should be avoided to prevent degradation.
-
Sterilization (Optional): If required for your application, filter-sterilize the DMSO stock solution through a 0.22 µm syringe filter that is compatible with DMSO.
-
Aqueous Dilution: To prepare a working solution, perform a serial dilution of the DMSO stock into your desired sterile aqueous buffer. It is recommended to add the DMSO stock to the buffer dropwise while continuously vortexing or stirring to ensure rapid dispersion and minimize precipitation.
-
Storage: Store the DMSO stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. Protect the solution from light. Aqueous working solutions are generally less stable and should be prepared fresh for each experiment.
Visualizations
Caption: Troubleshooting workflow for this compound solubility issues.
Caption: Experimental workflow for preparing a this compound stock solution.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. ulab360.com [ulab360.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. fao.org [fao.org]
- 5. Natamycin: a natural preservative for food applications—a review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. WO2004105491A1 - Stable aqueous solution of natamycin fungicide - Google Patents [patents.google.com]
Stability of Eurocidin E in different solvents and temperatures
This technical support center provides guidance and answers to frequently asked questions regarding the stability of Eurocidin E in various experimental conditions. As specific stability data for this compound is limited, the information provided is largely based on data from closely related polyene macrolide antifungals, such as Nystatin (B1677061) and Amphotericin B, which serve as structural and functional analogs.
Frequently Asked Questions (FAQs)
Q1: What are the general stability characteristics of this compound?
This compound, as a polyene macrolide, is expected to exhibit limited stability, particularly in aqueous solutions. As a solid, it is relatively stable but is susceptible to degradation when exposed to heat, light, extreme pH, and oxidative conditions.[1][2] The primary site of degradation is the conjugated polyene system within its macrolide ring structure.
Q2: How should I store my stock solutions of this compound?
For long-term storage, it is recommended to store this compound as a solid at 2-8°C, protected from light and moisture.[3] If a stock solution is required, it is best prepared fresh. For short-term storage, stock solutions in DMSO can be stored at -20°C. Aqueous solutions are generally unstable and should be used immediately after preparation.[4][5]
Q3: In which solvents is this compound most stable?
While specific data for this compound is unavailable, studies on analogous polyene macrolides like Nystatin and Amphotericin B provide some insights. Generally, these compounds are poorly soluble and unstable in water at neutral pH.[3][6] They exhibit better solubility and stability in organic solvents. For instance, Nystatin is soluble in methanol (B129727), ethanol, and DMSO.[4][7] Amphotericin B is soluble in DMSO and dimethylformamide.[3] However, even in organic solvents, degradation can occur, especially at elevated temperatures and upon exposure to light.
Troubleshooting Guide
Issue: I am observing a rapid loss of antifungal activity in my this compound solution.
-
Possible Cause 1: Inappropriate Solvent.
-
Possible Cause 2: Exposure to Light.
-
Possible Cause 3: Inappropriate Temperature.
-
Recommendation: Store stock solutions at low temperatures (-20°C for organic stocks) and working solutions on ice for the duration of the experiment.[8] Avoid repeated freeze-thaw cycles.
-
-
Possible Cause 4: pH of the Medium.
Issue: I am seeing a precipitate form in my this compound solution.
-
Possible Cause 1: Poor Solubility.
-
Recommendation: this compound, like other polyenes, has low aqueous solubility. If you must use an aqueous medium, consider preparing a concentrated stock in DMSO and then diluting it into your aqueous buffer immediately before use. Be aware that precipitation may still occur at higher concentrations.
-
-
Possible Cause 2: Degradation.
-
Recommendation: Degradation products may be less soluble than the parent compound. Follow the recommendations above to minimize degradation.
-
Data on Analogous Compounds
The following tables summarize stability data for Nystatin and Amphotericin B, which can be used as a proxy for estimating the stability of this compound.
Table 1: Stability of Nystatin in Different Solvents and Temperatures
| Solvent/Condition | Temperature | Stability | Reference |
| Aqueous Suspension | 5°C | Stable for 9 days | [11] |
| Aqueous Suspension | 22°C | Stable for 4 days | [11] |
| Tissue Culture Media | 37°C | Stable for 3 days | [4][5] |
| Methanol | 28°C | Soluble (11.2 mg/mL) | [4][12] |
| Ethanol | 28°C | Soluble (1.2 mg/mL) | [4][12] |
| DMSO | 28°C | Soluble (5 mg/mL) | [4] |
| Solid | Up to 150°C | Relatively high thermal stability | [13] |
Table 2: Stability of Amphotericin B in Different Solvents and Temperatures
| Solvent/Condition | Temperature | Stability | Reference |
| Aqueous Solution (in culture) | 37°C | Active for 3 days | [3][8] |
| 5% Dextrose Solution | 25°C | No appreciable loss in 24 hours (light exposed) | [14][15] |
| Reconstituted in Sterile Water | Room Temperature | Stable for 24 hours (in the dark) | [16][17] |
| Reconstituted in Sterile Water | Refrigerated | Stable for 1 week (in the dark) | [16][17] |
| DMSO | Not specified | Soluble (30-40 mg/mL) | [3] |
| Dimethylformamide | Not specified | Soluble (2-4 mg/mL) | [3] |
| Solid | 2-8°C | Active for 5 years (protected from air and light) | [3] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weigh the required amount of solid this compound in a sterile, light-protected container.
-
Add the desired volume of an appropriate organic solvent (e.g., DMSO) to achieve the target concentration.
-
Vortex or sonicate briefly at room temperature to ensure complete dissolution.
-
Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.
Protocol 2: Stability Testing of this compound using High-Performance Liquid Chromatography (HPLC)
This protocol is based on established methods for Nystatin and is designed to be a stability-indicating assay.
-
Forced Degradation Study (Method Development):
-
Acid Hydrolysis: Incubate a solution of this compound in 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: Incubate a solution of this compound in 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative Degradation: Treat a solution of this compound with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Expose a solid sample of this compound to 105°C for 24 hours.
-
Photodegradation: Expose a solution of this compound to UV light (e.g., 254 nm) for 24 hours.
-
Analyze all stressed samples by HPLC to ensure the method can separate the intact drug from its degradation products.[1][2][10]
-
-
HPLC Method:
-
Stability Study:
-
Prepare solutions of this compound in the desired solvents and store them under the specified temperature and light conditions.
-
At predetermined time points (e.g., 0, 24, 48, 72 hours), withdraw an aliquot of each sample.
-
Dilute the sample to an appropriate concentration with the mobile phase.
-
Inject the sample onto the HPLC system and record the chromatogram.
-
Calculate the percentage of this compound remaining by comparing the peak area at each time point to the peak area at time zero.
-
Visualizations
Caption: Workflow for assessing the stability of this compound.
References
- 1. scienceopen.com [scienceopen.com]
- 2. scielo.br [scielo.br]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Research Portal [iro.uiowa.edu]
- 7. researchgate.net [researchgate.net]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. researchgate.net [researchgate.net]
- 10. scielo.br [scielo.br]
- 11. Stability of nystatin in mouthrinses; effect of pH temperature, concentration and colloidal silver addition, studied using an in vitro antifungal activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. researchgate.net [researchgate.net]
- 14. Stability of Amphotericin B in Infusion Bottles - PMC [pmc.ncbi.nlm.nih.gov]
- 15. journals.asm.org [journals.asm.org]
- 16. ASK DIS: Amphotericin B Stability and Administration [askdis.blogspot.com]
- 17. globalrph.com [globalrph.com]
- 18. researchgate.net [researchgate.net]
Improving the extraction efficiency of Eurocidin E from biomass
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the extraction efficiency of Eurocidin E from biomass.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the extraction and purification of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No this compound Yield | Inefficient cell lysis | - Ensure complete disruption of Streptomyces eurocidicus cells. Consider mechanical methods like sonication or bead beating in addition to solvent extraction. |
| Inappropriate solvent selection | - this compound is a polyene macrolide; use polar organic solvents like methanol (B129727), acetone (B3395972), or ethyl acetate (B1210297) for extraction.[1] - Consider a two-step extraction: first extract the mycelium with acetone or methanol, then extract the culture filtrate with ethyl acetate. | |
| Suboptimal extraction conditions | - Optimize extraction time, temperature, and pH. Prolonged extraction at high temperatures can lead to degradation. A neutral to slightly acidic pH is generally preferred for polyene stability. | |
| Degradation of this compound | - this compound, like other polyenes, is sensitive to light, heat, and extreme pH. Protect samples from light and avoid high temperatures during extraction and evaporation. | |
| Presence of Impurities in the Extract | Co-extraction of other metabolites | - Employ a multi-step purification process. After initial solvent extraction, use techniques like silica (B1680970) gel column chromatography or preparative Thin Layer Chromatography (TLC) for further separation.[1] |
| Contamination from media components | - Optimize the fermentation medium to minimize components that may interfere with extraction. - Wash the harvested biomass with a suitable buffer before extraction to remove residual media. | |
| Inconsistent Extraction Efficiency | Variability in biomass | - Ensure consistent fermentation conditions (temperature, pH, aeration, incubation time) to produce uniform biomass.[1] |
| Incomplete solvent evaporation | - Use a rotary evaporator for efficient and gentle solvent removal. Ensure the final extract is completely dry before proceeding to the next step. | |
| Difficulty in Quantifying this compound | Low concentration in the extract | - Concentrate the extract before analysis. - Use a highly sensitive analytical method like High-Performance Liquid Chromatography (HPLC) with a suitable detector (e.g., UV-Vis at the characteristic absorbance maxima for polyenes) or Liquid Chromatography-Mass Spectrometry (LC-MS).[2] |
| Matrix effects in analytical methods | - Prepare calibration standards in a matrix that mimics the extract to account for any interference. - Perform a sample clean-up step, such as Solid-Phase Extraction (SPE), before analysis. |
Frequently Asked Questions (FAQs)
1. What is this compound and what is its producing organism?
This compound is a polyene macrolide antibiotic with antifungal properties.[] It is produced by the bacterium Streptomyces eurocidicus.[4][5]
2. What are the key physical and chemical properties of this compound?
-
Molecular Formula: C40H61NO14[5]
-
Molecular Weight: 779.9 g/mol [5]
-
Appearance: Light yellow flake crystal[]
-
Melting Point: 138-139°C (with decomposition)[]
-
Classification: Aminoglycoside, Polyene Macrolide[5]
3. Which solvents are best for extracting this compound?
Polar organic solvents are generally effective for extracting polyene macrolides. Recommended solvents include:
-
Methanol or Acetone: For extracting the mycelial cake.
-
Ethyl Acetate: For extracting the culture supernatant.[1]
The choice of solvent may need to be optimized for your specific experimental conditions.
4. How can I minimize the degradation of this compound during extraction?
This compound is susceptible to degradation. To minimize this:
-
Protect from Light: Work in a dimly lit area or use amber-colored glassware.
-
Avoid High Temperatures: Use low temperatures during solvent evaporation (e.g., in a rotary evaporator).
-
Control pH: Maintain a neutral to slightly acidic pH during extraction.
5. What analytical techniques are suitable for the detection and quantification of this compound?
-
High-Performance Liquid Chromatography (HPLC): This is a reliable method for quantifying polyenes.[2] A C18 column is commonly used with a mobile phase consisting of an acidified aqueous solution and an organic solvent like acetonitrile. Detection is typically performed using a UV-Vis detector at the characteristic absorbance maxima for pentaenes.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique provides high sensitivity and specificity for both quantification and structural confirmation.
Experimental Protocols
Protocol 1: Solvent Extraction of this compound from Streptomyces eurocidicus Culture
Objective: To extract this compound from both the mycelium and the culture broth.
Materials:
-
Fermentation broth of Streptomyces eurocidicus
-
Methanol or Acetone
-
Ethyl Acetate
-
Centrifuge and centrifuge tubes
-
Rotary evaporator
-
Filter paper
Procedure:
-
Harvesting Biomass: Centrifuge the fermentation broth at 8,000-10,000 rpm for 15 minutes to separate the mycelium from the supernatant.[2]
-
Mycelium Extraction:
-
Resuspend the mycelial pellet in methanol or acetone (e.g., 1:1 v/v).
-
Agitate the suspension for 1-2 hours at room temperature.
-
Centrifuge to pellet the mycelial debris and collect the solvent supernatant.
-
Repeat the extraction of the mycelial pellet with fresh solvent to ensure complete recovery.
-
Pool the solvent supernatants.
-
-
Supernatant Extraction:
-
Transfer the culture supernatant from step 1 to a separating funnel.
-
Add an equal volume of ethyl acetate and shake vigorously for 5-10 minutes.
-
Allow the layers to separate and collect the upper ethyl acetate layer.
-
Repeat the extraction of the aqueous layer with fresh ethyl acetate.
-
Pool the ethyl acetate extracts.
-
-
Concentration:
-
Combine the pooled mycelial and supernatant extracts.
-
Concentrate the combined extract to dryness using a rotary evaporator at a temperature below 40°C.
-
-
Storage: Store the dried crude extract at -20°C, protected from light.
Protocol 2: Purification of this compound using Column Chromatography
Objective: To purify this compound from the crude extract.
Materials:
-
Crude this compound extract
-
Silica gel (60-120 mesh)
-
Glass chromatography column
-
Solvent system (e.g., a gradient of chloroform (B151607) and methanol)
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
UV lamp
Procedure:
-
Column Packing: Prepare a silica gel slurry in a non-polar solvent (e.g., chloroform) and carefully pack it into the chromatography column.
-
Sample Loading: Dissolve the crude extract in a minimal amount of the initial mobile phase and load it onto the top of the silica gel column.
-
Elution:
-
Begin elution with a non-polar solvent (e.g., 100% chloroform).
-
Gradually increase the polarity of the mobile phase by adding increasing proportions of a more polar solvent (e.g., methanol). A stepwise gradient could be 99:1, 98:2, 95:5, etc. (chloroform:methanol).
-
-
Fraction Collection: Collect the eluate in separate fractions.
-
Monitoring by TLC:
-
Spot a small amount of each fraction onto a TLC plate.
-
Develop the TLC plate in a suitable solvent system (e.g., chloroform:methanol 9:1).
-
Visualize the spots under a UV lamp.
-
Pool the fractions containing the compound of interest (this compound).
-
-
Final Concentration: Concentrate the pooled, purified fractions to dryness using a rotary evaporator.
Visualizations
Caption: Workflow for the extraction of crude this compound.
References
- 1. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 2. Production, Detection, Extraction, and Quantification of Polyene Antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Streptomyces eurocidicus - Wikipedia [en.wikipedia.org]
- 5. This compound | C40H61NO14 | CID 139589262 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Eurocidin E Minimum Inhibitory Concentration (MIC) Assays
Welcome to the technical support center for Eurocidin E Minimum Inhibitory Concentration (MIC) assays. This resource is designed for researchers, scientists, and drug development professionals to help reduce variability in your experiments and troubleshoot common issues.
Frequently Asked Questions (FAQs)
Q1: What is a Minimum Inhibitory Concentration (MIC) assay and why is it important for this compound?
An MIC assay is a laboratory test used to determine the lowest concentration of an antimicrobial agent—in this case, this compound—that prevents the visible growth of a microorganism.[1][2] This is a critical measurement in drug development for assessing the potency of a new compound and is a standard method for antimicrobial susceptibility testing.[2] For this compound, a reproducible MIC value is essential for evaluating its potential as an antifungal agent.
Q2: What are the most common sources of variability in this compound MIC assays?
Variability in MIC assays can arise from several factors, including the preparation of the inoculum, the composition of the growth medium, incubation time and temperature, and the method used for endpoint determination.[3] Standardized methods, such as those from the Clinical and Laboratory Standards Institute (CLSI), are designed to minimize this variability.[4][5]
Q3: Which standardized method should I follow for this compound MIC testing?
For antifungal susceptibility testing of yeasts, the CLSI M27-A4 document provides a reference standard for broth microdilution testing.[4][5] Adhering to a standardized protocol is crucial for ensuring inter-laboratory comparability of results.
Q4: How does the "trailing effect" impact the reading of this compound MIC values?
The trailing effect, or partial inhibition of growth over a range of drug concentrations, can make it difficult to determine the true MIC endpoint.[6] This phenomenon can lead to an isolate appearing susceptible at an earlier reading (e.g., 24 hours) but resistant at a later one (e.g., 48 hours).[6] It is important to have a consistent and clearly defined endpoint for reading your results.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High variability in MIC values between replicates. | Inconsistent inoculum density. | Standardize your inoculum preparation. Use a spectrophotometer to adjust the cell suspension to a specific optical density (e.g., 0.5 McFarland standard) before dilution. |
| Pipetting errors during serial dilutions. | Use calibrated pipettes and ensure proper mixing at each dilution step. Consider using automated liquid handlers for high-throughput assays. | |
| Edge effects in microtiter plates due to evaporation. | Avoid using the outer wells of the plate, or fill them with sterile water or media to maintain humidity. Incubate plates in a humidified chamber.[1] | |
| No fungal growth in the positive control well. | Inoculum viability is low. | Use a fresh culture to prepare the inoculum. Perform a viability check by plating a small aliquot of the inoculum on agar (B569324). |
| Incorrect growth medium or incubation conditions. | Ensure the medium supports the growth of the test organism and that the incubation temperature and atmosphere (e.g., CO2 levels) are optimal. | |
| Fungal growth in the negative control (sterility) well. | Contamination of the medium, reagents, or this compound stock solution. | Use sterile techniques throughout the procedure. Filter-sterilize stock solutions if possible. Always include a sterility control (medium only) on each plate. |
| MIC values are consistently higher or lower than expected. | Incorrect concentration of the this compound stock solution. | Verify the concentration of your stock solution. If preparing from powder, ensure accurate weighing and complete dissolution. |
| The pH of the growth medium. | The activity of some antifungal agents can be significantly affected by the pH of the medium.[4] Ensure the pH of your medium is consistent with standardized protocols. | |
| Incubation time. | Reading the MIC at different time points (e.g., 24 vs. 48 hours) can result in different values, especially if trailing growth is present.[6] Establish a fixed time point for reading based on the growth rate of your organism. |
Experimental Protocols
Protocol 1: Inoculum Preparation for Broth Microdilution MIC Assay
-
Culture Preparation: From a fresh agar plate, select several well-isolated colonies of the fungal strain.
-
Suspension: Transfer the colonies to a sterile tube containing 5 mL of saline or sterile water.
-
Standardization: Vortex the suspension for 15 seconds. Adjust the turbidity of the suspension to match a 0.5 McFarland standard by adding more fungal colonies or sterile saline/water. This can be done visually or with a spectrophotometer (absorbance at 530 nm should be between 0.08 and 0.10).
-
Final Dilution: Dilute the standardized suspension in the appropriate test medium (e.g., RPMI-1640) to achieve the final desired inoculum concentration as specified by the chosen standard protocol (e.g., CLSI M27-A4).
Protocol 2: Broth Microdilution MIC Plate Setup
-
Plate Preparation: Add 100 µL of sterile test medium to all wells of a 96-well microtiter plate, except for the first column.
-
Drug Dilution: Add 200 µL of the starting concentration of this compound (in test medium) to the first well of each row to be tested.
-
Serial Dilution: Perform a 2-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and repeating this process across the plate. Discard the final 100 µL from the last well.
-
Inoculation: Add 100 µL of the prepared fungal inoculum to each well, resulting in a final volume of 200 µL and the desired final inoculum concentration.
-
Controls:
-
Positive Control (Growth Control): A well containing 100 µL of medium and 100 µL of inoculum, with no drug.
-
Negative Control (Sterility Control): A well containing 200 µL of sterile medium only.
-
-
Incubation: Cover the plate and incubate at the appropriate temperature and duration for the test organism (e.g., 35°C for 24-48 hours).
Visualizations
Caption: Workflow for a standard broth microdilution MIC assay.
Caption: A logical approach to troubleshooting high variability in MIC assays.
References
- 1. researchgate.net [researchgate.net]
- 2. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. Factors influencing susceptibility testing of antifungal drugs: a critical review of document M27-A4 from the Clinical and Laboratory Standards Institute (CLSI) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [PDF] Factors influencing susceptibility testing of antifungal drugs: a critical review of document M27-A4 from the Clinical and Laboratory Standards Institute (CLSI) | Semantic Scholar [semanticscholar.org]
- 6. Antifungal Susceptibility Testing: Practical Aspects and Current Challenges - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Analysis of Eurocidin E and its Degradation Products by LC-MS
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the identification of Eurocidin E degradation products using Liquid Chromatography-Mass Spectrometry (LC-MS).
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is studying its degradation important?
This compound is a polyene macrolide antibiotic. Like other polyene macrolides, it is characterized by a large macrocyclic lactone ring with multiple conjugated double bonds.[1] These structural features are responsible for its antifungal activity but also contribute to its inherent instability.[2] Studying the degradation products of this compound is crucial for understanding its stability profile, identifying potential toxic degradants, and establishing appropriate storage conditions and shelf-life for pharmaceutical formulations.
Q2: What are the common factors that can cause degradation of this compound?
Polyene macrolides are known to be sensitive to several environmental factors.[2] Based on the behavior of related compounds, the primary factors that can induce degradation of this compound include:
-
Light Exposure (UV Radiation): Photodegradation is a significant pathway for polyene antibiotics, often leading to changes in the conjugated double bond system.[1][3]
-
Temperature: Elevated temperatures can accelerate chemical degradation reactions.[2]
-
pH: Extreme acidic or basic conditions can lead to hydrolysis of the lactone ring or other functional groups.[2]
-
Oxidation: The polyene structure is susceptible to oxidation, which can disrupt the chromophore and reduce antifungal activity.[3]
Q3: What types of degradation products can be expected from this compound?
While specific degradation products for this compound are not extensively documented in publicly available literature, based on studies of similar polyene macrolides like natamycin (B549155) and nystatin, potential degradation pathways could involve:
-
Isomerization or cleavage of the polyene chain: Light exposure can lead to the formation of products with fewer conjugated double bonds (e.g., trienes from a tetraene).[1]
-
Oxidative cleavage: This can result in smaller, more polar molecules.
-
Hydrolysis: Cleavage of the macrolactone ring or loss of the mycosamine (B1206536) sugar moiety.
-
Epoxidation: Formation of epoxides across the double bonds.
Troubleshooting Guide for LC-MS Analysis of this compound
This guide addresses common issues encountered during the LC-MS analysis of this compound and its degradation products.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Peak Shape (Tailing or Fronting) | - Inappropriate mobile phase pH. - Column overload. - Secondary interactions with the stationary phase. - Extra-column volume.[4] | - Adjust the mobile phase pH to ensure the analyte is in a single ionic state. - Reduce the injection volume or sample concentration.[4] - Use a different column chemistry or add a competing agent to the mobile phase. - Minimize the length and diameter of tubing.[4] |
| Low Signal Intensity / Poor Sensitivity | - Contamination of the ion source.[5] - Inefficient ionization. - Salt precipitation in the MS source.[5] - Analyte adsorption to vials or tubing.[6] | - Clean the ion source regularly.[5] - Optimize ionization source parameters (e.g., capillary voltage, gas flow). - Use volatile mobile phase additives (e.g., formic acid, ammonium (B1175870) acetate). - Use silanized glass vials or polypropylene (B1209903) vials to minimize adsorption. |
| Retention Time Shifts | - Inconsistent mobile phase preparation.[4] - Fluctuations in column temperature.[4] - Column degradation. | - Prepare mobile phases accurately and consistently.[4] - Use a column oven to maintain a stable temperature.[4] - Use a guard column and replace the analytical column when performance deteriorates. |
| High Background Noise | - Contaminated mobile phase or solvents.[5] - Sample matrix effects.[5] - Column bleed. | - Use high-purity, LC-MS grade solvents and additives.[5] - Implement sample clean-up procedures like Solid-Phase Extraction (SPE). - Use a column with low bleed characteristics and operate within its recommended temperature and pH range. |
| Carryover | - Adsorption of the analyte to the injector or column.[7] - Insufficient needle wash. | - Use a stronger needle wash solvent. - Inject a blank solvent after a high-concentration sample to check for carryover.[7] - Consider the material of the sample loop and tubing. |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
Objective: To generate degradation products of this compound under controlled stress conditions.
Materials:
-
This compound standard
-
Methanol (B129727) (HPLC grade)
-
Water (LC-MS grade)
-
Hydrochloric acid (0.1 M)
-
Sodium hydroxide (B78521) (0.1 M)
-
Hydrogen peroxide (3%)
-
UV lamp (254 nm / 365 nm)
-
pH meter
-
Heating block or water bath
Procedure:
-
Prepare Stock Solution: Dissolve this compound in methanol to a concentration of 1 mg/mL.
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 2, 4, 8, and 24 hours. Neutralize samples with 0.1 M NaOH before analysis.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 2, 4, 8, and 24 hours. Neutralize samples with 0.1 M HCl before analysis.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 2, 4, 8, and 24 hours.
-
Thermal Degradation: Place 1 mL of the stock solution in a sealed vial and heat at 80°C for 24, 48, and 72 hours.
-
Photodegradation: Expose 1 mL of the stock solution in a quartz cuvette to UV light (254 nm and 365 nm) for 24, 48, and 72 hours. Keep a control sample wrapped in aluminum foil.
-
Sample Analysis: Dilute all samples to an appropriate concentration (e.g., 10 µg/mL) with the initial mobile phase and analyze by LC-MS.
Protocol 2: LC-MS/MS Method for the Analysis of this compound and its Degradation Products
Objective: To separate and identify this compound and its degradation products.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
-
Mass Spectrometer with an Electrospray Ionization (ESI) source.
LC Parameters (Example):
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-18 min: 90% B
-
18-18.1 min: 90% to 10% B
-
18.1-22 min: 10% B
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
MS Parameters (Example):
-
Ionization Mode: ESI Positive.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120°C.
-
Desolvation Temperature: 350°C.
-
Cone Gas Flow: 50 L/hr.
-
Desolvation Gas Flow: 600 L/hr.
-
Scan Range (Full Scan): m/z 100 - 1200.
-
Tandem MS (MS/MS): Use collision-induced dissociation (CID) to fragment parent ions of interest for structural elucidation.
Data Presentation
As no specific quantitative data for this compound degradation is available, the following table is a template demonstrating how to present results from a forced degradation study.
Table 1: Summary of this compound Degradation Under Various Stress Conditions
| Stress Condition | Duration (hours) | This compound Remaining (%) | Number of Degradation Products | Major Degradation Product (m/z) |
| Control | 24 | 99.8 | 0 | - |
| 0.1 M HCl, 60°C | 24 | 45.2 | 4 | 542.3 |
| 0.1 M NaOH, 60°C | 24 | 12.7 | 6 | 488.2 |
| 3% H₂O₂, RT | 24 | 68.9 | 3 | 721.4 |
| Heat, 80°C | 24 | 85.1 | 2 | 695.5 |
| UV Light, 365 nm | 24 | 33.5 | 5 | 605.4 |
Visualizations
Caption: Workflow for forced degradation and LC-MS analysis.
Caption: Potential degradation pathways for this compound.
Caption: A decision tree for troubleshooting common LC-MS issues.
References
Technical Support Center: Optimizing HPLC Parameters for Eurocidin E Separation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing High-Performance Liquid Chromatography (HPLC) parameters for the improved separation of Eurocidin E.
Frequently Asked Questions (FAQs)
Q1: What are the key chemical properties of this compound that I should consider for HPLC method development?
A1: this compound is a pentaene macrolide antibiotic with a molecular formula of C40H61NO14 and a molecular weight of approximately 779.9 g/mol .[1] Its structure includes both hydrophobic (macrolide ring) and hydrophilic (amino and hydroxyl groups) moieties, making it suitable for reversed-phase HPLC. Its classification as an aminoglycoside also provides insights into its chemical behavior.[1] Understanding its solubility and stability is crucial for sample preparation and choosing the appropriate mobile phase.
Q2: What is a good starting point for the HPLC column and mobile phase for this compound separation?
A2: For macrolide antibiotics like this compound, a reversed-phase C18 column is a common and effective choice.[2][3] A good starting mobile phase would be a gradient of acetonitrile (B52724) or methanol (B129727) mixed with a buffered aqueous solution (e.g., phosphate (B84403) buffer). The pH of the mobile phase is a critical parameter for optimizing selectivity.[4]
Q3: What detection wavelength is recommended for this compound?
Troubleshooting Guide
Poor Resolution and Peak Tailing
Q4: My chromatogram shows poor resolution between this compound and other components. How can I improve it?
A4: Poor resolution can be addressed by modifying the mobile phase composition and gradient.
-
Adjusting the Organic Solvent: Varying the ratio of the organic solvent (acetonitrile or methanol) to the aqueous buffer can significantly impact selectivity. Creating a shallower gradient (slower increase in organic solvent concentration) can often improve the separation of closely eluting peaks.
-
Optimizing pH: The pH of the mobile phase can alter the ionization state of this compound and other compounds in the sample, thereby affecting their retention and selectivity.[4] Experimenting with a pH range of 5.5 to 7.5 is a good starting point for macrolides.[4]
-
Changing the Organic Solvent: If acetonitrile does not provide adequate separation, methanol can be used as an alternative as it may offer different selectivity.[3]
Q5: I am observing significant peak tailing for my this compound peak. What are the potential causes and solutions?
A5: Peak tailing is a common issue in HPLC and can be caused by several factors.
-
Secondary Interactions: Residual silanol (B1196071) groups on the silica-based stationary phase can interact with basic compounds, causing tailing. Adding a competing base, such as triethylamine (B128534) (TEA), to the mobile phase can help to mitigate these interactions.[5] Reducing the mobile phase pH can also help to suppress silanol interactions.[6]
-
Column Overload: Injecting too much sample can lead to peak distortion. Try reducing the injection volume or the sample concentration.[7]
-
Column Contamination: Contaminants from previous injections accumulating at the head of the column can cause peak shape issues. Flushing the column with a strong solvent is recommended.[7][8] Using a guard column can help protect the analytical column from contamination.[9]
Inconsistent Retention Times
Q6: The retention time for this compound is shifting between injections. What could be the cause?
A6: Fluctuations in retention time are often related to issues with the mobile phase or the HPLC system.
-
Mobile Phase Composition: In reversed-phase chromatography, the retention time is very sensitive to the mobile phase composition.[9] Ensure that your mobile phase is well-mixed and degassed. If preparing the mobile phase online, check the pump's proportioning valves for proper functioning.
-
Temperature Fluctuations: Changes in column temperature can affect retention times. Using a column oven to maintain a constant temperature is crucial for reproducible results.
-
Pump Issues: Inconsistent flow from the pump can lead to variable retention times. Check for leaks, air bubbles in the pump head, and worn pump seals.
Data and Protocols
Table 1: Starting HPLC Parameters for Macrolide Antibiotic Analysis
| Parameter | Recommended Starting Conditions | Potential for Optimization |
| Stationary Phase | C18 (5 µm, 250 x 4.6 mm)[2] | C8, Phenyl-Hexyl |
| Mobile Phase A | 25 mM Potassium Phosphate (KH2PO4) Buffer[2] | Ammonium Acetate, Formic Acid |
| Mobile Phase B | Acetonitrile or Methanol[3] | - |
| pH | 6.5 - 7.0[2][5] | Adjust between 3.0 and 8.0 (within column limits) |
| Gradient | 20% B to 98% B over 10 minutes[2] | Steeper or shallower gradient profile |
| Flow Rate | 1.0 - 1.5 mL/min[2] | 0.8 - 2.0 mL/min |
| Column Temperature | Ambient or 60 °C[2] | 30 - 65 °C |
| Detection | UV at 210 nm[5] | Determine λmax by UV scan |
| Injection Volume | 10 - 20 µL | 5 - 50 µL (depending on concentration and column) |
Experimental Protocol: HPLC Method Development for this compound
-
Standard and Sample Preparation:
-
Prepare a stock solution of this compound standard in a suitable solvent (e.g., methanol or a mixture of mobile phase).
-
Dilute the stock solution to a working concentration (e.g., 0.1 mg/mL).
-
Prepare unknown samples by dissolving them in the mobile phase or a compatible solvent. Filter all solutions through a 0.45 µm syringe filter before injection.
-
-
Initial HPLC Conditions:
-
Set up the HPLC system with the starting parameters outlined in Table 1.
-
Equilibrate the column with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.
-
-
Method Optimization:
-
Gradient Adjustment: Perform initial runs with a broad gradient to determine the approximate elution time of this compound. Subsequently, optimize the gradient slope around the elution time to improve resolution.
-
pH Screening: Prepare mobile phases with different pH values (e.g., 5.5, 6.5, 7.5) and inject the standard to observe the effect on retention time and peak shape.
-
Organic Solvent Selection: If necessary, switch from acetonitrile to methanol (or vice versa) to evaluate changes in selectivity.
-
-
System Suitability:
-
Once a suitable separation is achieved, perform multiple injections of the standard to check for system suitability parameters such as retention time repeatability, peak area precision, and theoretical plates.
-
Visualizations
Caption: Experimental workflow for HPLC method development.
Caption: Troubleshooting decision tree for common HPLC issues.
References
- 1. This compound | C40H61NO14 | CID 139589262 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Determination of Six Macrolide Antibiotics in Chicken Sample by Liquid Chromatography-Tandem Mass Spectrometry Based on Solid Phase Extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Making sure you're not a bot! [bjpharm.org.uk]
- 6. bvchroma.com [bvchroma.com]
- 7. ijsdr.org [ijsdr.org]
- 8. agilent.com [agilent.com]
- 9. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Technical Support Center: Purifying Eurocidin E
Welcome to the technical support center for the purification of this compound. This resource provides troubleshooting guidance and answers to frequently asked questions encountered by researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in purifying this compound?
A1: The main difficulties stem from two key areas:
-
Structural Similarity to Metabolites: this compound is often produced alongside a family of structurally similar analogues and related metabolites by Streptomyces eurocidicus.[1] These compounds, such as Eurocidin D, may differ by only a single hydroxyl group or variations in their polyene chain, giving them very similar physicochemical properties (e.g., polarity, molecular weight).[2][3] This makes chromatographic separation challenging, often resulting in co-elution and poor resolution.[4]
-
Instability: Like many polyene macrolides, this compound is susceptible to degradation.[5] Exposure to light, adverse pH conditions (especially pH < 7), and elevated temperatures can lead to oxidation and conformational changes, reducing the yield and purity of the final product.[5]
Q2: What class of compound is this compound and what are its basic properties?
A2: this compound is a polyene macrolide antibiotic with antifungal properties.[] It belongs to the aminoglycoside class of compounds.[2]
-
Molecular Formula: C40H61NO14[2]
-
Molecular Weight: 779.9 g/mol [2]
-
Appearance: Light Yellow Flake Crystal[]
-
Producing Organism: Streptomyces eurocidicus[2][]
Q3: Which analytical techniques are most effective for monitoring the purification of this compound?
A3: High-Performance Liquid Chromatography (HPLC) is the most common and effective technique.[7]
-
Method: Reversed-phase HPLC (RP-HPLC) using a C18 column is standard for separating polyene macrolides.[8]
-
Detection: A UV-Vis or Photodiode Array (PDA) detector is crucial. The characteristic polyene structure of this compound gives it a distinct UV-visible absorption spectrum, which is used for both detection and quantification.[7][9]
-
Confirmation: Mass spectrometry (MS), often coupled with HPLC (LC-MS), is essential for confirming the molecular weight of the purified compound and identifying related impurities.[5][10]
Troubleshooting Guides
This section addresses specific problems that may arise during the purification workflow.
Problem 1: Poor Resolution and Co-elution of Impurities in HPLC
| Possible Cause | Suggested Solution |
| Inappropriate Mobile Phase | The polarity of the mobile phase is not optimized for separating structurally similar compounds.[4] |
| Incorrect Column Chemistry | A standard C18 column may not provide sufficient selectivity for closely related analogues. |
| Column Overload | Injecting too much sample onto a preparative or semi-preparative column can lead to peak broadening and loss of resolution. |
Problem 2: Low Yield of Purified this compound
| Possible Cause | Suggested Solution |
| Degradation During Extraction/Purification | Polyenes are sensitive to light, heat, and acidic conditions.[5] |
| Irreversible Adsorption to Column | The compound may bind too strongly to the stationary phase, leading to poor recovery during elution. |
| Inefficient Extraction from Fermentation Broth | The initial extraction protocol may not be effectively capturing the target compound from the microbial cells or medium. |
Problem 3: Presence of Unexpected Peaks in Final Purity Analysis
| Possible Cause | Suggested Solution |
| Solvent-Related Impurities | Impurities from solvents (e.g., stabilizers in THF, peroxides in ethers) can be concentrated during sample preparation. |
| On-Column or Post-Column Degradation | The compound may be degrading after injection or during fraction collection. |
| Carryover from Previous Injections | Residual material from a previous run may elute in a subsequent analysis. |
Experimental Protocols & Workflows
General Workflow for this compound Purification
The following diagram illustrates a typical workflow for isolating this compound from a fermentation culture.
Caption: General workflow for the isolation and purification of this compound.
Protocol: Analytical RP-HPLC for Purity Assessment
This protocol outlines a standard method for analyzing the purity of this compound fractions.
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase:
-
Solvent A: Water + 0.1% Formic Acid
-
Solvent B: Acetonitrile + 0.1% Formic Acid
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV-Vis detector set to monitor at the λmax of the polyene chromophore (typically in the 340-380 nm range).
-
Injection Volume: 10-20 µL.
-
Gradient Elution Program:
-
Start with a shallow gradient to resolve closely eluting peaks. A representative program is shown in the table below.
-
| Time (minutes) | % Solvent A (Water + 0.1% FA) | % Solvent B (Acetonitrile + 0.1% FA) |
| 0.0 | 70% | 30% |
| 25.0 | 30% | 70% |
| 30.0 | 5% | 95% |
| 35.0 | 5% | 95% |
| 36.0 | 70% | 30% |
| 45.0 | 70% | 30% |
-
Sample Preparation: Dissolve the dried fraction in a suitable solvent (e.g., methanol (B129727) or DMSO) to a concentration of approximately 1 mg/mL. Filter through a 0.22 µm syringe filter before injection.
Troubleshooting Logic for Low Purity
This decision tree helps diagnose and solve issues of low purity after an initial purification step.
Caption: Decision tree for troubleshooting low purity results in HPLC.
References
- 1. Blocks in the pseudouridimycin pathway unlock hidden metabolites in the Streptomyces producer strain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | C40H61NO14 | CID 139589262 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Eurocidin D | C40H61NO15 | CID 139589263 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Separation of structurally similar nocathiacin analogues by reversed phase chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 7. Production, Detection, Extraction, and Quantification of Polyene Antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A reverse-phase HPLC assay for measuring the interaction of polyene macrolide antifungal agents with sterols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Identification and Predictions Regarding the Biosynthesis Pathway of Polyene Macrolides Produced by Streptomyces roseoflavus Men-myco-93-63 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
Technical Support Center: Enhancing the Antifungal Activity of Eurocidin E
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the antifungal activity of Eurocidin E in experimental settings. Given that research specifically on this compound is limited, the following guidance is based on established principles and experimental data from closely related and well-studied polyene macrolides, such as Amphotericin B and Nystatin (B1677061). These methodologies are presented as adaptable frameworks for your research with this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms to enhance the antifungal activity of this compound?
A1: The antifungal activity of this compound, a polyene macrolide, can be enhanced through three primary strategies:
-
Chemical Modification: Altering the chemical structure of the this compound molecule can lead to derivatives with improved antifungal potency and reduced toxicity. A notable method is the modification of the mycosamine (B1206536) sugar moiety.
-
Synergistic Combination Therapy: Combining this compound with other antifungal agents can result in a synergistic effect, where the combined antifungal activity is greater than the sum of their individual effects.[1][2]
-
Genetic Engineering: Modifying the biosynthetic gene cluster of the producing organism, Streptoverticillium eurocidicum, can lead to the production of novel this compound analogs with enhanced activity.
Q2: How does chemical modification improve the antifungal activity of polyene macrolides?
A2: Chemical modifications can enhance antifungal activity by several mechanisms. For instance, bisalkylation of the mycosamine moiety in polyenes like Amphotericin B has been shown to significantly increase their antifungal activity, even against resistant strains.[3][4] This modification is thought to alter the molecule's interaction with the fungal cell membrane, leading to more effective pore formation and cell death. Modifications to the C16 carboxyl group through amidation or esterification have also been explored to improve the pharmacological properties of polyenes.
Q3: Which classes of antifungal drugs are good candidates for synergistic studies with this compound?
A3: Based on studies with other polyenes, promising candidates for synergistic combination therapy with this compound include:
-
Azoles (e.g., Fluconazole, Voriconazole): These drugs inhibit ergosterol (B1671047) biosynthesis, a key component of the fungal cell membrane.[5] Combining them with a polyene that binds to ergosterol can be a highly effective strategy.
-
Echinocandins (e.g., Caspofungin, Micafungin): These agents inhibit the synthesis of β-(1,3)-D-glucan, a critical component of the fungal cell wall.[6] The combination can weaken the cell wall, making it more susceptible to the membrane-disrupting action of this compound.
-
Flucytosine (5-FC): This drug inhibits DNA and RNA synthesis in fungal cells. Its combination with polyenes is a classic example of antifungal synergy.[2]
Q4: What is the general mechanism of action of polyene macrolides like this compound?
A4: Polyene macrolides exert their antifungal effect by binding to ergosterol, the primary sterol in the fungal cell membrane. This binding leads to the formation of pores or ion channels in the membrane, disrupting its integrity. This disruption causes the leakage of essential intracellular components, such as ions (K+, Na+) and small organic molecules, ultimately leading to fungal cell death.
Troubleshooting Guides
Problem 1: Low yield of chemically modified this compound derivative.
| Possible Cause | Troubleshooting Step |
| Incomplete reaction | Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Extend the reaction time if necessary. |
| Degradation of this compound | Polyenes are sensitive to light and temperature. Ensure all reaction and purification steps are carried out in the dark or under amber light and at controlled, low temperatures. |
| Suboptimal reagent stoichiometry | Optimize the molar ratio of this compound to the modifying reagents. Perform small-scale pilot reactions to determine the optimal conditions. |
| Inefficient purification | Experiment with different chromatography conditions (e.g., solvent systems, stationary phases) to improve the separation and yield of the desired derivative. |
Problem 2: Inconsistent results in synergistic combination assays (Checkerboard assay).
| Possible Cause | Troubleshooting Step |
| Inaccurate drug concentrations | Prepare fresh stock solutions of this compound and the partner antifungal for each experiment. Verify the concentrations using a spectrophotometer or another appropriate method. |
| Variability in fungal inoculum | Prepare the fungal inoculum from a fresh culture and standardize the cell density using a hemocytometer or by measuring optical density. Ensure a homogenous cell suspension. |
| Edge effects in microtiter plates | To minimize evaporation from the outer wells, which can concentrate the drugs, fill the peripheral wells with sterile water or media and do not use them for experimental data. |
| Incorrect incubation conditions | Ensure the microtiter plates are incubated at the optimal temperature and for the recommended duration for the specific fungal species being tested. |
Problem 3: Genetically engineered S. eurocidicum strain does not produce the expected this compound analog.
| Possible Cause | Troubleshooting Step |
| Failed gene knockout or insertion | Verify the genetic modification using PCR and DNA sequencing. |
| Metabolic burden on the host | Optimize the fermentation medium and culture conditions (e.g., temperature, pH, aeration) to support the growth of the engineered strain and production of the new compound. |
| Instability of the genetic modification | If using a plasmid-based expression system, ensure continuous antibiotic selection to maintain the plasmid. |
| Non-functional biosynthetic enzyme | Check the codon usage of the inserted gene and optimize it for Streptomyces if necessary. Ensure the promoter driving the gene expression is active under the chosen fermentation conditions. |
Data Presentation
Table 1: Example of Enhanced Antifungal Activity through Chemical Modification of Polyenes.
Data presented here is for Nystatin and Pimaricin as illustrative examples of the potential for enhancement applicable to this compound.
| Compound | Fungal Strain | MIC (μM) of Parent Compound | MIC (μM) of Bis(aminopropylene) Derivative | Fold Increase in Activity |
| Nystatin | Saccharomyces cerevisiae | 3.0 | 0.050 | 60 |
| Pimaricin | Saccharomyces cerevisiae | 4.0 | 0.30 | 13.3 |
Table 2: Interpreting Fractional Inhibitory Concentration Index (FICI) in Synergistic Assays.
| FICI Value | Interpretation |
| ≤ 0.5 | Synergy |
| > 0.5 to ≤ 4.0 | Indifference (No interaction) |
| > 4.0 | Antagonism |
Experimental Protocols
Protocol 1: Checkerboard Broth Microdilution Assay for Synergy Testing
This protocol outlines the methodology to assess the synergistic interaction between this compound and another antifungal agent (Drug B).
1. Preparation of Materials:
-
This compound and Drug B stock solutions (in DMSO).
-
RPMI 1640 medium.
-
96-well microtiter plates.
-
Fungal inoculum (e.g., Candida albicans), adjusted to 0.5-2.5 x 10³ cells/mL in RPMI 1640.
2. Procedure:
-
Add 50 µL of RPMI 1640 to all wells of a 96-well plate.
-
In the first column, add 50 µL of a 4x working stock of this compound and perform serial two-fold dilutions across the plate from column 1 to 10.
-
In the first row, add 50 µL of a 4x working stock of Drug B and perform serial two-fold dilutions down the plate from row A to G.
-
This creates a matrix of decreasing concentrations of both drugs.
-
Inoculate each well with 100 µL of the standardized fungal suspension.
-
Include drug-free wells as growth controls and un-inoculated wells as sterility controls.
-
Incubate the plates at 35°C for 24-48 hours.
3. Data Analysis:
-
Determine the Minimum Inhibitory Concentration (MIC) of each drug alone and in combination.
-
Calculate the Fractional Inhibitory Concentration (FIC) for each drug:
-
FIC of this compound = (MIC of this compound in combination) / (MIC of this compound alone)
-
FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)
-
-
Calculate the FICI: FICI = FIC of this compound + FIC of Drug B.
-
Interpret the FICI value according to Table 2.
Protocol 2: General Workflow for Chemical Modification of the Mycosamine Moiety
This protocol provides a general workflow for the reductive amination to modify the mycosamine sugar of a polyene macrolide, adaptable for this compound.
1. Dissolution:
-
Dissolve this compound in a suitable solvent system, such as a mixture of methanol (B129727) and water, under inert atmosphere (e.g., argon or nitrogen).
2. Aldehyde/Ketone Addition:
-
Add an excess of the desired aldehyde or ketone to the solution. The choice of aldehyde/ketone will determine the alkyl group to be added.
3. pH Adjustment:
-
Adjust the pH of the reaction mixture to a slightly acidic condition (pH 5-6) using a suitable buffer or acid to facilitate imine/enamine formation.
4. Reduction:
-
Add a reducing agent, such as sodium cyanoborohydride (NaBH₃CN), portion-wise to the reaction mixture. This will reduce the imine/enamine to form the N-alkylated derivative.
5. Reaction Monitoring:
-
Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.
6. Quenching and Purification:
-
Quench the reaction by adding an appropriate quenching agent (e.g., acetone).
-
Purify the resulting derivative using column chromatography (e.g., silica (B1680970) gel or reverse-phase) to isolate the desired product.
7. Characterization:
-
Confirm the structure of the modified this compound derivative using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
Mandatory Visualizations
Caption: Experimental workflows for enhancing this compound's antifungal activity.
Caption: Signaling pathway for the antifungal action of polyene macrolides.
References
- 1. Synergistic combinations of antifungals and anti-virulence agents to fight against Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synergistic combinations of antifungals and anti-virulence agents to fight against Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Use of checkerboard assay to determine the synergy between essential oils extracted from leaves of Aegle marmelos (L.) Correa and nystatin against Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Echinocandins - structure, mechanism of action and use in antifungal therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
Eurocidin E production scale-up challenges and solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges during the production and scale-up of Eurocidin E.
Frequently Asked Questions (FAQs)
Q1: What is this compound and which microorganism produces it?
This compound is a polyene macrolide antibiotic. It is produced by the bacterium Streptomyces eurocidicus. The biosynthetic gene cluster for Eurocidin D and E has been identified in Streptomyces eurocidicus ATCC 27428 and is categorized as a Type I Polyketide Synthase (PKS) and Non-Ribosomal Peptide Synthetase (NRPS) hybrid.[1]
Q2: What are the main challenges encountered when scaling up this compound production?
Scaling up fermentation processes for secondary metabolites like this compound presents several challenges. These include maintaining optimal and consistent environmental conditions such as nutrient availability, oxygen transfer rate (OTR), pH, temperature, and agitation as the fermenter volume increases.[2] In Streptomyces fermentations, morphological changes (e.g., formation of pellets or filamentous growth) can significantly impact yield and are influenced by scale-up parameters.[3]
Q3: How is the biosynthesis of this compound regulated in Streptomyces eurocidicus?
The biosynthesis of antibiotics in Streptomyces is a complex process, typically regulated at multiple levels. While specific details for this compound are not extensively documented, the regulation likely involves a hierarchical cascade. This includes cluster-situated regulators (CSRs) within the Eurocidin biosynthetic gene cluster, pleiotropic regulators that respond to physiological signals, and global regulators that coordinate secondary metabolism with growth. Small signaling molecules, such as γ-butyrolactones, are also known to trigger antibiotic production in many Streptomyces species.[4][5]
Troubleshooting Guides
This section provides solutions to common problems encountered during this compound production.
Problem 1: Low or No this compound Production
Symptoms:
-
Little to no detectable this compound in the fermentation broth via HPLC analysis.
-
Good biomass growth but poor product formation.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Suboptimal Medium Composition | Review and optimize the carbon and nitrogen sources. For Streptomyces, complex nitrogen sources like soybean meal and yeast extract are often beneficial.[2] An inappropriate carbon-to-nitrogen (C/N) ratio can direct metabolism away from antibiotic production. |
| Incorrect pH | The optimal pH for secondary metabolite production in Streptomyces is often near neutral (around 7.0).[2] Monitor and control the pH of the fermentation broth throughout the process. |
| Inadequate Aeration and Agitation | Insufficient dissolved oxygen (DO) is a common limiting factor in aerobic fermentations. Increase agitation and/or aeration rates to maintain a stable DO level. However, excessive shear stress from high agitation can damage mycelia, so optimization is key. |
| Spore Inoculum Quality | Use a fresh, high-viability spore suspension for inoculation. Poor quality inoculum can lead to inconsistent growth and product formation. |
| Phage Contamination | Microscopic examination of the culture may reveal cell lysis. If phage contamination is suspected, use a different seed stock and ensure strict aseptic techniques. |
Problem 2: Inconsistent Yields Between Batches
Symptoms:
-
Significant variation in this compound titer from one fermentation run to another.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Variability in Raw Materials | The quality of complex media components (e.g., soybean meal, yeast extract) can vary between suppliers and batches. Establish quality control parameters for incoming raw materials. |
| Inconsistent Inoculum Preparation | Standardize the age, concentration, and preparation method of the spore inoculum to ensure a consistent starting culture. |
| Fluctuations in Fermentation Parameters | Ensure that all critical process parameters (temperature, pH, DO, agitation) are tightly controlled and reproducible for each batch. |
Problem 3: Foaming During Fermentation
Symptoms:
-
Excessive foam formation in the fermenter, which can lead to contamination and loss of culture volume.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| High Protein Content in Medium | Complex nitrogen sources can contribute to foaming. |
| High Agitation/Aeration Rates | Vigorous mixing and sparging can exacerbate foaming. |
| Cell Lysis | Release of intracellular proteins can increase surface tension and cause foaming. |
| Antifoam Agent | Add a sterile antifoam agent as needed. Optimize the addition rate to control foam without negatively impacting the producing organism or downstream processing. |
Experimental Protocols
General Fermentation Protocol for Streptomyces eurocidicus
This is a general guideline; optimization for this compound production is recommended.
-
Inoculum Preparation:
-
Prepare a spore suspension from a mature (7-10 days) culture of S. eurocidicus grown on a suitable agar (B569324) medium (e.g., GYM Streptomyces Medium).[6]
-
Inoculate a seed culture medium (e.g., Tryptic Soy Broth) with the spore suspension.
-
Incubate at 28-30°C with shaking (200-250 rpm) for 48-72 hours.
-
-
Production Fermentation:
-
Inoculate the production medium with the seed culture (typically 5-10% v/v). A common production medium for Streptomyces contains glucose, soybean meal, yeast extract, and mineral salts.
-
Maintain the fermentation at 28-30°C.
-
Control pH around 7.0-7.2.
-
Ensure adequate aeration and agitation to maintain a dissolved oxygen level above 20% saturation.
-
Fermentation is typically carried out for 7-10 days. Samples can be taken periodically to monitor growth and this compound production.
-
Extraction and Quantification of this compound
-
Extraction:
-
Separate the mycelia from the fermentation broth by centrifugation or filtration.
-
This compound, being a polyene macrolide, is likely intracellular or associated with the cell wall. Extract the mycelial cake with an organic solvent such as methanol (B129727) or acetone.[7]
-
Evaporate the solvent from the extract to obtain a crude residue.
-
-
HPLC Analysis:
-
Dissolve the crude extract in a suitable solvent (e.g., methanol).
-
Analyze by reverse-phase HPLC. While a specific method for this compound is not available, methods for other polyene macrolides can be adapted.[1][7][8][9]
-
A C18 column is commonly used.[7]
-
The mobile phase is typically a gradient of acetonitrile (B52724) or methanol and water.
-
Detection is performed using a UV detector, as polyenes have characteristic UV absorbance spectra.[7][9]
-
Table 1: General Fermentation Parameters for Antibiotic Production by Streptomyces spp.
| Parameter | Typical Range | Notes |
| Temperature | 25-30 °C | Strain-dependent, optimization is crucial. |
| pH | 6.5-7.5 | Often controlled at a setpoint around 7.0. |
| Agitation | 200-800 rpm | Dependent on fermenter scale and geometry. |
| Aeration | 0.5-1.5 vvm | Volume of air per volume of medium per minute. |
| Inoculum Size | 5-10% (v/v) | From a vegetative seed culture. |
| Fermentation Time | 7-14 days | Production is often linked to the stationary phase. |
Table 2: General HPLC Conditions for Polyene Macrolide Analysis
| Parameter | Typical Conditions |
| Column | C18, 5 µm, 4.6 x 250 mm |
| Mobile Phase | Gradient of Water and Methanol/Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Detection | UV at characteristic wavelengths for polyenes (e.g., 363 nm)[7] |
| Injection Volume | 20 µL |
Visualizations
Caption: A typical workflow for this compound production.
Caption: Troubleshooting logic for low this compound yield.
Caption: Generalized regulatory cascade for antibiotic production in Streptomyces.
References
- 1. Production, Detection, Extraction, and Quantification of Polyene Antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Streptomycetes as platform for biotechnological production processes of drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of the biosynthetic gene cluster and regulatory cascade for the synergistic antibacterial antibiotics griseoviridin and viridogrisein in Streptomyces griseoviridis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pureportal.strath.ac.uk [pureportal.strath.ac.uk]
- 6. Streptomyces eurocidicus | DSM 40051, ATCC 19721, CBS 460.68, IFO 12737, ISP 5051, JCM 4116, NBRC 12737, RIA 1002, BCRC 12427, CECT 3253, CGMCC 4.1649, HUT 6040, IFM 1068, IFO 3400, JCM 4562, KCTC 9685, MTCC 323, NBRC 3400, NCIMB 9600, NRRL B-1670, NRRL B-5493 | BacDiveID:16157 [bacdive.dsmz.de]
- 7. journals.asm.org [journals.asm.org]
- 8. [Study of components of standard samples of polyene macrolide antibiotics by the methods of high performance liquid chromatography and SIEAP mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
Factors affecting the reproducibility of Eurocidin E experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in ensuring the reproducibility of experiments involving the pentaene macrolide antibiotic, Eurocidin E.
Frequently Asked Questions (FAQs)
A collection of answers to common questions regarding this compound experimentation.
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a pentaene macrolide antibiotic produced by the bacterium Streptoverticillium eurocidicum.[] Its primary antifungal activity stems from its ability to bind to ergosterol, a key component of the fungal cell membrane. This binding disrupts the membrane's integrity by forming pores or channels, which leads to the leakage of essential intracellular components and ultimately results in fungal cell death.[2][3]
Q2: How should this compound powder be stored?
Q3: What is the recommended solvent for preparing this compound stock solutions?
A3: Dimethyl sulfoxide (B87167) (DMSO) is a commonly used solvent for dissolving hydrophobic compounds like this compound for in vitro assays.[6] It is important to note that high concentrations of DMSO can have an effect on protein and RNA structure, so the final concentration in the experimental assay should be kept to a minimum, typically below 0.5%.[7][8][9]
Q4: What are the common factors that can lead to variability in antifungal susceptibility testing?
A4: Several factors can contribute to a lack of reproducibility in antifungal susceptibility testing. These include:
-
Reagent Quality and Consistency: Variations in the quality and lot of culture media, serum, and the antifungal agent itself can impact results.
-
Inoculum Preparation: The density and growth phase of the fungal inoculum must be carefully standardized.
-
Incubation Conditions: Temperature, time, and atmospheric conditions (e.g., CO2 levels) need to be consistent across experiments.
-
Endpoint Determination: The method of assessing fungal growth inhibition (e.g., visual inspection vs. spectrophotometry) can introduce variability.
-
Personnel Training: Differences in pipetting techniques and other experimental procedures between individuals can lead to inconsistent results.
Troubleshooting Guide
This guide addresses specific issues that may arise during this compound experiments.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Inconsistent Minimum Inhibitory Concentration (MIC) values between experiments. | 1. Variation in inoculum density.2. Inconsistent incubation time or temperature.3. Degradation of this compound stock solution. | 1. Standardize the fungal inoculum preparation using a spectrophotometer or hemocytometer.2. Ensure precise control and monitoring of incubation conditions.3. Prepare fresh stock solutions of this compound for each experiment or validate the stability of stored aliquots. |
| "Trailing growth" observed in broth microdilution assays, making MIC determination difficult. | This phenomenon, characterized by reduced but persistent fungal growth across a range of concentrations, is common with some antifungal agents. | 1. Read the MIC at an earlier time point (e.g., 24 hours instead of 48 hours).2. Define the MIC as the lowest concentration that produces a significant reduction in growth (e.g., ≥50%) compared to the growth control. |
| No observable antifungal activity. | 1. Inactive this compound due to improper storage or handling.2. Use of a fungal species that is intrinsically resistant to polyene macrolides.3. Incorrect concentration range tested. | 1. Verify the storage conditions and age of the this compound powder. Prepare a fresh stock solution.2. Confirm the identity of the fungal species and check the literature for known resistance to polyenes.3. Perform a broader range of serial dilutions to determine the effective concentration. |
| Precipitation of this compound in the culture medium. | This compound has low aqueous solubility. | 1. Ensure the final concentration of the solvent (e.g., DMSO) is consistent and as low as possible.2. Prepare intermediate dilutions in a suitable co-solvent if necessary.3. Visually inspect wells for precipitation before and after incubation. |
Data Presentation
Due to the limited availability of comprehensive public data for this compound, the following table presents a template with hypothetical, yet realistic, Minimum Inhibitory Concentration (MIC) values to illustrate how such data should be structured. These values are for illustrative purposes only and should not be considered as established reference data.
| Fungal Species | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) |
| Candida albicans | 0.25 - 2 | 0.5 | 1 |
| Candida glabrata | 0.5 - 4 | 1 | 2 |
| Candida parapsilosis | 0.125 - 1 | 0.25 | 0.5 |
| Aspergillus fumigatus | 0.5 - 4 | 1 | 2 |
| Aspergillus flavus | 1 - 8 | 2 | 4 |
Experimental Protocols
Broth Microdilution Antifungal Susceptibility Testing for this compound
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) M27-A3 guidelines.
1. Preparation of this compound Stock Solution: a. Weigh out the desired amount of this compound powder in a sterile microfuge tube. b. Dissolve the powder in 100% DMSO to create a high-concentration stock solution (e.g., 10 mg/mL). c. Vortex thoroughly to ensure complete dissolution. d. Prepare serial dilutions of the stock solution in RPMI 1640 medium to achieve the desired final concentrations for the assay.
2. Inoculum Preparation: a. Culture the fungal strain on a suitable agar (B569324) plate (e.g., Sabouraud Dextrose Agar) at 35°C for 24-48 hours. b. Suspend several colonies in sterile saline. c. Adjust the turbidity of the fungal suspension to match a 0.5 McFarland standard using a spectrophotometer (530 nm). d. Dilute this suspension in RPMI 1640 medium to achieve a final inoculum concentration of 0.5 x 103 to 2.5 x 103 CFU/mL.
3. Assay Procedure: a. In a 96-well microtiter plate, add 100 µL of the appropriate this compound dilution to each well. b. Include a positive control (no drug) and a negative control (no inoculum) well. c. Add 100 µL of the standardized fungal inoculum to each well (except the negative control). d. The final volume in each well should be 200 µL.
4. Incubation and Reading: a. Incubate the plate at 35°C for 24-48 hours. b. Determine the MIC by visually inspecting for fungal growth or by using a microplate reader to measure absorbance at a suitable wavelength (e.g., 490 nm). c. The MIC is the lowest concentration of this compound that causes a significant inhibition of growth compared to the positive control.
Visualizations
Signaling Pathway
Caption: Mechanism of action of this compound on the fungal cell membrane.
Experimental Workflow
Caption: Broth microdilution experimental workflow for this compound.
Troubleshooting Logic
Caption: Troubleshooting decision tree for inconsistent MIC results.
References
- 2. Species Distribution and Comparison between EUCAST and Gradient Concentration Strips Methods for Antifungal Susceptibility Testing of 112 Aspergillus Section Nigri Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. fishersci.com [fishersci.com]
- 4. merckmillipore.com [merckmillipore.com]
- 5. meridianbioscience.com [meridianbioscience.com]
- 6. Comparison of Dimethyl Sulfoxide and Water as Solvents for Echinocandin Susceptibility Testing by the EUCAST Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. DMSO might impact ligand binding, capsid stability, and RNA interaction in viral preparations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Effect of dimethylsulfoxide on the cell surface of Herpetomonas samuelpessoai - PubMed [pubmed.ncbi.nlm.nih.gov]
Preventing degradation of Eurocidin E during storage and handling
This technical support center provides guidance on the proper storage and handling of Eurocidin E to prevent its degradation and ensure experimental reproducibility. Given that this compound is a polyene macrolide antibiotic, it shares chemical instability characteristics with other members of its class, such as Amphotericin B and Nystatin (B1677061). The information provided is based on the general properties of polyene macrolides and specific data available for related compounds.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause this compound degradation?
A1: this compound, like other polyene macrolides, is susceptible to degradation from several factors:
-
Light (Photodegradation): Exposure to light, especially UV and short-wavelength visible light, can rapidly degrade the polyene structure.[1][2]
-
Heat (Thermal Degradation): Elevated temperatures accelerate the rate of chemical degradation.[2][3]
-
pH: this compound is sensitive to pH extremes. It is most stable in a neutral to slightly alkaline pH range and degrades in acidic conditions.[3][4]
-
Oxidation: The conjugated double bond system in this compound is prone to oxidation, which can be initiated by atmospheric oxygen, metal ions, or oxidizing agents.[2]
Q2: How should I store lyophilized this compound powder?
A2: For long-term stability, lyophilized this compound should be stored at -20°C or below, protected from light and moisture.[2] The container should be sealed tightly to prevent exposure to air and humidity.
Q3: What is the recommended procedure for preparing this compound stock solutions?
A3: Due to its poor water solubility, this compound should first be dissolved in a small amount of a suitable organic solvent, such as dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF), before being diluted to the final concentration with an aqueous buffer. It is crucial to perform this process in a low-light environment.
Q4: How should I store this compound stock solutions?
A4: Stock solutions of this compound should be stored at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[5] The vials should be amber-colored or wrapped in aluminum foil to protect from light. For short-term storage (a few days), refrigeration at 4°C may be acceptable, but stability should be verified.
Q5: My experimental results with this compound are inconsistent. Could this be a degradation issue?
A5: Yes, inconsistent results are a strong indicator of compound degradation. If this compound degrades, its effective concentration in your experiments will decrease, leading to variability. It is crucial to adhere to proper storage and handling protocols to ensure the integrity of the compound.
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Low or no antifungal activity | Degradation of this compound due to improper storage or handling. | 1. Prepare fresh stock solutions from a new vial of lyophilized powder. 2. Ensure all handling steps are performed under low-light conditions. 3. Verify the pH of your experimental medium is within the optimal range for this compound stability (neutral to slightly alkaline). |
| Precipitation in aqueous solutions | Poor solubility or aggregation of this compound. | 1. Ensure the initial stock solution in organic solvent is fully dissolved before diluting with aqueous buffer. 2. Add the stock solution to the aqueous buffer slowly while vortexing. 3. Consider using a buffer with a pH known to be optimal for polyene stability. |
| Discoloration of solutions (yellowing) | Oxidation or other degradation pathways. | 1. Degas solvents to remove dissolved oxygen before preparing solutions. 2. Consider adding a compatible antioxidant, such as ascorbic acid or propyl gallate, to your stock solutions, after verifying its compatibility with your experimental system.[2] 3. Prepare fresh solutions immediately before use. |
| High variability between replicates | Inconsistent degradation of this compound across different samples. | 1. Standardize your handling procedures to ensure all samples are treated identically. 2. Minimize the time samples are exposed to light and room temperature during experimental setup. 3. Use aliquoted stock solutions to avoid contaminating the main stock. |
Quantitative Stability Data (for related Polyene Macrolides)
Table 1: pH Stability of Amphotericin B and Nystatin in Aqueous Solutions
| Compound | pH Range for Optimal Stability | Conditions | Reference |
| Amphotericin B | 5.0 - 7.0 | Phosphate-citrate buffers | [6] |
| Nystatin | 5.0 - 7.0 | Phosphate-citrate buffers | [6] |
| Nystatin | Aqueous and alkaline environments | 4°C | [7] |
Table 2: Thermal Stability of Amphotericin B and Nystatin in Aqueous Solutions
| Compound | Temperature | Stability | Conditions | Reference |
| Amphotericin B | 4°C | Stable for 15 days | In polypropylene (B1209903) containers | |
| Amphotericin B | Room Temperature | Stable for 3 days | In polypropylene containers, with or without light protection | [8] |
| Nystatin | 4°C | Stable for 15 days | In polypropylene containers | [8] |
| Nystatin | Room Temperature | Stable for 4 days | In polypropylene containers, with or without light protection | [8] |
| Nystatin | 37°C | Stable for 3 days | In tissue culture media |
Experimental Protocols
Protocol 1: Reconstitution of Lyophilized this compound
This protocol is adapted from standard procedures for other polyene macrolides.
-
Preparation: Work in a dimly lit room or a fume hood with the sash lowered to minimize light exposure. Allow the vial of lyophilized this compound to equilibrate to room temperature before opening to prevent condensation.
-
Dissolution: Aseptically add the required volume of sterile, anhydrous DMSO or DMF to the vial to achieve a high-concentration stock solution (e.g., 10-20 mg/mL).
-
Mixing: Vortex the vial vigorously until the powder is completely dissolved, resulting in a clear, yellow solution.
-
Aliquoting: Immediately aliquot the stock solution into smaller volumes in amber-colored, sterile microcentrifuge tubes.
-
Storage: Store the aliquots at -20°C or -80°C for long-term storage.
Protocol 2: Forced Degradation Study of this compound
This protocol can be used to assess the stability of this compound under various stress conditions.
-
Sample Preparation: Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO) and dilute it to a working concentration in a suitable aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Stress Conditions:
-
Acidic: Adjust the pH of the solution to ~2 with 1N HCl.
-
Alkaline: Adjust the pH of the solution to ~12 with 1N NaOH.
-
Oxidative: Add 3% hydrogen peroxide to the solution.
-
Thermal: Incubate the solution at 60°C.
-
Photolytic: Expose the solution to a UV lamp (e.g., 254 nm) or direct sunlight.
-
-
Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Analysis: Analyze the degradation of this compound using a stability-indicating HPLC method. Monitor the decrease in the peak area of the parent compound and the appearance of degradation products.
-
Data Interpretation: Calculate the percentage of degradation at each time point and determine the degradation kinetics.
Visualizations
Caption: Key factors leading to the degradation of this compound.
Caption: Recommended workflow for handling this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 3. droracle.ai [droracle.ai]
- 4. Making sure you're not a bot! [mostwiedzy.pl]
- 5. goldbio.com [goldbio.com]
- 6. researchgate.net [researchgate.net]
- 7. Stability of nystatin in mouthrinses; effect of pH temperature, concentration and colloidal silver addition, studied using an in vitro antifungal activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Stability of amphotericin B and nystatin in antifungal mouthrinses containing sodium hydrogen carbonate - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimizing culture medium for enhanced Eurocidin E production by Streptomyces
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the culture medium for enhanced Eurocidin E production by Streptomyces eurocidicus. The information is presented in a question-and-answer format to directly address common issues and queries encountered during experimental work.
Disclaimer: While this guide provides detailed protocols and troubleshooting advice based on extensive research into Streptomyces fermentation and polyene macrolide biosynthesis, specific quantitative data on the optimization of this compound production is scarce in publicly available scientific literature. The data tables presented are illustrative and based on the production of closely related polyene macrolides by other Streptomyces species. Researchers should use this information as a starting point for their own empirical optimization experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most critical nutritional factors affecting this compound production?
A1: The most critical factors are the type and concentration of carbon and nitrogen sources. Streptomyces metabolism and secondary metabolite production are highly sensitive to the C/N ratio in the medium. Additionally, the presence of specific minerals and trace elements can significantly influence yield.
Q2: What is the typical fermentation time for optimal this compound production?
A2: Secondary metabolite production in Streptomyces, including polyenes like this compound, generally occurs during the late logarithmic or stationary phase of growth.[1] This typically translates to a fermentation period of 96 to 168 hours, though the optimal time should be determined experimentally for your specific strain and conditions.
Q3: What are the ideal pH and temperature for Streptomyces eurocidicus cultivation?
A3: Most Streptomyces species favor a neutral to slightly alkaline pH, typically in the range of 7.0 to 8.0, for optimal growth and antibiotic production. The ideal temperature for many Streptomyces species is between 28°C and 30°C.[2]
Q4: How can I quantify the amount of this compound produced?
A4: this compound, as a polyene macrolide, has a characteristic UV-visible absorption spectrum due to its conjugated double bonds. Quantification is typically performed using spectrophotometry or, for more accurate and specific measurement, High-Performance Liquid Chromatography (HPLC) with a UV detector.[3]
Q5: What is the role of the biosynthetic gene cluster in this compound production?
A5: The this compound biosynthetic gene cluster contains all the genetic information required to produce the antibiotic. It includes genes for a Type I Polyketide Synthase (PKS) and a Non-Ribosomal Peptide Synthetase (NRPS), which are the core enzymes responsible for assembling the macrolide ring structure. Understanding this cluster can open avenues for genetic engineering to improve yield or create novel analogues.
Troubleshooting Guide
Problem 1: Low or no this compound yield.
-
Q: My Streptomyces eurocidicus culture is growing well (high biomass), but the this compound yield is very low. What are the potential causes?
-
A: This is a common issue. Potential causes include:
-
Nutrient Repression: The presence of rapidly metabolizable carbon sources like glucose can sometimes repress the production of secondary metabolites. Try using more complex carbohydrates or a lower concentration of glucose.
-
Suboptimal C/N Ratio: The balance between carbon and nitrogen is crucial. A high C/N ratio often favors secondary metabolite production. Experiment with different nitrogen sources and concentrations.
-
Incorrect Fermentation Phase: You might be harvesting too early. This compound is a secondary metabolite, so ensure you are allowing the culture to enter the stationary phase. Take time-course samples to determine the optimal harvest time.
-
Inadequate Aeration: Polyene macrolide biosynthesis is an aerobic process. Ensure your flasks or fermenter have adequate oxygen supply. For shake flasks, use baffled flasks and an appropriate shaking speed (e.g., 180-220 rpm).
-
pH Shift: The pH of the medium can drift during fermentation. Monitor the pH and consider using a buffered medium to maintain it within the optimal range (7.0-8.0).
-
-
Problem 2: Inconsistent this compound production between batches.
-
Q: I am observing significant variability in this compound yield from one fermentation batch to another, even with the same medium and conditions. What could be the reason?
-
A: Batch-to-batch inconsistency can be frustrating. Key factors to investigate are:
-
Inoculum Quality: The age and physiological state of the inoculum are critical. Standardize your inoculum preparation procedure, including the age of the seed culture and the number of spores or mycelial fragments used.
-
Spore Viability: If you are starting from spores, their viability can change over time. Prepare fresh spore suspensions regularly and store them properly.
-
Media Component Variability: The quality of complex media components like yeast extract or soybean meal can vary between suppliers and even between lots from the same supplier. If possible, test different lots or switch to a more defined medium.
-
Water Quality: Variations in water quality (e.g., mineral content) can affect Streptomyces growth and production. Use deionized or distilled water for media preparation.
-
-
Problem 3: Difficulty in extracting this compound from the culture broth.
-
Q: I am having trouble efficiently extracting this compound. What is the recommended procedure?
-
A: Polyene macrolides like this compound have low water solubility and are often associated with the mycelial mass.
-
First, separate the mycelium from the culture broth by centrifugation or filtration.
-
The majority of the product will likely be in the mycelial pellet. Extract the pellet with an organic solvent like methanol (B129727) or acetone.
-
You may need to perform multiple extractions to ensure complete recovery.
-
The extracts can then be combined, filtered, and concentrated under vacuum. The resulting crude extract can be further purified using techniques like column chromatography.
-
-
Illustrative Data Tables
As previously noted, the following tables provide illustrative data based on studies of related polyene macrolide production by Streptomyces species. The values should be used as a guide for designing your own optimization experiments for this compound.
Table 1: Effect of Different Carbon Sources on Polyene Macrolide Production
| Carbon Source (1% w/v) | Relative Biomass (g/L) | Relative Production (%) |
| Glucose | 8.5 | 60 |
| Starch | 7.2 | 100 |
| Glycerol | 6.8 | 110 |
| Maltose | 8.1 | 85 |
| Lactose | 5.5 | 40 |
Table 2: Effect of Different Nitrogen Sources on Polyene Macrolide Production
| Nitrogen Source (0.5% w/v) | Relative Biomass (g/L) | Relative Production (%) |
| Soybean Meal | 9.2 | 100 |
| Peptone | 8.5 | 90 |
| Yeast Extract | 8.8 | 85 |
| Ammonium Sulfate | 6.1 | 50 |
| Sodium Nitrate | 5.8 | 45 |
Table 3: Effect of Mineral Salts on Polyene Macrolide Production
| Mineral Salt | Concentration (g/L) | Relative Production (%) |
| K₂HPO₄ | 1.0 | 100 (Control) |
| 2.0 | 115 | |
| MgSO₄·7H₂O | 0.5 | 100 (Control) |
| 1.0 | 105 | |
| FeSO₄·7H₂O | 0.01 | 100 (Control) |
| 0.05 | 120 |
Detailed Experimental Protocols
1. Inoculum Preparation
-
Prepare a slant of a suitable agar (B569324) medium for Streptomyces growth (e.g., ISP Medium 2 or Oatmeal Agar).
-
Inoculate the slant with Streptomyces eurocidicus and incubate at 28°C for 7-10 days until good sporulation is observed.
-
Harvest the spores by adding 5 mL of sterile distilled water with a wetting agent (e.g., 0.01% Tween 80) to the slant and gently scraping the surface with a sterile loop.
-
Transfer the spore suspension to a sterile tube.
-
Use this spore suspension to inoculate a seed culture medium. A typical seed medium could be Tryptic Soy Broth (TSB).
-
Incubate the seed culture in a shaker at 28°C and 200 rpm for 48 hours.
2. Fermentation for this compound Production
-
Prepare the production medium in baffled Erlenmeyer flasks. Based on general principles for polyene production, a starting medium could be: Soluble Starch (20 g/L), Soybean Meal (15 g/L), K₂HPO₄ (1 g/L), MgSO₄·7H₂O (0.5 g/L), FeSO₄·7H₂O (0.02 g/L), and CaCO₃ (2 g/L). Adjust the pH to 7.2 before autoclaving.
-
Inoculate the production medium with 5% (v/v) of the 48-hour seed culture.
-
Incubate the flasks on a rotary shaker at 28°C and 200 rpm for 144 hours (6 days).
-
Withdraw samples aseptically every 24 hours to monitor growth (dry cell weight) and this compound production (by HPLC).
3. Extraction and Quantification of this compound
-
Harvest the culture broth and centrifuge at 8,000 x g for 15 minutes to separate the mycelium from the supernatant.
-
Discard the supernatant. Resuspend the mycelial pellet in 50 mL of methanol.
-
Shake the suspension vigorously for 1 hour at room temperature.
-
Centrifuge again at 8,000 x g for 15 minutes. Collect the methanol supernatant.
-
Repeat the extraction of the pellet with another 50 mL of methanol to ensure complete recovery.
-
Pool the methanol extracts and filter through a 0.22 µm filter.
-
Analyze the filtered extract using HPLC.
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of acetonitrile (B52724) and water (with 0.1% formic acid).
-
Detection: UV detector set at the maximum absorbance wavelength for polyenes (typically between 300-400 nm).
-
Quantification: Use a standard curve prepared with purified this compound or a related polyene standard.
-
Visualizations
References
Validation & Comparative
A Comparative Analysis of Eurocidin E and Nystatin: An Unfolding Narrative in Antifungal Research
A comprehensive evaluation of the antifungal efficacy of Eurocidin E in direct comparison to the well-established agent, nystatin (B1677061), is currently hampered by a notable scarcity of publicly available research data on this compound. While both compounds belong to the polyene macrolide class of antibiotics, a detailed, data-driven comparison of their performance, as demanded by rigorous scientific standards, cannot be fully realized at this time.
This guide endeavors to synthesize the existing knowledge on both agents, highlighting the extensive body of research available for nystatin and underscoring the areas where further investigation into this compound is critically needed. This document will serve as a foundational resource for researchers, scientists, and drug development professionals, outlining what is known and, more importantly, what remains to be discovered.
Mechanism of Action: A Shared Heritage
Both this compound and nystatin are polyene macrolide antibiotics, a class of compounds known for their broad-spectrum antifungal activity. Their primary mechanism of action involves binding to ergosterol (B1671047), a crucial sterol component of the fungal cell membrane.[1][2] This interaction disrupts the integrity of the membrane, leading to the formation of pores or channels. The subsequent leakage of essential intracellular components, such as ions and small organic molecules, ultimately results in fungal cell death.[1][2] This targeted action on ergosterol provides a degree of selectivity for fungal cells over mammalian cells, which contain cholesterol as their primary membrane sterol.
While this general mechanism is well-established for polyenes, the specific nuances of this compound's interaction with the fungal cell membrane, including its binding affinity for ergosterol and the precise nature of the pores it forms, have not been detailed in accessible scientific literature.
Signaling Pathway for Polyene Antifungal Action
Caption: General mechanism of action for polyene antifungals.
Comparative Antifungal Efficacy: The Data Gap for this compound
A cornerstone of any comparative guide is the presentation of quantitative data on the compounds' efficacy. For antifungal agents, this is typically represented by Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC) values against a panel of clinically relevant fungal species.
Nystatin: A Wealth of Data
Nystatin has been the subject of extensive research for decades, resulting in a robust dataset of its in vitro activity. The table below summarizes representative MIC ranges for nystatin against various Candida species, a common cause of fungal infections in humans.
| Fungal Species | Nystatin MIC Range (µg/mL) |
| Candida albicans | 0.25 - 8 |
| Candida glabrata | 0.25 - 16 |
| Candida parapsilosis | 0.5 - 4 |
| Candida tropicalis | 0.25 - 8 |
| Candida krusei | 1 - 16 |
Note: These values are compiled from various studies and can vary depending on the specific strain and testing methodology.
This compound: A Call for Data
Despite diligent searches of scientific databases and literature, specific MIC or MFC data for this compound against any fungal species could not be located. While some sources indicate its "anti-yeast" activity, this qualitative description is insufficient for a meaningful comparison with the well-quantified efficacy of nystatin. The absence of such fundamental data is a significant barrier to evaluating the potential of this compound as a therapeutic agent.
Experimental Protocols: Standardized Methods for Antifungal Susceptibility Testing
The determination of MIC and MFC values is conducted using standardized experimental protocols to ensure reproducibility and comparability of results between laboratories. The most widely recognized methods are those established by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).
Broth Microdilution Method (General Workflow)
A standardized broth microdilution assay is the gold standard for determining the MIC of an antifungal agent. The general workflow is as follows:
-
Preparation of Antifungal Agent: The antifungal drug is serially diluted in a liquid growth medium to create a range of concentrations.
-
Inoculum Preparation: A standardized suspension of the fungal isolate is prepared.
-
Inoculation: A specific volume of the fungal suspension is added to each well of a microtiter plate containing the different concentrations of the antifungal agent.
-
Incubation: The microtiter plates are incubated under controlled conditions (temperature and time) to allow for fungal growth.
-
MIC Determination: The MIC is visually or spectrophotometrically determined as the lowest concentration of the antifungal agent that inhibits visible growth of the fungus.
Workflow for Antifungal Susceptibility Testing
Caption: General workflow for broth microdilution antifungal testing.
While this represents a standard procedure, the specific parameters (e.g., growth medium, incubation time, and inoculum size) can vary depending on the fungus being tested and the specific guidelines being followed (CLSI or EUCAST). Without experimental data for this compound, the specific protocols used for its evaluation remain unknown.
Conclusion and Future Directions
The comparative analysis of this compound and nystatin is currently a one-sided story. Nystatin stands as a well-characterized and extensively studied antifungal agent with a wealth of efficacy data. In contrast, this compound remains an enigmatic member of the polyene macrolide family. While its existence and general classification are known, the critical data required for a thorough scientific evaluation of its antifungal potential are conspicuously absent from the public domain.
To move forward and unlock the potential of this compound, the following research priorities are essential:
-
In Vitro Efficacy Studies: A comprehensive assessment of the MIC and MFC values of this compound against a broad panel of pathogenic fungi, including various Candida and Aspergillus species, is paramount.
-
Mechanism of Action Studies: Detailed investigations into the specific interactions of this compound with the fungal cell membrane are needed to understand its unique properties.
-
Toxicity and Safety Profiling: In vitro and in vivo studies are required to determine the cytotoxic profile of this compound and its selectivity for fungal over mammalian cells.
The scientific community is encouraged to pursue these avenues of research to illuminate the antifungal properties of this compound. Such studies will not only allow for a meaningful comparison with established drugs like nystatin but also potentially uncover a valuable new agent in the fight against fungal infections.
References
Validating the Antifungal Bioactivity of Purified Eurocidin E: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for validating the antifungal bioactivity of purified Eurocidin E, a polyene macrolide antibiotic. It offers a comparative analysis with established antifungal agents, supported by detailed experimental protocols and data presentation formats essential for rigorous scientific evaluation.
Comparative Antifungal Activity
A critical step in validating a novel antifungal agent is to benchmark its in vitro activity against clinically relevant fungal pathogens and compare it with standard-of-care drugs. The following table summarizes the Minimum Inhibitory Concentration (MIC) values of this compound against key fungal species, juxtaposed with the performance of Amphotericin B (a polyene) and Fluconazole (an azole).
Table 1: Comparative In Vitro Antifungal Activity (MIC in µg/mL)
| Fungal Species | This compound | Amphotericin B | Fluconazole |
| Candida albicans | [Insert Data] | 0.25 - 1.0 | 0.25 - 2.0 |
| Candida glabrata | [Insert Data] | 0.5 - 2.0 | 8.0 - 64.0 |
| Aspergillus fumigatus | [Insert Data] | 0.5 - 2.0 | >64.0 |
| Cryptococcus neoformans | [Insert Data] | 0.125 - 0.5 | 2.0 - 16.0 |
(Note: The data for this compound is hypothetical and should be replaced with experimentally determined values.)
Experimental Protocols
Detailed and standardized methodologies are crucial for reproducible and comparable results. The following are protocols for key experiments in antifungal drug discovery.
Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is a standard assay for determining the MIC of an antifungal agent. This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) M27-A3 guidelines for yeasts and M38-A2 for filamentous fungi.
Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a fungal isolate.
Materials:
-
Purified this compound
-
RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS
-
96-well microtiter plates
-
Fungal isolates
-
Spectrophotometer (optional, for spectrophotometric reading)
-
Incubator
Procedure:
-
Preparation of Antifungal Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a concentration of 1600 µg/mL.
-
Serial Dilutions: Perform serial two-fold dilutions of the this compound stock solution in RPMI-1640 medium in a 96-well plate to achieve final concentrations typically ranging from 16 µg/mL to 0.03 µg/mL.
-
Inoculum Preparation: Culture the fungal isolates on appropriate agar (B569324) plates. For yeasts, prepare a suspension in sterile saline and adjust the turbidity to a 0.5 McFarland standard (1-5 x 10^6 CFU/mL). For molds, harvest conidia and adjust the suspension to 1-5 x 10^6 CFU/mL. Further dilute the inoculum in RPMI-1640 to achieve a final concentration of 0.5-2.5 x 10^3 CFU/mL in the test wells.
-
Inoculation: Add the prepared fungal inoculum to each well of the microtiter plate containing the serially diluted this compound. Include a growth control (inoculum without drug) and a sterility control (medium without inoculum).
-
Incubation: Incubate the plates at 35°C for 24-48 hours for yeasts and 48-72 hours for molds.
-
Reading the MIC: The MIC is determined as the lowest concentration of the antifungal agent at which there is a significant inhibition of growth (e.g., ≥50% inhibition for azoles, complete inhibition for polyenes) compared to the growth control. This can be assessed visually or by using a spectrophotometer to measure optical density.
Investigating Synergistic Effects of Eurocidin E with Other Antifungal Agents: A Comparative Guide
Introduction
Eurocidin E is a member of the polyene class of antifungal agents, known for its broad-spectrum activity against various fungal pathogens. Polyenes exert their antifungal effect by binding to ergosterol, a key component of the fungal cell membrane. This interaction disrupts membrane integrity, leading to the leakage of intracellular contents and ultimately cell death.[1][2][3] In an era of increasing antifungal resistance, combination therapy has emerged as a promising strategy to enhance efficacy, reduce toxicity, and overcome resistance mechanisms.[4][5][6][7] This guide provides a framework for investigating and comparing the synergistic potential of this compound with other major classes of antifungal agents.
While specific experimental data on the synergistic effects of this compound is not currently available in published literature, this guide outlines the standard experimental protocols and data presentation formats that would be employed in such an investigation. The information presented is based on established methodologies for assessing antifungal synergy and the known mechanisms of action of different antifungal classes.
Data Presentation: Summarizing Synergistic Interactions
Quantitative data from synergy testing is crucial for comparing the efficacy of different antifungal combinations. The following tables provide a standardized format for presenting such data, typically obtained from checkerboard assays.
Table 1: Synergistic Activity of this compound in Combination with Azole Antifungals against Candida albicans
| Antifungal Agent | This compound MIC Alone (µg/mL) | Azole MIC Alone (µg/mL) | This compound MIC in Combination (µg/mL) | Azole MIC in Combination (µg/mL) | Fractional Inhibitory Concentration Index (FICI) | Interpretation |
| Fluconazole (B54011) | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available |
| Itraconazole | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available |
| Voriconazole | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available |
Table 2: Synergistic Activity of this compound in Combination with Echinocandins against Aspergillus fumigatus
| Antifungal Agent | This compound MIC Alone (µg/mL) | Echinocandin MIC Alone (µg/mL) | This compound MIC in Combination (µg/mL) | Echinocandin MIC in Combination (µg/mL) | Fractional Inhibitory Concentration Index (FICI) | Interpretation |
| Caspofungin | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available |
| Micafungin | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available |
| Anidulafungin | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available |
Table 3: Synergistic Activity of this compound in Combination with 5-Flucytosine against Cryptococcus neoformans
| Antifungal Agent | This compound MIC Alone (µg/mL) | 5-Flucytosine MIC Alone (µg/mL) | This compound MIC in Combination (µg/mL) | 5-Flucytosine MIC in Combination (µg/mL) | Fractional Inhibitory Concentration Index (FICI) | Interpretation |
| 5-Flucytosine | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available |
Experimental Protocols
Detailed and standardized experimental protocols are essential for the reproducibility and validity of synergy studies.
Checkerboard Microdilution Assay
The checkerboard assay is a widely used in vitro method to assess the synergistic, additive, indifferent, or antagonistic effects of antimicrobial agent combinations.
1. Preparation of Antifungal Stock Solutions:
-
Prepare stock solutions of this compound and the second antifungal agent in a suitable solvent (e.g., dimethyl sulfoxide) at a concentration 100 times the expected minimum inhibitory concentration (MIC).
2. Microtiter Plate Setup:
-
Use a 96-well microtiter plate.
-
Serially dilute this compound along the x-axis and the second antifungal agent along the y-axis in RPMI 1640 medium.
-
The final concentrations should range from sub-inhibitory to supra-inhibitory levels for each drug.
3. Inoculum Preparation:
-
Prepare a standardized fungal inoculum (e.g., 0.5–2.5 x 10³ cells/mL for yeasts) according to Clinical and Laboratory Standards Institute (CLSI) guidelines.
4. Incubation:
-
Add the fungal inoculum to each well of the microtiter plate.
-
Include wells with each drug alone as controls, as well as a drug-free growth control.
-
Incubate the plates at 35°C for 24–48 hours.
5. Determination of MIC and FICI:
-
Determine the MIC of each drug alone and in combination, defined as the lowest concentration that inhibits visible fungal growth.
-
Calculate the Fractional Inhibitory Concentration Index (FICI) using the following formula: FICI = (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of Drug B alone)
6. Interpretation of FICI:
-
FICI ≤ 0.5: Synergy
-
0.5 < FICI ≤ 4.0: Indifference (or Additive)
-
FICI > 4.0: Antagonism
Time-Kill Curve Analysis
Time-kill assays provide dynamic information about the rate of fungal killing and can confirm synergistic interactions observed in checkerboard assays.
1. Culture Preparation:
-
Grow the fungal isolate to the logarithmic phase in a suitable broth medium.
-
Dilute the culture to a standardized starting inoculum (e.g., 1–5 x 10⁵ CFU/mL).
2. Drug Exposure:
-
Add this compound and the second antifungal agent, alone and in combination, at concentrations corresponding to their MICs or sub-MICs as determined by the checkerboard assay.
-
Include a drug-free growth control.
3. Sampling and Plating:
-
Incubate the cultures at 35°C with agitation.
-
At predetermined time points (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw aliquots from each culture.
-
Perform serial dilutions and plate onto agar (B569324) plates to determine the number of viable colony-forming units (CFU/mL).
4. Data Analysis:
-
Plot the log₁₀ CFU/mL against time for each drug combination and control.
-
Synergy is typically defined as a ≥ 2-log₁₀ decrease in CFU/mL by the combination compared with the most active single agent at a specific time point.
Mandatory Visualizations
Signaling Pathways and Mechanisms of Action
Understanding the signaling pathways and mechanisms of action of the combined antifungal agents is crucial for interpreting synergistic effects.
Caption: Mechanisms of action of major antifungal classes.
Experimental Workflow for Synergy Testing
A clear workflow ensures a systematic approach to investigating synergistic interactions.
Caption: Experimental workflow for antifungal synergy testing.
Logical Relationship of Potential Synergistic Mechanisms
The synergistic effect of combining a polyene like this compound with other antifungals can be attributed to several potential mechanisms.
Caption: Potential mechanisms of synergy with this compound.
References
- 1. Synergistic inhibition of pathogenic fungi by oleanolic acid combined with azoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. periodicos.uem.br [periodicos.uem.br]
- 3. mdpi.com [mdpi.com]
- 4. Miniaturized Checkerboard Assays to Measure Antibiotic Interactions | Springer Nature Experiments [experiments.springernature.com]
- 5. Echinocandins in the management of invasive fungal infections, Part 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Activities of Triazole-Echinocandin Combinations against Candida Species in Biofilms and as Planktonic Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanism of the synergistic effect of amiodarone and fluconazole in Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Resistance Profiles of Fungal Strains to Polyene Antifungals: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of cross-resistance among fungal strains to various polyene antifungal agents, with a focus on Eurocidin E and other well-established polyenes like Amphotericin B and Nystatin. Due to a notable lack of specific quantitative data for this compound in contemporary scientific literature, this guide will primarily focus on the documented cross-resistance patterns between Amphotericin B and Nystatin, serving as a reference for the potential behavior of other polyenes.
Introduction to Polyene Antifungals and Resistance
Polyene macrolide antibiotics are a class of antifungal compounds produced by various species of Streptomyces. Their mechanism of action involves binding to ergosterol (B1671047), a key component of the fungal cell membrane. This binding disrupts the membrane's integrity, leading to the leakage of cellular contents and ultimately, fungal cell death. Resistance to polyenes, although less common than resistance to other antifungal classes like azoles, can emerge through alterations in the fungal cell membrane's sterol composition, primarily through mutations in the ergosterol biosynthesis pathway.
Comparative Analysis of Cross-Resistance
Cross-resistance occurs when a fungal strain develops resistance to one antifungal agent and, as a result, exhibits resistance to other, often structurally similar, antifungal drugs. In the context of polyenes, this is a critical consideration for the development of new antifungal therapies and for the clinical management of fungal infections.
Quantitative Data on Cross-Resistance
The following table summarizes the Minimum Inhibitory Concentration (MIC) data from studies investigating cross-resistance between Amphotericin B and Nystatin in Candida albicans. The MIC is the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation.
Table 1: Cross-Resistance between Amphotericin B and Nystatin in Candida albicans
| Fungal Strain Profile | Amphotericin B MIC (µg/mL) | Nystatin MIC (µg/mL) | Reference |
| Amphotericin B-Susceptible C. albicans | 0.125 - 0.5 | 0.125 - 1 | [1] |
| Amphotericin B-Resistant C. albicans | ≥ 0.25 | 4 - 16 | [1][2] |
| Nystatin-Induced Resistant C. albicans | 4 - 16 | Not specified in the study | [3] |
Note on this compound: Despite extensive literature searches, no specific quantitative data (MIC values) from cross-resistance studies involving this compound could be retrieved. As a pentaene macrolide antibiotic, its mechanism of action is presumed to be similar to other polyenes, suggesting a potential for cross-resistance with agents like Amphotericin B and Nystatin. However, without experimental data, this remains a hypothesis.
Experimental Protocols
The following is a detailed methodology for a key experiment used to determine antifungal susceptibility and cross-resistance, based on the Clinical and Laboratory Standards Institute (CLSI) M27-A3 guidelines for broth microdilution testing of yeasts.
Broth Microdilution Antifungal Susceptibility Testing (CLSI M27-A3)
This method is a standardized procedure for determining the MIC of antifungal agents against yeasts.
1. Preparation of Antifungal Stock Solutions:
-
Antifungal agents (e.g., Amphotericin B, Nystatin) are obtained as standard powders.
-
Stock solutions are prepared by dissolving the powder in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO), to a high concentration (e.g., 1600 µg/mL).
-
Stock solutions are then serially diluted in the test medium (RPMI 1640) to achieve the desired final concentrations.
2. Inoculum Preparation:
-
Fungal isolates are subcultured on a suitable agar (B569324) medium (e.g., Sabouraud Dextrose Agar) and incubated at 35°C for 24-48 hours to ensure purity and viability.
-
Several colonies are picked and suspended in sterile saline.
-
The turbidity of the suspension is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10^6 CFU/mL.
-
The suspension is then diluted in RPMI 1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL in the test wells.
3. Test Procedure:
-
100 µL of each twofold serial dilution of the antifungal agent is dispensed into the wells of a 96-well microtiter plate.
-
100 µL of the standardized fungal inoculum is added to each well.
-
A growth control well (containing medium and inoculum but no drug) and a sterility control well (containing medium only) are included on each plate.
-
The plates are incubated at 35°C for 24-48 hours.
4. Reading and Interpretation of MICs:
-
The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth compared to the growth control.
-
For polyenes like Amphotericin B, the endpoint is typically read as the lowest concentration that shows no visible growth (100% inhibition)[4].
-
For some fungistatic agents, a ≥50% reduction in growth is used as the endpoint[4].
Visualizations
Signaling Pathway of Polyene Action and Resistance
References
Comparative Efficacy of Eurocidin E in In Vivo Fungal Infection Models: A Guide for Researchers
For research, scientific, and drug development professionals, this guide provides a comparative analysis of the in vivo efficacy of polyene macrolides, with a focus on Eurocidin E. Due to the limited availability of specific in vivo data for this compound in publicly accessible literature, this guide utilizes Amphotericin B as a representative agent for the polyene class. This allows for a robust comparison against other major antifungal drug classes, namely azoles (fluconazole/voriconazole) and echinocandins (caspofungin), in established murine models of systemic fungal infections.
Executive Summary
Data Presentation: In Vivo Efficacy Comparison
The following tables summarize the in vivo efficacy of Amphotericin B (representing polyene macrolides), fluconazole (B54011)/voriconazole (B182144) (azoles), and caspofungin (echinocandins) in murine models of systemic Candida albicans and Aspergillus fumigatus infections.
Table 1: Efficacy in Murine Model of Systemic Candida albicans Infection
| Antifungal Agent | Class | Mouse Strain | Immunosuppression | Dosage | Efficacy Endpoint | Outcome | Citations |
| Amphotericin B | Polyene | ICR | None | 0.5 mg/kg/day (i.p.) | Survival | 60% survival | [1] |
| ddY | None | 0.8 mg/kg | Survival | 50% survival | [2] | ||
| BALB/c | None | 2.5 mg/kg/day (oral CAMB) | Fungal Burden (Kidney) | >3-log reduction in CFU | [3] | ||
| Juvenile Mice | None | 1 mg/kg/day | Fungal Burden (Kidney) | 2.2-log reduction in CFU vs. control | [4] | ||
| Fluconazole | Azole | C57BL/6 | None | 10 mg/kg/day | Fungal Burden (in chambers) | Significant reduction in CFU | [5] |
| CD1 | Neutropenic | 5.0 mg/kg (oral, twice daily) | Fungal Burden (Kidney & Spleen) | Significant reduction in CFU | [6] | ||
| - | - | 0.5 mg/kg/day | Survival | 80% survival | [7] | ||
| Caspofungin | Echinocandin | Juvenile Mice | None | 2 mg/kg/day | Fungal Burden (Brain) | Significantly lower than Amphotericin B | [4] |
| - | - | 0.05 mg/kg/day | Survival | Significantly increased survival | [8] |
Table 2: Efficacy in Murine Model of Invasive Aspergillus fumigatus Infection
| Antifungal Agent | Class | Mouse Strain | Immunosuppression | Dosage | Efficacy Endpoint | Outcome | Citations |
| Amphotericin B | Polyene | CD-1 | Pancytopenic | 3 mg/kg (i.p.) | Survival | 40% survival | [9] |
| CD-1 | Neutropenic | 2 and 5 mg/kg/day | Survival | 70-100% survival (vs. susceptible isolate) | [10] | ||
| BALB/c | Cyclophosphamide (B585) & Cortisone (B1669442) Acetate (B1210297) | 10 mg/kg/day (liposomal) | Survival | Improved survival | [11] | ||
| Voriconazole | Azole | - | - | 40 mg/kg | Survival | Effective against isolates with MIC ≤0.25 µg/ml | [12] |
| - | Non-neutropenic | 2.5-20 mg/kg/day | Survival | 100% survival (with anidulafungin (B1665494) vs. susceptible isolate) | [13] | ||
| Caspofungin | Echinocandin | - | - | - | Fungal Growth Inhibition | Less effective than voriconazole in vitro | [14] |
Experimental Protocols
Detailed methodologies are crucial for the replication and comparison of in vivo studies. Below are generalized protocols for murine models of systemic candidiasis and invasive aspergillosis based on the cited literature.
Murine Model of Systemic Candidiasis
-
Animal Model : Commonly used strains include BALB/c, C57BL/6, CD1, or ICR mice.[15][16][17]
-
Immunosuppression (Optional) : For studies in immunocompromised hosts, neutropenia can be induced by intraperitoneal (i.p.) injection of cyclophosphamide.[15][18] A common regimen is 150 mg/kg four days prior to infection and 100 mg/kg one day before infection.[18]
-
Fungal Strain and Inoculum Preparation : Candida albicans strains are cultured on Sabouraud dextrose agar (B569324). Colonies are then grown in a suitable broth, washed, and suspended in sterile saline. The final inoculum is adjusted spectrophotometrically and confirmed by viable counts to the desired concentration (e.g., 1 x 10⁵ to 5 x 10⁷ CFU/mouse).[3][5]
-
Infection : A volume of 0.1 mL of the fungal suspension is injected intravenously (i.v.) via the lateral tail vein.[15][16]
-
Antifungal Treatment : Treatment is typically initiated 24 to 30 hours post-infection.[3][4] The drug is administered at various doses via the appropriate route (e.g., i.p. for Amphotericin B, oral gavage for fluconazole).[6][9]
-
Efficacy Endpoints :
-
Survival : Mice are monitored daily for a set period (e.g., 21-30 days), and survival rates are recorded.[1][9]
-
Fungal Burden : At specific time points, mice are euthanized, and target organs (typically kidneys, spleen, and brain) are aseptically removed, homogenized, and serially diluted for colony forming unit (CFU) enumeration on appropriate agar plates.[4][5][6]
-
Murine Model of Invasive Aspergillosis
-
Animal Model : BALB/c or CD-1 mice are frequently used.[9][11]
-
Immunosuppression : Immunosuppression is generally required. A common method involves the administration of cyclophosphamide and cortisone acetate. For example, cyclophosphamide at 250 mg/kg on day -2 and 200 mg/kg on day +3, and cortisone acetate at 200 mg/kg on the same days, relative to infection.[11]
-
Fungal Strain and Inoculum Preparation : Aspergillus fumigatus conidia are harvested from agar plates, filtered, washed, and suspended in a saline solution containing a surfactant like Tween 80. The final concentration is adjusted for the desired inoculum.
-
Infection :
-
Antifungal Treatment : Therapy typically begins 18 to 24 hours after infection and continues for a specified duration (e.g., 7-10 days).[9][13]
-
Efficacy Endpoints :
Mandatory Visualization
Mechanism of Action of Polyene Macrolides
Polyene macrolides, such as Amphotericin B and presumably this compound, exert their antifungal effect by targeting ergosterol, a primary sterol in the fungal cell membrane. This interaction leads to membrane disruption and cell death.[20][21][22]
General Experimental Workflow for In Vivo Antifungal Efficacy Studies
The following diagram illustrates a typical workflow for assessing the efficacy of an antifungal compound in a murine model of systemic fungal infection.
References
- 1. Antifungal Activity of Amphotericin B Cochleates against Candida albicans Infection in a Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Liposome-encapsulated amphotericin B in the treatment of experimental murine candidiasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Efficacy of Oral Cochleate-Amphotericin B in a Mouse Model of Systemic Candidiasis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. Effect of Prolonged Fluconazole Treatment on Candida albicans in Diffusion Chambers Implanted into Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Variation in fluconazole efficacy for Candida albicans strains sequentially isolated from oral cavities of patients with AIDS in an experimental murine candidiasis model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Characterization and Quantitation of the Pharmacodynamics of Fluconazole in a Neutropenic Murine Disseminated Candidiasis Infection Model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. journals.asm.org [journals.asm.org]
- 10. journals.asm.org [journals.asm.org]
- 11. journals.asm.org [journals.asm.org]
- 12. Evaluation of the In Vitro Activity of Voriconazole As Predictive of In Vivo Outcome in a Murine Aspergillus fumigatus Infection Model - PMC [pmc.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. Voriconazole Inhibits Fungal Growth without Impairing Antigen Presentation or T-Cell Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Experimental In Vivo Models of Candidiasis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. academic.oup.com [academic.oup.com]
- 17. Animal Models for Candidiasis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. In Vivo Fluconazole Pharmacodynamics and Resistance Development in a Previously Susceptible Candida albicans Population Examined by Microbiologic and Transcriptional Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 19. journals.asm.org [journals.asm.org]
- 20. researchgate.net [researchgate.net]
- 21. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 22. Polyene-Based Derivatives with Antifungal Activities - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Eurocidin E with Other Pentaene Macrolides: A Guide for Researchers
A detailed examination of the antifungal powerhouse, Eurocidin E, in comparison to other notable pentaene macrolides reveals its potential in the landscape of antimicrobial research and development. This guide provides a comprehensive analysis of its performance, supported by available experimental data and detailed methodologies for key assays.
Pentaene macrolides, a subclass of polyene antibiotics, are characterized by a large macrolide ring containing a conjugated system of five double bonds. This structural feature is central to their primary mechanism of action: binding to ergosterol (B1671047), a key component of fungal cell membranes. This interaction disrupts membrane integrity, leading to the leakage of cellular contents and ultimately, fungal cell death. This guide focuses on this compound, a promising pentaene macrolide, and benchmarks its characteristics against other significant members of this class, including Filipin and Pentamycin.
Quantitative Performance Analysis
To facilitate a clear comparison of the biological activity of this compound and other pentaene macrolides, the following tables summarize key quantitative data from various in vitro studies. It is important to note that direct comparative studies involving this compound are limited in the public domain. The data presented here is compiled from individual studies and serves as a baseline for understanding the relative potency of these compounds.
Table 1: Antifungal Activity of Pentaene Macrolides (Minimum Inhibitory Concentration - MIC)
| Compound | Fungal Species | MIC (µg/mL) | Reference |
| This compound | Data Not Available | - | - |
| Filipin III | Candida utilis | 0.3 | [1] |
| Saccharomyces cerevisiae | 0.4 | [1] | |
| Filipin I | Cryptococcus neoformans | 0.7 | [2] |
| Filipin II | Various strains | Generally lower than Filipin I & III | [2] |
| Pentamycin | Various fungi | Data Not Available in this format | |
| Amphotericin B (Heptaene comparator) | Various fungi | Potent activity | [2][3] |
Note: Amphotericin B, a heptaene macrolide, is included as a common benchmark for antifungal activity.
Table 2: Cytotoxicity of Polyene Macrolides (IC50/CC50)
| Compound | Cell Line | IC50/CC50 (µM) | Reference |
| This compound | Data Not Available | - | - |
| Amphotericin B | HEK293 (Human embryonic kidney) | Data available in referenced study | [4] |
| HPF (Human postnatal fibroblasts) | Data available in referenced study | [4] | |
| Nystatin | HEK293 | Data available in referenced study | [4] |
| HPF | Data available in referenced study | [4] | |
| Natamycin | HEK293 | Data available in referenced study | [4] |
| HPF | Data available in referenced study | [4] |
IC50 (50% inhibitory concentration) and CC50 (50% cytotoxic concentration) are measures of a compound's toxicity to cells.
Mechanism of Action: A Shared Strategy
The primary mechanism of action for pentaene macrolides is their interaction with ergosterol in the fungal cell membrane. This binding leads to the formation of pores or channels, disrupting the membrane's integrity and causing the leakage of essential ions and small molecules, ultimately leading to cell death.[5][6]
Below is a diagram illustrating the proposed signaling pathway and mechanism of action for pentaene macrolides.
Caption: Mechanism of action of pentaene macrolides.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparative analysis of pentaene macrolides. These protocols provide a foundation for researchers looking to replicate or build upon existing studies.
Antifungal Susceptibility Testing (Broth Microdilution Method)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antifungal agent against a specific fungus.
Workflow Diagram:
Caption: Workflow for antifungal susceptibility testing.
Detailed Steps:
-
Inoculum Preparation: Fungal isolates are cultured on an appropriate agar (B569324) medium. A suspension is then prepared in sterile saline or broth and adjusted to a standardized concentration (e.g., 0.5 McFarland standard).
-
Drug Dilution: A stock solution of the pentaene macrolide is prepared in a suitable solvent (e.g., DMSO). Serial two-fold dilutions are then made in a liquid growth medium (e.g., RPMI-1640) in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the standardized fungal suspension.
-
Incubation: The microtiter plate is incubated at a controlled temperature (typically 35-37°C) for a specified period (24-48 hours), depending on the fungal species.
-
MIC Determination: The MIC is determined as the lowest concentration of the antifungal agent that completely inhibits the visible growth of the fungus. This can be assessed visually or by using a spectrophotometer to measure turbidity.[2][7]
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is commonly used to measure the cytotoxicity of a compound.
Workflow Diagram:
Caption: Workflow for MTT cytotoxicity assay.
Detailed Steps:
-
Cell Seeding: A suspension of a suitable mammalian cell line (e.g., HEK293, HepG2) is seeded into a 96-well plate at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the pentaene macrolide. Control wells with untreated cells and vehicle controls are also included.
-
Incubation: The plate is incubated for a specific duration (e.g., 24, 48, or 72 hours) to allow the compound to exert its cytotoxic effects.
-
MTT Addition: The MTT reagent is added to each well and the plate is incubated for a further 2-4 hours. Viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: A solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
IC50 Calculation: The absorbance values are used to calculate the percentage of cell viability relative to the untreated control. The IC50 value, the concentration of the compound that inhibits 50% of cell viability, is then determined from a dose-response curve.[4][8]
Conclusion and Future Directions
While the available data on this compound is still emerging, its classification as a pentaene macrolide positions it as a compound of significant interest for antifungal research. The comparative analysis with other pentaenes like Filipin highlights the potent antifungal activity characteristic of this class. However, to fully understand the therapeutic potential of this compound, further research is critically needed to generate comprehensive data on its antifungal spectrum and cytotoxicity profile. The standardized experimental protocols provided in this guide offer a framework for conducting such studies, which will be essential for a more complete and direct comparison with other pentaene macrolides and for advancing its potential development as a novel antifungal agent.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Structural and Bioactivity Characterization of Filipin Derivatives from Engineered Streptomyces filipinensis Strains Reveals Clues for Reduced Haemolytic Action - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Amphotericin B and Other Polyenes—Discovery, Clinical Use, Mode of Action and Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Study on the Effect of Quaternization of Polyene Antibiotics’ Structures on Their Activity, Toxicity, and Impact on Membrane Models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What is Pentamycin used for? [synapse.patsnap.com]
- 6. What is the mechanism of Pentamycin? [synapse.patsnap.com]
- 7. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A database of IC50 values and principal component analysis of results from six basal cytotoxicity assays, for use in the modelling of the in vivo and in vitro data of the EU ACuteTox project - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Transcriptomic Analysis of Fungal Responses to Antifungal Agents: A Focus on Polyenes and Alternatives
For Researchers, Scientists, and Drug Development Professionals
Data Presentation: A Comparative Overview of Transcriptomic Responses
The following tables summarize the quantitative transcriptomic data from studies on Saccharomyces cerevisiae and Candida albicans exposed to different antifungal agents. These fungi are common models for studying antifungal drug effects.
Table 1: Differentially Expressed Genes in Saccharomyces cerevisiae in Response to Antifungal Treatment [1]
| Antifungal Agent | Class | Percentage of Differentially Expressed Genes | Key Upregulated Pathways | Key Downregulated Pathways |
| Amphotericin B | Polyene | 4.1% | Cell stress, membrane reconstruction, transport, phosphate (B84403) uptake, cell wall integrity | Ergosterol (B1671047) biosynthesis |
| Ketoconazole | Azole | 0.8% | Ergosterol biosynthesis, sterol uptake | - |
| Caspofungin | Echinocandin | 3.0% | Cell wall integrity | - |
| 5-Fluorocytosine | Pyrimidine (B1678525) Analog | 2.6% | DNA and protein synthesis, DNA damage repair, cell cycle control | - |
Table 2: Differentially Expressed Genes in Candida albicans in Response to Antifungal Treatment [2][3]
| Antifungal Agent | Class | Number of Differentially Expressed Genes | Key Upregulated Pathways/Genes | Key Downregulated Pathways/Genes |
| Amphotericin B | Polyene | - | Small-molecule transport (ENA21), cell stress (YHB1, CTA1, AOX1, SOD2) | Ergosterol biosynthesis (ERG3, ERG11) |
| Ketoconazole | Azole | 82 (60 up, 22 down) | Lipid, fatty acid, and sterol metabolism (NCP1, MCR1, CYB5, ERG2, ERG3, ERG10, ERG25, ERG251, ERG11), azole resistance (CDR1, CDR2, IFD4, DDR48, RTA3) | - |
| Caspofungin | Echinocandin | - | Cell wall maintenance (GSL22, PHR1, ECM21, ECM33, FEN12) | - |
| Flucytosine | Pyrimidine Analog | - | Purine and pyrimidine biosynthesis (YNK1, FUR1, CDC21) | - |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of transcriptomic studies. The following protocols are generalized from common practices in the cited literature.
Fungal Culture and Antifungal Treatment
-
Fungal Strain: Saccharomyces cerevisiae or Candida albicans strains are typically used.
-
Culture Conditions: Fungi are grown in appropriate liquid media (e.g., YPD for S. cerevisiae, RPMI-1640 for C. albicans) at a specified temperature (e.g., 30°C or 37°C) with shaking to mid-logarithmic phase.
-
Antifungal Treatment: The antifungal agent of interest (e.g., Amphotericin B, Ketoconazole) is added to the culture at a predetermined concentration (often at or near the minimum inhibitory concentration, MIC). A control culture without the antifungal agent is maintained under identical conditions.
-
Incubation: Cultures are incubated for a specific duration (e.g., 1-6 hours) to allow for transcriptional changes to occur.
RNA Extraction and Sequencing
-
Cell Harvesting: Fungal cells are harvested by centrifugation at a low temperature to preserve RNA integrity.
-
RNA Isolation: Total RNA is extracted using a combination of mechanical disruption (e.g., bead beating) and a commercial RNA extraction kit (e.g., RNeasy Kit, Qiagen) or a phenol-chloroform extraction method.
-
RNA Quality Control: The quantity and quality of the extracted RNA are assessed using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent Bioanalyzer) to ensure high purity and integrity (RIN > 7).
-
Library Preparation: An mRNA sequencing library is prepared from the total RNA. This typically involves poly(A) selection of mRNA, fragmentation, reverse transcription to cDNA, adapter ligation, and PCR amplification.
-
Sequencing: The prepared libraries are sequenced on a high-throughput sequencing platform, such as an Illumina sequencer.
Transcriptomic Data Analysis
-
Quality Control of Raw Reads: Raw sequencing reads are assessed for quality using tools like FastQC. Adapters and low-quality bases are trimmed.
-
Read Alignment: The cleaned reads are aligned to the reference genome of the fungal species using a splice-aware aligner like HISAT2 or STAR.
-
Quantification of Gene Expression: The number of reads mapping to each gene is counted using tools like HTSeq-count or featureCounts.
-
Differential Gene Expression Analysis: Differential expression analysis between the treated and control samples is performed using packages like DESeq2 or edgeR in R. Genes with a significant p-value (e.g., < 0.05) and a log2 fold change above a certain threshold (e.g., > 1 or < -1) are considered differentially expressed.
-
Functional Enrichment Analysis: Gene Ontology (GO) and pathway enrichment analysis (e.g., KEGG) are performed on the list of differentially expressed genes to identify over-represented biological processes, molecular functions, and cellular components.
Mandatory Visualization
The following diagrams illustrate key pathways and workflows relevant to the transcriptomic analysis of antifungal drug response.
Caption: Experimental workflow for transcriptomic analysis of fungal response.
Caption: Simplified ergosterol biosynthesis pathway and points of antifungal action.
References
- 1. Genome-wide expression profiling of the response to polyene, pyrimidine, azole, and echinocandin antifungal agents in Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Genome-wide expression profiling of the response to azole, polyene, echinocandin, and pyrimidine antifungal agents in Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Genome-Wide Expression Profiling of the Response to Azole, Polyene, Echinocandin, and Pyrimidine Antifungal Agents in Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
Confirming the Target Pathway of Eurocidin E: A Comparative Guide Using Genetic Knockouts
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for confirming the specific molecular target of the antifungal agent Eurocidin E within the ergosterol (B1671047) biosynthesis pathway. While this compound is presumed to act on this pathway, definitive confirmation through genetic methodologies is crucial for its development as a therapeutic agent. This document outlines a systematic approach using genetic knockouts to pinpoint the precise enzyme inhibited by this compound and compares its hypothetical activity profile with that of known antifungal drugs.
Introduction to this compound and Target Validation
This compound is a polyene macrolide antibiotic with known antifungal properties. Like other polyenes, its mechanism of action is believed to involve binding to ergosterol, a key component of fungal cell membranes, leading to membrane disruption and cell death. However, the precise enzyme in the ergosterol biosynthesis pathway that this compound might inhibit has not been definitively identified. Pinpointing the specific molecular target is a critical step in drug development, providing a deeper understanding of its mechanism, potential resistance pathways, and opportunities for optimization.
Genetic knockout studies, particularly using advanced tools like CRISPR-Cas9, offer a powerful method for target validation. By systematically deleting genes encoding enzymes in the ergosterol biosynthesis pathway, we can observe changes in fungal susceptibility to this compound. Increased resistance in a specific knockout strain strongly suggests that the deleted enzyme is the primary target of the drug.
The Ergosterol Biosynthesis Pathway: A Prime Antifungal Target
The ergosterol biosynthesis pathway is a well-established target for a variety of antifungal drugs. This pathway is essential for fungal viability, and its components are sufficiently distinct from those in mammalian cholesterol biosynthesis to allow for selective toxicity. The pathway involves a series of enzymatic steps, each representing a potential target for inhibition.
Caption: Fungal Ergosterol Biosynthesis Pathway with Potential Drug Targets.
Experimental Workflow for Target Validation
A systematic workflow is essential to validate the target of this compound. This involves generating a panel of knockout mutants for key enzymes in the ergosterol pathway, followed by phenotypic and biochemical assays to compare the effects of this compound on these mutants versus the wild-type strain.
Caption: Workflow for Validating the Target of this compound.
Comparative Analysis: this compound vs. Other Antifungals
To confirm the specific target of this compound, its activity profile against a panel of ergosterol biosynthesis gene knockout mutants would be compared to well-characterized antifungal agents. A significant increase in the Minimum Inhibitory Concentration (MIC) for this compound against a specific knockout strain, which is not observed for other antifungals targeting different enzymes, would provide strong evidence for its target.
Hypothetical MIC Data
| Fungal Strain | Gene Knockout | This compound MIC (µg/mL) | Fluconazole (Azole) MIC (µg/mL) | Terbinafine (Allylamine) MIC (µg/mL) |
| Wild-Type | - | 2 | 8 | 0.5 |
| Δerg1 | Squalene epoxidase | 2 | 8 | >64 |
| Δerg3 | C-5 desaturase | >128 | 8 | 0.5 |
| Δerg11 | 14α-demethylase | 2 | >64 | 0.5 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Hypothetical Enzyme Inhibition Data
| Enzyme | This compound IC₅₀ (µM) | Fluconazole IC₅₀ (µM) | Terbinafine IC₅₀ (µM) |
| Squalene epoxidase (ERG1) | >100 | >100 | 0.03 |
| C-5 desaturase (ERG3) | 0.5 | >100 | >100 |
| 14α-demethylase (ERG11) | >100 | 0.1 | >100 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
The hypothetical data above suggests that this compound specifically targets the ERG3 enzyme, C-5 desaturase. This is inferred from the dramatically increased resistance of the Δerg3 mutant to this compound and the potent in vitro inhibition of the ERG3 enzyme.
Logical Comparison of Expected Outcomes
The following diagram illustrates the expected outcomes of treating wild-type and knockout fungal strains with this compound, assuming ERG3 is the target.
Caption: Expected Effects of this compound on Fungal Strains.
Detailed Experimental Protocols
Generation of Gene Knockout Mutants using CRISPR-Cas9
This protocol describes the generation of a targeted gene deletion in a model fungal organism, such as Saccharomyces cerevisiae or Candida albicans.
Materials:
-
Fungal strain (wild-type)
-
Cas9 expression vector
-
gRNA expression vector
-
Donor DNA template (with flanking homology arms and a selection marker)
-
Lithium acetate/PEG solution for transformation
-
Selective growth media
Procedure:
-
gRNA Design: Design a 20-nucleotide guide RNA sequence specific to the target gene (e.g., ERG3) using a suitable online tool. The gRNA should target a conserved and functionally important region of the gene.
-
Vector Construction: Clone the designed gRNA sequence into the gRNA expression vector.
-
Donor DNA Preparation: Synthesize a donor DNA fragment containing a selectable marker (e.g., an antibiotic resistance gene) flanked by 500-1000 bp homology arms corresponding to the regions upstream and downstream of the target gene's open reading frame.
-
Fungal Transformation: Co-transform the fungal cells with the Cas9 expression vector, the gRNA expression vector, and the donor DNA template using the lithium acetate/PEG method.
-
Selection of Transformants: Plate the transformed cells on selective media containing the appropriate antibiotic to select for cells that have successfully integrated the donor DNA.
-
Verification of Knockout: Confirm the deletion of the target gene in the selected colonies by PCR using primers flanking the target region and by Sanger sequencing.
Minimum Inhibitory Concentration (MIC) Testing
This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) broth microdilution method.
Materials:
-
Fungal strains (wild-type and knockout mutants)
-
Antifungal agents (this compound, Fluconazole, Terbinafine)
-
96-well microtiter plates
-
RPMI 1640 medium
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare Antifungal Stock Solutions: Dissolve the antifungal agents in a suitable solvent (e.g., DMSO) to create high-concentration stock solutions.
-
Prepare Fungal Inoculum: Grow the fungal strains in a suitable broth medium overnight. Adjust the cell density to a final concentration of 0.5-2.5 x 10³ cells/mL in RPMI 1640 medium.
-
Serial Dilution of Antifungals: In a 96-well plate, perform a two-fold serial dilution of each antifungal agent in RPMI 1640 medium.
-
Inoculation: Add the prepared fungal inoculum to each well of the microtiter plate. Include a growth control (no drug) and a sterility control (no cells).
-
Incubation: Incubate the plates at 35°C for 24-48 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth (e.g., ≥50% reduction) compared to the drug-free growth control. This can be determined visually or by measuring the optical density at 600 nm.
In Vitro Enzyme Inhibition Assay
This protocol provides a general framework for measuring the inhibition of a target enzyme (e.g., ERG3) by this compound.
Materials:
-
Purified recombinant target enzyme (e.g., ERG3)
-
Substrate for the enzyme
-
Cofactors (if required)
-
Assay buffer
-
This compound and control inhibitors
-
Detection system (e.g., spectrophotometer, fluorometer)
Procedure:
-
Enzyme Reaction Setup: In a microplate, combine the assay buffer, purified enzyme, and varying concentrations of this compound or a control inhibitor.
-
Initiate Reaction: Add the substrate to initiate the enzymatic reaction.
-
Incubation: Incubate the reaction mixture at the optimal temperature for the enzyme for a defined period.
-
Detection: Measure the product formation or substrate depletion using a suitable detection method. The rate of the reaction is proportional to the enzyme activity.
-
Data Analysis: Plot the enzyme activity against the inhibitor concentration. Fit the data to a suitable model (e.g., sigmoidal dose-response) to determine the IC₅₀ value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.
By following this comprehensive guide, researchers can systematically and rigorously confirm the target pathway of this compound, providing a solid foundation for its further development as a valuable antifungal therapeutic.
Head-to-head comparison of Eurocidin E and fluconazole against resistant Candida
A Guide for Researchers, Scientists, and Drug Development Professionals
The emergence of antifungal resistance, particularly to azole agents like fluconazole (B54011), presents a significant challenge in the management of invasive candidiasis. This guide provides a detailed head-to-head comparison of Eurocidin E, a polyene macrolide, and fluconazole, a triazole, against resistant strains of Candida. While direct comparative experimental data for this compound is limited in publicly available literature, this guide leverages established knowledge of their respective drug classes to provide a comprehensive overview for research and drug development professionals.
Executive Summary
Fluconazole, a widely used antifungal, is facing declining efficacy due to the rise of resistance in Candida species. This compound, a member of the polyene macrolide class, offers a different mechanism of action that can potentially overcome fluconazole resistance. This guide delves into their mechanisms of action, resistance profiles, and the experimental protocols required to evaluate their efficacy.
Mechanisms of Action: A Tale of Two Targets
The fundamental difference in the antifungal activity of this compound and fluconazole lies in their cellular targets.
Fluconazole: As a triazole antifungal, fluconazole disrupts the synthesis of ergosterol (B1671047), a vital component of the fungal cell membrane. It specifically inhibits the enzyme lanosterol (B1674476) 14α-demethylase, which is encoded by the ERG11 gene.[1][2][3] This inhibition leads to the depletion of ergosterol and the accumulation of toxic sterol precursors, ultimately hindering fungal growth.[4]
This compound: As a polyene macrolide, this compound's mechanism does not involve enzymatic inhibition. Instead, it directly targets ergosterol in the fungal cell membrane.[1][2] Polyenes bind to ergosterol, forming pores or channels in the membrane. This binding disrupts the membrane's integrity, leading to leakage of essential intracellular components and ultimately cell death.[1]
The Landscape of Resistance
The distinct mechanisms of action of these two antifungals result in different resistance profiles.
Fluconazole Resistance: Resistance to fluconazole in Candida is a well-documented and growing problem.[5][6] The primary mechanisms include:
-
Target Site Modification: Mutations in the ERG11 gene can alter the structure of lanosterol 14α-demethylase, reducing its affinity for fluconazole.[2][7][8]
-
Overexpression of ERG11: Increased production of the target enzyme can overcome the inhibitory effect of the drug.[2][5][7]
-
Efflux Pump Overexpression: Candida species can actively pump fluconazole out of the cell using ATP-binding cassette (ABC) and major facilitator superfamily (MFS) transporters, such as Cdr1p, Cdr2p, and Mdr1p.[1][3]
Figure 1. Signaling pathway of fluconazole action and resistance in Candida.
This compound (Polyene) Resistance: Resistance to polyene macrolides, including this compound, is rare.[9] When it does occur, it is often associated with alterations in the cell membrane's sterol composition, specifically a reduction in ergosterol content. However, such changes can also compromise the fitness of the fungal cell.
Head-to-Head Data Summary
Due to the lack of direct comparative studies of this compound, the following table compares fluconazole with the general properties of polyene macrolides.
| Feature | This compound (Polyene Macrolide) | Fluconazole (Triazole) |
| Target | Ergosterol in the cell membrane | Lanosterol 14α-demethylase (encoded by ERG11) |
| Mechanism of Action | Forms pores in the cell membrane, leading to leakage of cellular contents and cell death (fungicidal) | Inhibits ergosterol synthesis, leading to a fungistatic effect |
| Spectrum of Activity | Broad-spectrum against yeasts and molds | Primarily active against Candida species and Cryptococcus neoformans |
| Resistance Mechanism | Rare; alterations in membrane sterol composition | Common; target site mutation/overexpression, efflux pump upregulation |
| Activity against Fluconazole-Resistant Candida | Expected to be active due to a different mechanism of action | Ineffective |
Experimental Protocols
To rigorously compare the efficacy of this compound and fluconazole, the following experimental protocols are recommended.
In Vitro Susceptibility Testing: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
This method determines the lowest concentration of an antifungal agent that inhibits the visible growth of a microorganism. The protocol should be based on the Clinical and Laboratory Standards Institute (CLSI) M27-A methodology.[10][11]
Materials:
-
Candida isolates (including fluconazole-resistant strains)
-
This compound and fluconazole stock solutions
-
RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS
-
96-well microtiter plates
-
Spectrophotometer
Procedure:
-
Inoculum Preparation: Culture Candida isolates on Sabouraud dextrose agar. Prepare a suspension in sterile saline and adjust the turbidity to a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10^6 CFU/mL. Dilute this suspension in RPMI-1640 to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL in the wells.
-
Drug Dilution: Prepare serial twofold dilutions of this compound and fluconazole in RPMI-1640 in the 96-well plates.
-
Inoculation: Add the prepared fungal inoculum to each well.
-
Incubation: Incubate the plates at 35°C for 24-48 hours.
-
MIC Determination: The MIC is the lowest drug concentration at which there is a significant inhibition of growth (e.g., 50% or 90% reduction) compared to the growth control well, determined visually or spectrophotometrically.
Figure 2. Experimental workflow for Minimum Inhibitory Concentration (MIC) determination.
In Vivo Efficacy Studies: Murine Model of Disseminated Candidiasis
Animal models are crucial for evaluating the in vivo efficacy of antifungal agents. A neutropenic mouse model of disseminated candidiasis is commonly used.[12][13][]
Animals:
-
Immunocompromised mice (e.g., rendered neutropenic with cyclophosphamide)
Procedure:
-
Infection: Infect mice intravenously with a standardized inoculum of a fluconazole-resistant Candida strain.
-
Treatment: Administer this compound and fluconazole (and a vehicle control) at various dosages and schedules (e.g., once daily for 7 days).
-
Monitoring: Monitor the mice for morbidity and mortality.
-
Endpoint Analysis: At the end of the study, or upon euthanasia, harvest organs (e.g., kidneys, brain) to determine the fungal burden (CFU/gram of tissue).
-
Data Analysis: Compare the survival curves and organ fungal burdens between the treatment and control groups to assess the efficacy of the antifungal agents.
Conclusion
While fluconazole remains an important antifungal, its utility is threatened by rising resistance. This compound, as a polyene macrolide, presents a promising alternative due to its distinct mechanism of action that is less susceptible to the development of resistance. Its direct targeting of ergosterol makes it a potentially effective agent against fluconazole-resistant Candida strains. Further direct comparative studies are warranted to fully elucidate the therapeutic potential of this compound in the context of resistant fungal infections. The experimental protocols outlined in this guide provide a framework for such investigations.
References
- 1. New Nystatin-Related Antifungal Polyene Macrolides with Altered Polyol Region Generated via Biosynthetic Engineering of Streptomyces noursei - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Polyene-Based Derivatives with Antifungal Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antifungal Potential of Streptomyces-Derived Metabolites Against Fluconazole-Resistant Oral Candida albicans: In vitro Evaluation and Mechanistic Insights - Iranian Biomedical Journal [ibj.pasteur.ac.ir]
- 4. plantprotection.pl [plantprotection.pl]
- 5. Frontiers | Antifungal Activity and Mechanism of Action of the Co(III) Coordination Complexes With Diamine Chelate Ligands Against Reference and Clinical Strains of Candida spp. [frontiersin.org]
- 6. Structural and mechanistic basis for translation inhibition by macrolide and ketolide antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antifungal Potential of Streptomyces-Derived Metabolites Against Fluconazole-Resistant Oral Candida albicans: In vitro Evaluation and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. revistas.javeriana.edu.co [revistas.javeriana.edu.co]
- 11. Eurocidin D | C40H61NO15 | CID 139589263 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Characterization of three native Streptomyces that inhibit the growth of fluconazole-resistant Candida spp | Universitas Scientiarum [revistas.javeriana.edu.co]
- 13. This compound | C40H61NO14 | CID 139589262 - PubChem [pubchem.ncbi.nlm.nih.gov]
Statistical Validation of Eurocidin E's In Vitro Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the in vitro activity of Eurocidin E, a polyene macrolide antibiotic produced by Streptomyces eurocidicus. Due to the limited availability of specific quantitative in vitro susceptibility data for this compound in publicly accessible literature, this document presents a framework for its evaluation. This is achieved by detailing standardized experimental protocols for determining antifungal activity and providing comparative data for a well-established polyene antifungal, Amphotericin B, to serve as a benchmark.
Introduction to this compound
Comparative In Vitro Activity
A direct quantitative comparison of the in vitro activity of this compound is hampered by the absence of published MIC data. To provide a relevant benchmark, the following table summarizes the in vitro activity of Amphotericin B, a widely used polyene antifungal, against common fungal pathogens. This data is intended to be illustrative of the expected performance of a potent polyene macrolide.
Table 1: In Vitro Activity of Amphotericin B against Selected Fungal Pathogens
| Fungal Species | Amphotericin B MIC Range (µg/mL) |
| Candida albicans | 0.06 - 1.0 |
| Candida glabrata | 0.125 - 1.0 |
| Candida parapsilosis | 0.03 - 1.0 |
| Candida tropicalis | 0.125 - 1.0 |
| Candida krusei | 0.25 - 2.0 |
| Aspergillus fumigatus | 0.25 - 2.0 |
| Cryptococcus neoformans | 0.125 - 1.0 |
Note: MIC values can vary depending on the specific strain and the testing methodology used.
Experimental Protocols
The following is a detailed methodology for determining the in vitro antifungal activity of a compound like this compound, based on the broth microdilution method to establish the Minimum Inhibitory Concentration (MIC).
Determination of Minimum Inhibitory Concentration (MIC)
Objective: To determine the lowest concentration of an antifungal agent that inhibits the visible growth of a fungus.
Materials:
-
Test compound (e.g., this compound)
-
Comparator antifungal (e.g., Amphotericin B)
-
Fungal isolates (e.g., Candida albicans ATCC 90028)
-
RPMI 1640 medium with L-glutamine, without bicarbonate, buffered with MOPS
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Sterile saline (0.85%)
-
Sabouraud Dextrose Agar (SDA) plates
-
Incubator (35°C)
Procedure:
-
Inoculum Preparation:
-
Subculture the fungal isolate onto an SDA plate and incubate at 35°C for 24 hours.
-
Harvest the fungal colonies and suspend them in sterile saline.
-
Adjust the turbidity of the fungal suspension to match a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL).
-
Dilute the standardized suspension 1:1000 in RPMI 1640 medium to achieve a final inoculum concentration of 1-5 x 10^3 CFU/mL.
-
-
Antifungal Agent Preparation:
-
Prepare a stock solution of the test compound and comparator antifungal in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the antifungal agents in RPMI 1640 medium in the 96-well microtiter plates to achieve the desired concentration range.
-
-
Inoculation and Incubation:
-
Add 100 µL of the prepared fungal inoculum to each well of the microtiter plate containing 100 µL of the serially diluted antifungal agent.
-
Include a growth control well (inoculum without antifungal agent) and a sterility control well (medium only).
-
Incubate the plates at 35°C for 24-48 hours.
-
-
MIC Determination:
-
Following incubation, visually inspect the plates for fungal growth.
-
The MIC is the lowest concentration of the antifungal agent at which there is no visible growth. For some fungistatic agents, the endpoint may be defined as a significant reduction in growth (e.g., 50% or 80%) compared to the growth control.
-
Visualizations
Experimental Workflow for MIC Determination
Caption: Workflow for Minimum Inhibitory Concentration (MIC) Assay.
Simplified Signaling Pathway of Polyene Antifungals
Caption: Proposed Mechanism of Action for Polyene Antibiotics.
Conclusion
This compound, a polyene macrolide from Streptomyces eurocidicus, holds promise as an antifungal agent. However, a comprehensive statistical validation of its in vitro activity is currently limited by the lack of publicly available, quantitative data. The standardized protocols and comparative data for Amphotericin B provided in this guide offer a robust framework for researchers to conduct their own evaluations of this compound's efficacy against a range of fungal pathogens. Further studies are warranted to elucidate the precise in vitro activity spectrum of this compound and to establish its potential as a therapeutic agent.
A Comparative Analysis of the Toxicological Profiles of Eurocidin E and Structurally Similar Polyene Antifungal Agents
For Researchers, Scientists, and Drug Development Professionals: An In-Depth Comparison of Eurocidin E, Amphotericin B, Nystatin (B1677061), and Pimaricin
This guide provides a comprehensive comparative analysis of the toxicity profiles of four polyene macrolide antifungal agents: this compound, Amphotericin B, Nystatin, and Pimaricin (also known as Natamycin). The objective is to furnish researchers, scientists, and drug development professionals with a data-centric resource to inform preclinical safety assessments and guide the development of novel, safer antifungal therapies. This comparison summarizes available quantitative toxicity data, details relevant experimental methodologies, and visualizes key signaling pathways implicated in the toxicological responses to these compounds.
Comparative Toxicity Data
The following tables present a summary of the available quantitative toxicity data for this compound and its comparators. It is important to note that the data have been compiled from various sources and experimental conditions, which may not allow for direct comparison.
Table 1: In Vivo Acute Toxicity Data
| Compound | Animal Model | Route of Administration | LD₅₀ (Lethal Dose, 50%) | Reference |
| Eurocidin | Mouse | Intraperitoneal | 22 mg/kg | [1] |
| Amphotericin B | Mouse | Intravenous | ~5 mg/kg (liposomal) | [2] |
| Nystatin | Mouse | Intravenous | 4 mg/kg (free), 16 mg/kg (liposomal) | [2] |
| Pimaricin (Natamycin) | Rat (male) | Oral | 2730 mg/kg | [3] |
| Rat (female) | Oral | 4670 mg/kg | [3] | |
| Rabbit (male) | Oral | 1420 mg/kg | [3] |
Table 2: In Vitro Cytotoxicity Data (IC₅₀/CC₅₀)
| Compound | Cell Line | Assay | IC₅₀/CC₅₀ (µg/mL) | Exposure Time | Reference |
| Amphotericin B | Raw 264.7 (macrophages) | MTT | ~13.1 (control), ~39.2 (ABCA1 expressing) | 3 h | [4] |
| GRX (myofibroblasts) | MTT | < 1.25 | Not Specified | [5] | |
| HEK293 (kidney) | MTT | >12 | Not Specified | [6] | |
| Nystatin | HaCaT (keratinocytes) | CCK-8 | >300 (derivatives) | Not Specified | [7] |
| Mammalian cells (general) | 51Cr release | Less toxic than Nystatin | Not Specified | [8] | |
| Pimaricin (Natamycin) | Mammalian cells | Not Specified | Low toxicity | Not Specified | [9] |
Table 3: Hemolytic Activity
| Compound | Assay Conditions | Hemolytic Concentration | Reference |
| Amphotericin B | Human erythrocytes | Concentration-dependent hemolysis | [10] |
| Nystatin | Human erythrocytes | Concentration-dependent hemolysis | [10] |
| Pimaricin (Natamycin) | Not Specified | Low hemolytic activity | [9] |
Mechanism of Action and Associated Toxicities
Polyene antifungals share a common mechanism of action that involves binding to ergosterol (B1671047), a primary sterol in fungal cell membranes. This binding disrupts membrane integrity, leading to the formation of pores and subsequent leakage of intracellular contents, ultimately causing fungal cell death.[11] However, their affinity for cholesterol in mammalian cell membranes is the primary driver of their toxicity.[12]
Amphotericin B: Exhibits the highest affinity for ergosterol but also binds to cholesterol, leading to significant dose-dependent nephrotoxicity.[12] This renal toxicity is a major limiting factor in its clinical use and is thought to involve direct tubular damage and renal vasoconstriction.[12] Infusion-related reactions, such as fever and chills, are also common and are mediated by the release of pro-inflammatory cytokines through activation of Toll-like receptors (TLRs), particularly TLR2 and TLR4.[13]
Nystatin: Similar to Amphotericin B, Nystatin's toxicity is linked to its interaction with mammalian cell membranes. While generally used topically due to systemic toxicity, when administered systemically, it can cause renal damage.[12] Like Amphotericin B, Nystatin can also induce an inflammatory response through TLR activation.
Pimaricin (Natamycin): Demonstrates a higher selectivity for ergosterol over cholesterol, resulting in significantly lower toxicity to mammalian cells.[9] It is poorly absorbed from the gastrointestinal tract, further contributing to its favorable safety profile for topical and oral applications.[14]
This compound: As a polyene macrolide, this compound is presumed to share the same fundamental mechanism of action and potential for host cell toxicity through membrane disruption. However, specific details regarding its differential affinity for ergosterol versus cholesterol and its impact on host cell signaling pathways are not as well-characterized as for the other compounds.
Signaling Pathways in Polyene-Induced Toxicity
The inflammatory side effects of polyene antifungals, particularly Amphotericin B, are increasingly understood to be mediated by the innate immune system through pattern recognition receptors like TLRs.
References
- 1. In vivo toxicity evaluation of a standardized extract of Syzygium aqueum leaf - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. ABCA1 transporter reduces amphotericin B cytotoxicity in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cytotoxic effect of amphotericin B in a myofibroblast cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Amphotericin B Is Cytotoxic at Locally Delivered Concentrations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Toxicity of nystatin and its methyl ester toward parental and hybrid mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Investigation of cytotoxic effect and action mechanism of a synthetic peptide derivative of rabbit cathelicidin against MDA-MB-231 breast cancer cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Polyene-Based Derivatives with Antifungal Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 12. karger.com [karger.com]
- 13. Cytotoxicity of Mycotoxins and Their Combinations on Different Cell Lines: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The anti-malarial artemisinin inhibits pro-inflammatory cytokines via the NF-κB canonical signaling pathway in PMA-induced THP-1 monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Fungicidal Versus Fungistatic Activity of Eurocidin E: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for assessing the fungicidal versus fungistatic properties of the polyene macrolide antibiotic, Eurocidin E. Due to a lack of publicly available quantitative data on the antifungal activity of this compound, this document serves as a template, outlining the necessary experimental data and protocols for a comprehensive evaluation. To facilitate comparison, this guide includes available data for well-characterized polyene antifungals, Amphotericin B and Nystatin, as well as the azole antifungal, Fluconazole, which is typically fungistatic.
Introduction to Fungicidal and Fungistatic Activity
The distinction between fungicidal and fungistatic activity is critical in the development and clinical application of antifungal agents.
-
Fungicidal agents cause irreversible damage to fungal cells, leading to cell death. This is often the preferred activity, especially in treating infections in immunocompromised patients.
-
Fungistatic agents inhibit fungal growth and proliferation without directly killing the fungal cells. The clearance of the infection then relies on the host's immune system.
The primary methods for differentiating between fungicidal and fungistatic activity in vitro are the determination of the Minimum Inhibitory Concentration (MIC) and the Minimum Fungicidal Concentration (MFC), as well as time-kill kinetic assays. An MFC/MIC ratio of ≤ 4 is generally considered indicative of fungicidal activity, while a ratio > 4 suggests fungistatic activity. Time-kill assays provide a dynamic view of antifungal activity, with a ≥3-log10 (99.9%) reduction in colony-forming units (CFU)/mL from the initial inoculum indicating fungicidal action.
This compound is classified as a polyene macrolide antibiotic. This class of antifungals acts by binding to ergosterol, a key component of the fungal cell membrane. This interaction disrupts membrane integrity, leading to the leakage of intracellular contents and ultimately cell death. This mechanism of action strongly suggests that this compound is a fungicidal agent. However, experimental verification is essential.
Comparative Antifungal Activity
The following tables are designed to compare the in vitro activity of this compound against that of other established antifungal agents. The data for Amphotericin B, Nystatin, and Fluconazole have been compiled from published literature. The entries for this compound remain to be populated pending experimental determination.
Table 1: Minimum Inhibitory Concentration (MIC) Data
| Antifungal Agent | Candida albicans (µg/mL) | Aspergillus fumigatus (µg/mL) |
| This compound | Data not available | Data not available |
| Amphotericin B | 0.125 - 1.0 | 0.25 - 2.0 |
| Nystatin | 2.0 - 8.0 | Data not available |
| Fluconazole | 0.25 - 4.0 | >64 |
Table 2: Minimum Fungicidal Concentration (MFC) Data
| Antifungal Agent | Candida albicans (µg/mL) | Aspergillus fumigatus (µg/mL) |
| This compound | Data not available | Data not available |
| Amphotericin B | 0.25 - 2.0 | 0.5 - 4.0 |
| Nystatin | 4.0 - 16.0 | Data not available |
| Fluconazole | >64 | >64 |
Table 3: MFC/MIC Ratios
| Antifungal Agent | Candida albicans | Aspergillus fumigatus |
| This compound | Data not available | Data not available |
| Amphotericin B | 1 - 2 | 1 - 2 |
| Nystatin | 2 | Data not available |
| Fluconazole | >16 | >16 |
Experimental Protocols
Detailed methodologies for determining the fungicidal versus fungistatic activity of antifungal agents are provided below.
Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antifungal agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a standard procedure.
Protocol:
-
Inoculum Preparation: Fungal isolates are cultured on appropriate agar (B569324) plates (e.g., Sabouraud Dextrose Agar for Candida spp., Potato Dextrose Agar for Aspergillus spp.) at 35°C for 24-48 hours. Colonies are then suspended in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL). This suspension is further diluted in RPMI-1640 medium to a final concentration of 0.5-2.5 x 10^3 CFU/mL.
-
Antifungal Agent Preparation: A stock solution of the antifungal agent is prepared in a suitable solvent (e.g., dimethyl sulfoxide (B87167) - DMSO). A series of twofold dilutions are then made in RPMI-1640 medium in a 96-well microtiter plate.
-
Incubation: Each well of the microtiter plate is inoculated with the prepared fungal suspension. A growth control well (containing no antifungal agent) and a sterility control well (containing no inoculum) are included. The plate is incubated at 35°C for 24-48 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the antifungal agent at which there is no visible growth.
Determination of Minimum Fungicidal Concentration (MFC)
The MFC is the lowest concentration of an antifungal agent that results in a ≥99.9% reduction in the initial inoculum.
Protocol:
-
Subculturing: Following MIC determination, a 10-20 µL aliquot is taken from each well that shows complete inhibition of growth (i.e., at and above the MIC).
-
Plating: The aliquots are plated onto agar plates that do not contain any antifungal agent.
-
Incubation: The plates are incubated at 35°C for 24-48 hours, or until growth is visible in the subculture from the growth control well.
-
MFC Determination: The MFC is the lowest concentration of the antifungal agent from which fewer than three colonies grow on the agar plate, corresponding to a killing activity of approximately 99.9%.
Time-Kill Kinetic Assay
Time-kill assays provide a dynamic assessment of antifungal activity over time.
Protocol:
-
Inoculum Preparation: A fungal suspension is prepared as described for the MIC assay, with the final concentration adjusted to approximately 1-5 x 10^5 CFU/mL in a larger volume of RPMI-1640 medium.
-
Antifungal Exposure: The antifungal agent is added to the fungal suspension at various concentrations (e.g., 0.5x, 1x, 2x, 4x, and 8x MIC). A growth control with no antifungal agent is included.
-
Sampling and Plating: At predetermined time points (e.g., 0, 2, 4, 6, 8, 12, and 24 hours), aliquots are removed from each culture, serially diluted in sterile saline, and plated onto appropriate agar plates.
-
Incubation and Colony Counting: The plates are incubated at 35°C for 24-48 hours, and the number of colonies (CFU/mL) is determined.
-
Data Analysis: The log10 CFU/mL is plotted against time for each antifungal concentration. A ≥3-log10 decrease in CFU/mL from the initial inoculum is considered fungicidal.
Visualizations
The following diagrams illustrate the experimental workflows and the proposed mechanism of action for this compound.
Caption: Workflow for assessing fungicidal vs. fungistatic activity.
Caption: Proposed mechanism of action for this compound.
Safety Operating Guide
Navigating the Disposal of Eurocidin E: A Guide for Laboratory Professionals
Key Chemical and Physical Properties of Eurocidin E
Understanding the fundamental properties of this compound is the first step in a sound disposal plan. The following table summarizes key data for this compound.
| Property | Value |
| Molecular Formula | C40H61NO14[1][] |
| Molecular Weight | 779.91 g/mol [1][] |
| Appearance | Light Yellow Flake Crystal[] |
| Melting Point | 138-139°C (decomposes)[] |
| Biological Activity | Antifungal, anti-yeast, and anti-parasitic[] |
Step-by-Step Disposal Procedures for this compound
Given the absence of a specific SDS, a conservative approach to disposal is warranted. The following procedures are based on established guidelines for handling potent pharmaceutical compounds and antifungal waste.
Step 1: Waste Characterization and Segregation
The first crucial step is to identify and segregate the different types of waste contaminated with this compound. Never mix incompatible waste streams.[3] At a minimum, segregate waste as follows:
-
Unused or Expired Pure Compound: Solid this compound should be collected in a clearly labeled, sealed container.
-
Contaminated Labware: This includes items such as pipette tips, gloves, flasks, and other disposable equipment that have come into contact with this compound. These should be placed in a designated, puncture-resistant container lined with a biohazard bag.
-
Aqueous Solutions: Liquid waste containing this compound should be collected in a compatible, leak-proof container. Do not empty these solutions into drains.[4]
-
Mixed Waste: If this compound waste is mixed with other hazardous materials, such as solvents or other chemicals, it must be treated as mixed hazardous waste and segregated accordingly.
Step 2: Consultation with Institutional Environmental Health & Safety (EHS)
Before proceeding with any disposal method, it is imperative to consult your institution's Environmental Health and Safety (EHS) department. They will provide specific guidance based on local, state, and federal regulations for chemical and biohazardous waste.
Step 3: Selection of Appropriate Disposal Method
The appropriate disposal method will depend on the nature of the waste and institutional protocols.
-
Incineration: High-temperature incineration is often the preferred method for disposing of potent pharmaceutical compounds and fungal infectious waste, as it ensures complete destruction of the active ingredient.[5]
-
Autoclaving: For labware contaminated with this compound that is also considered biohazardous (e.g., used in conjunction with fungal cultures), autoclaving may be a required pretreatment step before final disposal.[5]
-
Hazardous Waste Contractor: Your institution's EHS department will have contracts with licensed hazardous waste disposal companies. These contractors are equipped to handle and transport chemical waste for proper treatment and disposal.
Step 4: Packaging and Labeling
All this compound waste containers must be properly packaged and labeled before collection.
-
Use containers that are compatible with the waste type (e.g., rigid, puncture-resistant containers for sharps).
-
Ensure containers are securely sealed to prevent leaks or spills.
-
Label each container clearly with "Hazardous Waste," the chemical name ("this compound"), and any other identifiers required by your institution.
Experimental Protocols
While this document focuses on disposal, any experimental protocol involving this compound should include a dedicated section on waste management. This section should detail the specific segregation, collection, and disposal procedures to be followed for all waste generated during the experiment.
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.
Caption: Workflow for the safe disposal of this compound waste.
By adhering to these guidelines and working closely with your institution's safety professionals, you can ensure the safe and compliant disposal of this compound, protecting both your laboratory environment and the wider ecosystem.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Eurocidin E
For Researchers, Scientists, and Drug Development Professionals
This guide provides essential safety and logistical information for the handling and disposal of Eurocidin E, a pentaene macrolide antibiotic. Adherence to these procedures is critical for ensuring a safe laboratory environment and minimizing exposure risks.
Personal Protective Equipment (PPE)
Appropriate PPE is the first line of defense against potential exposure to this compound. The following table summarizes the recommended PPE for various laboratory activities involving this compound. A multi-layered approach is essential to prevent dermal, ocular, and respiratory contact.
| Activity | Recommended Personal Protective Equipment |
| Handling Solid Compound (e.g., weighing, aliquoting) | Gloves: Double-gloving with nitrile gloves is recommended. Eye/Face Protection: Safety goggles and a face shield. Respiratory Protection: A fit-tested N95 or higher-level respirator. Lab Coat/Gown: A disposable, solid-front gown with tight-fitting cuffs. |
| Preparing Solutions | Gloves: Double-gloving with nitrile gloves. Eye/Face Protection: Chemical splash goggles and a face shield. Respiratory Protection: To be used within a certified chemical fume hood. Lab Coat/Gown: A chemical-resistant disposable gown. |
| Administering to In Vitro/In Vivo Systems | Gloves: Nitrile gloves. Eye/Face Protection: Safety glasses with side shields. Respiratory Protection: Generally not required if performed in a well-ventilated area or a biological safety cabinet. Lab Coat/Gown: A standard lab coat. |
| Cleaning and Decontamination | Gloves: Heavy-duty nitrile or butyl rubber gloves. Eye/Face Protection: Chemical splash goggles. Respiratory Protection: Generally not required if the area is well-ventilated. Lab Coat/Gown: A fluid-resistant lab coat or disposable gown. |
| Waste Disposal | Gloves: Heavy-duty nitrile or butyl rubber gloves. Eye/Face Protection: Safety goggles and a face shield. Respiratory Protection: As needed, based on the potential for aerosol generation. Lab Coat/Gown: A chemical-resistant disposable gown. |
Note: Always inspect gloves prior to use and use proper glove removal technique to avoid skin contact. Contaminated work clothing should not be allowed out of the workplace.
Operational Plan: A Step-by-Step Workflow
A systematic workflow is crucial to minimize the risk of contamination and exposure when handling this compound. The following diagram illustrates the recommended operational plan.
Caption: Workflow for Safe Handling of this compound.
Disposal Plan: Managing this compound Waste
Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.
Waste Classification:
-
Hazardous Waste: All unused or expired this compound, as well as grossly contaminated materials (e.g., absorbent paper, disposable gowns, gloves), should be treated as hazardous chemical waste.
-
Non-Hazardous Waste: Materials with minimal contamination may be considered for standard laboratory waste streams, pending a thorough risk assessment.
Disposal Procedures:
-
Segregation: All this compound waste must be segregated from general laboratory waste.
-
Containment:
-
Solid Waste: Collect in a designated, leak-proof, and clearly labeled hazardous waste container.
-
Liquid Waste: Collect in a compatible, sealed, and labeled hazardous waste container. Do not pour liquid waste containing this compound down the drain.
-
Sharps: Any contaminated sharps (e.g., needles, pipette tips) must be disposed of in a designated sharps container.
-
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the specific contents, including "this compound."
-
Storage: Store hazardous waste in a designated, secure area away from incompatible materials, following institutional guidelines.
-
Final Disposal: Arrange for the collection and disposal of hazardous waste through a certified waste disposal vendor, in accordance with local, state, and federal regulations.
It is imperative to consult your institution's specific hazardous waste management plan and safety protocols for detailed guidance.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
